3-Methylpicolinimidamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methylpyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-3-2-4-10-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPMCTHOKIKUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562968 | |
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125903-77-7 | |
| Record name | 3-Methylpyridine-2-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methylpicolinimidamide hydrochloride, a pyridine-based compound of interest in medicinal chemistry. This document details a probable synthetic route via the Pinner reaction, outlines its structural characteristics, and explores its potential applications in drug discovery based on the known reactivity and biological activities of related picolinimidamide and picolinamide derivatives. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel therapeutic agents.
Introduction
This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The pyridine scaffold is a well-established "privileged" structural motif in drug discovery, present in a significant number of FDA-approved nitrogen-heterocyclic drugs. The incorporation of the imidamide functional group introduces unique electronic and steric properties that can influence a molecule's interaction with biological targets. This guide aims to consolidate the available information on this compound, providing a detailed examination of its chemical properties and a practical approach to its synthesis and characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, the following table summarizes its known identifiers and predicted properties based on its structure.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Methyl-pyridine-2-carboxamidine hydrochloride, 3-Methylpyridine-2-carboximidamide Hydrochloride | [1] |
| CAS Number | 125903-77-7 | [1] |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| Chemical Structure | See Figure 1 | - |
| SMILES | CC1=C(N=CC=C1)C(=N)N.Cl | - |
| Storage Conditions | Sealed in a dry place at room temperature. | [1] |
Synthesis and Purification
The most plausible and established method for the synthesis of amidines from nitriles is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate Pinner salt (an imino ester hydrochloride), which is subsequently treated with ammonia to yield the desired amidine hydrochloride.
Proposed Synthetic Pathway
The synthesis of this compound would logically start from 3-methyl-2-cyanopyridine.
Caption: Proposed two-step synthesis of this compound via the Pinner reaction.
Detailed Experimental Protocol (Adapted from General Pinner Reaction Procedures)
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
3-Methyl-2-cyanopyridine
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or solution in ethanol)
-
Reaction vessel equipped with a gas inlet, stirrer, and drying tube
-
Ice bath
Procedure:
Step 1: Formation of the Pinner Salt (Ethyl 3-methylpicolinimidate hydrochloride)
-
Dissolve 3-methyl-2-cyanopyridine (1.0 equivalent) in anhydrous ethanol (excess) in the reaction vessel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Allow the reaction mixture to stand at a low temperature (e.g., 4 °C) for several hours to overnight to ensure complete precipitation.
-
Collect the crystalline Pinner salt by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Step 2: Conversion to this compound
-
Suspend the dried Pinner salt in anhydrous ethanol.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The product, this compound, will precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the final product under vacuum.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The expected spectroscopic data should be consistent with the proposed structure.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the imidamide group. The chemical shifts of the pyridine ring protons will be influenced by the electron-withdrawing nature of the imidamide group and the electron-donating nature of the methyl group. The formation of the hydrochloride salt will cause a downfield shift of the ring protons compared to the free base.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the quaternary carbon of the imidamide group, the carbons of the pyridine ring, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Expected characteristic peaks include:
-
N-H stretching vibrations of the imidamide group (typically in the range of 3100-3500 cm⁻¹).
-
C=N stretching of the imidamide group (around 1650 cm⁻¹).
-
C-H stretching of the aromatic ring and the methyl group.
-
Pyridine ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. The molecular ion peak [M+H]⁺ would be expected for the free base. Fragmentation may involve the loss of ammonia, the methyl group, or cleavage of the pyridine ring.[5]
Reactivity and Chemical Transformations
The imidamide functional group is a versatile moiety that can participate in various chemical reactions. The pyridine ring also offers sites for further functionalization.
Caption: Potential reactivity pathways of 3-Methylpicolinimidamide.
The imidamide group can be hydrolyzed to the corresponding amide, 3-methylpicolinamide, under acidic or basic conditions. The nitrogen atoms of the imidamide can also act as nucleophiles, participating in reactions such as N-alkylation or acylation. Furthermore, the imidamide moiety can be a key component in the synthesis of various heterocyclic systems through cyclization reactions with appropriate bifunctional reagents. The pyridine ring itself can undergo electrophilic or nucleophilic substitution, although the reaction conditions would need to be carefully chosen to avoid side reactions with the imidamide group.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity for this compound has not been extensively reported, the picolinamide and related pyridine-containing scaffolds are prevalent in medicinal chemistry.
Rationale for Potential Biological Activity
-
Enzyme Inhibition: The pyridine ring and the imidamide group can participate in hydrogen bonding and other non-covalent interactions with the active sites of enzymes. Picolinamide derivatives have been investigated as inhibitors of various enzymes.
-
Receptor Antagonism/Agonism: The nitrogen atoms in the pyridine ring and the imidamide group can act as hydrogen bond acceptors, mimicking interactions of endogenous ligands with receptors.
-
Antimicrobial and Antiparasitic Activity: Many nitrogen-containing heterocycles exhibit antimicrobial properties. The imidamide group may contribute to this activity through its ability to chelate metal ions or interact with key biological macromolecules in pathogens.
Potential Therapeutic Areas
Based on the activities of structurally related compounds, this compound and its derivatives could be explored for a range of therapeutic applications, including:
-
Oncology: As scaffolds for the development of kinase inhibitors or other anti-proliferative agents.
-
Infectious Diseases: As potential antibacterial, antifungal, or antiparasitic agents.
-
Neurological Disorders: The pyridine moiety is present in many centrally acting drugs, and derivatives could be designed to interact with targets in the central nervous system.
-
Inflammatory Diseases: As potential modulators of inflammatory pathways.
Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and a discussion of its potential applications based on the established importance of the picolinamide scaffold. The experimental protocols and characterization data presented herein provide a solid foundation for researchers to synthesize and further explore the biological activities of this and related compounds, contributing to the development of novel therapeutic agents.
References
- NROChemistry. Pinner Reaction. [Link]
- Wikipedia. Pinner reaction. [Link]
- Google Patents. Process for synthesis of picolinamides.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. 1964.
- HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. [Link]
- SynArchive. Pinner Reaction. [Link]
- Chemguide.
Sources
An In-depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpicolinimidamide hydrochloride (CAS Number: 125903-77-7) is a pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of the picolinimidamide moiety suggests its potential as a bioisostere for other functional groups, offering opportunities for modulating physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, including a detailed, plausible synthesis route, proposed analytical characterization methods, and a discussion of its potential biological activities based on structurally related compounds.
Introduction
Pyridine-based compounds are a cornerstone of medicinal chemistry, found in numerous approved drugs and clinical candidates. The introduction of an amidine functional group, as seen in 3-Methylpicolinimidamide, can significantly influence a molecule's basicity, hydrogen bonding capacity, and interaction with biological targets. While specific research on this compound is not extensively available in public literature, its structural motifs are present in compounds with diverse biological activities. This whitepaper aims to provide a foundational technical guide for researchers interested in the synthesis, characterization, and exploration of this and related compounds.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 125903-77-7 | - |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | - |
| Appearance | White to light yellow crystalline powder | |
| Storage | Room temperature, in a dry and sealed container | - |
| Predicted LogP | 0.78747 | [1] |
| Topological Polar Surface Area (TPSA) | 62.76 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Proposed Synthesis
The synthesis of this compound can be efficiently achieved via the well-established Pinner reaction.[2][3][4] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.
Synthetic Workflow
The proposed synthetic workflow is depicted below.
Caption: Proposed synthesis of this compound via the Pinner reaction.
Step-by-Step Experimental Protocol
Step 1: Formation of Ethyl 3-methylpicolinimidate hydrochloride (Pinner Salt)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, suspend 3-methylpicolinonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes).
-
Reaction: Cool the mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored to maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated.
-
Isolation: Seal the flask and allow it to stir at 0-5°C for 12-24 hours. The Pinner salt will precipitate as a white solid. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.
Causality: The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the intermediate imino ester to the corresponding carboxylic acid and amide, respectively.[3][4] Dry HCl gas acts as the catalyst for the nucleophilic attack of ethanol on the nitrile carbon.
Step 2: Ammonolysis to this compound
-
Preparation: In a separate flame-dried flask, dissolve the isolated ethyl 3-methylpicolinimidate hydrochloride in anhydrous ethanol.
-
Reaction: Cool the solution to 0°C and add a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold anhydrous ethanol). Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield pure this compound.
Causality: The imino ester is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the thermodynamically more stable amidine.[4] The use of an ethanolic ammonia solution facilitates a homogenous reaction.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment.
Workflow:
Caption: General workflow for HPLC analysis of this compound.
Exemplary HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Rationale: A C18 column is a good starting point for the separation of moderately polar aromatic compounds. The use of TFA as an ion-pairing agent helps to improve peak shape for basic compounds like amidines.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.
-
¹H NMR: The spectrum is expected to show signals for the methyl group protons, the aromatic protons on the pyridine ring, and the protons of the amidinium group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the amidinium group and the electron-donating methyl group.[7][8][9]
-
¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the amidinium carbon. The chemical shift of the amidinium carbon is typically in the range of 150-170 ppm.[7][10][11]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the free base (C₇H₉N₃).
-
Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for similar structures may involve cleavage of the C-C bond between the pyridine ring and the amidine group.[12][13][14][15]
Potential Biological Activities and Applications in Drug Development
While no specific biological data for this compound has been reported, the picolinamide and amidine moieties are present in many biologically active molecules. This allows for informed speculation on its potential therapeutic applications.
Potential as Enzyme Inhibitors
-
Kinase Inhibition: Picolinamide derivatives have been explored as inhibitors of various kinases, such as VEGFR-2.[16][17][18] The amidine group can participate in hydrogen bonding interactions within the ATP-binding site of kinases.
-
Cholinesterase Inhibition: Some picolinamide derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[19]
Antimicrobial and Antiviral Activity
The amidine functional group is a key feature in several antimicrobial and antiviral agents.[20][21] For instance, amidino-substituted imidazo[4,5-b]pyridines have demonstrated antiproliferative and antiviral activities.[22]
Antiproliferative and Anticancer Potential
Structurally related amidinopyridine derivatives have been shown to possess antiproliferative activity against various cancer cell lines.[22] The ability of the amidine group to form strong interactions with biological targets makes it an attractive functional group for the design of novel anticancer agents.
Future Directions
The lack of published data on this compound presents a unique opportunity for novel research. Key future directions include:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using the analytical techniques outlined.
-
Biological Screening: The compound should be screened against a panel of biological targets, including kinases, cholinesterases, and various microbial strains, to identify any potential therapeutic activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the methyl group and the pyridine ring would provide valuable SAR data to guide the development of more potent and selective compounds.
Conclusion
This compound is a chemical entity with unexplored potential in drug discovery. Based on established synthetic methodologies and the known biological activities of structurally related compounds, this guide provides a solid foundation for its synthesis, characterization, and initial biological evaluation. Further investigation into this and similar molecules could lead to the discovery of novel therapeutic agents.
References
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- J&K Scientific. (2025). Pinner Reaction.
- NROChemistry. Pinner Reaction.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425.
- Pascual-Teresa, B. D., & Simon, A. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(5), 879-887.
- Adeoye, O. O., & Adelakun, S. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24-34.
- Sedić, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 23(10), 2542.
- Organic Chemistry Portal. Pinner Reaction.
- El-Sayed, M. A. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 812-825.
- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(5), 843-851.
- Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Li, J., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 8(33), 18456-18468.
- Stenutz, R. NMR chemical shift prediction of pyridines.
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- Chen, J., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 225-233.
- SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(24), 2736-2748.
- HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- Hayes, P. C. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wilson, I. D., & Lindon, J. C. (2003). HPLC/NMR and related hyphenated NMR methods. Journal of Pharmaceutical and Biomedical Analysis, 31(3), 323-348.
- Patel, K. N., & Patel, N. B. (2014). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Journal of Young Pharmacists, 6(2), 35-41.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Maccari, G., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927.
- Maccari, G., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927.
- de Souza, M. V. N., et al. (2018).
- Wikipedia. (2023). Fragmentation (mass spectrometry).
- Jaroszewski, J. W. (2005). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Planta Medica, 71(9), 795-804.
- Kumar, V., et al. (2019). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Analytical Methods in Chemistry, 2019, 5812841.
- Hagarová, I., et al. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Dalton Transactions, 52(30), 10464-10478.
- Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
- Gathungu, R. M., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 11. NMR chemical shift prediction of pyridines [stenutz.eu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
synthesis of 3-Methylpicolinimidamide hydrochloride
An In-depth Technical Guide to the Synthesis of 3-Methylpicolinimidamide Hydrochloride
This guide provides a comprehensive overview of the , a valuable intermediate in pharmaceutical and agrochemical research. The primary synthetic route discussed is the Pinner reaction, a classic and reliable method for the conversion of nitriles to amidines. This document will delve into the underlying chemical principles, provide a detailed experimental protocol, and present characterization data for the target compound.
Introduction and Significance
This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid. The amidine functional group is a key structural motif in many biologically active molecules, contributing to their ability to interact with various biological targets. The synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.
The hydrochloride salt form of 3-Methylpicolinimidamide enhances its stability and solubility, making it easier to handle and formulate for various applications. This guide will focus on the practical aspects of its preparation, starting from the readily available precursor, 3-methyl-2-cyanopyridine.
The Pinner Reaction: A Mechanistic Overview
The Pinner reaction is the cornerstone of this synthesis. It is an acid-catalyzed reaction that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[1] This intermediate is then reacted with ammonia to yield the desired amidine.[1] The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Pinner salt to an ester.[2]
The mechanism of the Pinner reaction can be broken down into two main stages:
-
Formation of the Pinner Salt: The nitrile is treated with an alcohol in the presence of a strong acid, typically hydrogen chloride. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic. The alcohol then attacks this electrophilic carbon, leading to the formation of an imino ester hydrochloride salt (the Pinner salt).[3]
-
Ammonolysis of the Pinner Salt: The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia attacks the electrophilic carbon of the imino ester, leading to the displacement of the alcohol and the formation of the amidine hydrochloride.
Synthesis of this compound
The is a two-step process starting from 3-methyl-2-cyanopyridine.
Step 1: Synthesis of the Precursor, 3-methyl-2-cyanopyridine
Several methods exist for the synthesis of 3-methyl-2-cyanopyridine. One common approach involves the oxidation of 3-picoline (3-methylpyridine).[4]
Reaction Scheme:
A detailed experimental procedure for a similar synthesis is described in a patent, which involves the reaction of 3-picoline with vanadium pentoxide and nitric acid, followed by treatment with sodium cyanide.[4]
Step 2: Pinner Reaction to form this compound
This step involves the conversion of 3-methyl-2-cyanopyridine to the target amidine hydrochloride.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Experimental workflow for the .
Detailed Experimental Protocol:
A general procedure for the Pinner reaction to form an amidine is as follows[3]:
-
Pinner Salt Formation:
-
Charge a reactor with ethanolic HCl (e.g., 36% w/w).
-
Add 3-methyl-2-cyanopyridine (1.0 eq) in portions to the ethanolic HCl solution.
-
Raise the temperature to approximately 40 °C and stir the mixture for about 6 hours.
-
-
Ammonolysis and Product Formation:
-
After the initial reaction is complete, cool the mixture to 0-5 °C.
-
Purge ammonia gas into the reaction mixture until the pH is ≥ 8.
-
Add ammonium carbonate (e.g., 3.7 eq) to the basified mixture.
-
Raise the temperature to around 30 °C and stir for approximately 10 hours.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the collected inorganic salts with ethanol.
-
Distill the filtrate under vacuum to remove the solvent.
-
Dissolve the resulting residue in a mixture of ethanol and ethyl acetate.
-
Heat the suspension to 80 °C for 1 hour.
-
Cool the mixture to room temperature, filter the precipitate, and wash with ethyl acetate.
-
Dry the solid product under vacuum to yield the desired this compound.
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3-methyl-2-cyanopyridine | [4] |
| Reagents | Ethanol, HCl (gas), Ammonia (gas), Ammonium Carbonate | [3] |
| Solvent | Ethanol, Ethyl Acetate | [3] |
| Reaction Temperature | 0-80 °C (various stages) | [3] |
| Reaction Time | ~16-20 hours | [3] |
| Product Yield | High (e.g., up to 97% for similar amidines) | [3] |
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the methyl group protons, the aromatic protons on the pyridine ring, and the protons of the amidinium group. The chemical shifts and coupling constants will be indicative of the final structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the amidine carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amidinium group, C=N stretching of the imine functionality, and the aromatic C-H and C=C stretching of the pyridine ring.
Safety Considerations
-
Hydrogen Chloride (gas): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia (gas): Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.
-
3-methyl-2-cyanopyridine: Potentially toxic. Avoid inhalation, ingestion, and skin contact.
-
Solvents (Ethanol, Ethyl Acetate): Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The can be effectively achieved through the Pinner reaction of 3-methyl-2-cyanopyridine. This in-depth guide provides the fundamental principles, a detailed experimental workflow, and key considerations for the successful synthesis and characterization of this important chemical intermediate. The provided protocol, based on a general Pinner reaction, can be optimized for specific laboratory conditions to achieve high yields and purity.
References
- NROChemistry. Pinner Reaction. [Link]
- Wikipedia. Pinner reaction. [Link]
- Beilstein Journals. A Lewis acid-promoted Pinner reaction. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
- Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline.
- Google Patents.
- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
- Google Patents.
- Google Patents. US4876348A - Process for making 3-cyanopyridine.
- Google Patents. CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
- Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr. [Link]
Sources
In-Depth Technical Guide: 3-Methylpicolinimidamide Hydrochloride - Unraveling a-Potential- Therapeutic Target
A Note to the Research Community: Comprehensive searches for "3-Methylpicolinimidamide hydrochloride" and its related chemical synonyms have yielded limited publicly available data regarding its specific mechanism of action. While chemical suppliers list the compound (CAS No. 125903-77-7), a significant body of peer-reviewed literature detailing its biological activity is not readily accessible at this time.[1] This guide, therefore, will proceed by examining the constituent chemical moieties of this compound and drawing plausible, evidence-based hypotheses from structurally related compounds. The intent is to provide a foundational framework for future research into this molecule.
Part 1: Deconstruction of the Molecular Structure and Potential Pharmacological Relevance
This compound is composed of a pyridine ring, an imidamide (also known as amidine) functional group, and a methyl substituent. The hydrochloride salt form is common for pharmaceutical compounds to improve solubility and stability.
1.1 The Picolinimidamide Core: The fundamental structure is picolinimidamide, a pyridine-2-carboximidamide. Pyridine rings are ubiquitous in medicinal chemistry and are present in numerous approved drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be crucial for binding to biological targets.
1.2 The Imidamide (Amidine) Functional Group: The imidamide group is a key feature. Amidines are known to be highly basic and can exist as protonated amidinium ions at physiological pH. This positive charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active sites of enzymes or receptors.
Part 2: Hypothesized Mechanisms of Action Based on Analogous Compounds
Given the absence of direct studies, we can infer potential mechanisms of action by examining related chemical structures for which biological data is available.
2.1 Inhibition of Serine/Threonine Kinases:
Derivatives of the structurally similar N-methylpicolinamide have been shown to possess antitumor properties through the inhibition of Aurora-B kinase, a key regulator of mitosis.[2] One study identified a compound, 4-(4-(3-fluorobenzamido)phenylthio)-N-methylpicolinamide, that selectively inhibited Aurora-B kinase with an 87% inhibition at a 10 µM concentration.[2]
-
Plausible Mechanism for 3-Methylpicolinimidamide: The picolinimidamide core could potentially orient the molecule within the ATP-binding pocket of kinases like Aurora-B. The imidamide group, being a strong hydrogen bond donor and acceptor, could form critical interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against a panel of serine/threonine kinases.
-
Materials: Recombinant human kinases (e.g., Aurora-A, -B, -C), appropriate peptide substrates, ATP, this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, add the kinase, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Visualization of a Hypothesized Kinase Inhibition Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
2.2 Antimicrobial Activity:
Compounds containing amidine or guanidine moieties have demonstrated potent antibacterial properties.[3] For instance, certain alkyl-guanidine oligomers show significant activity against Gram-positive bacteria with MIC values ranging from 0.12 to 4 µg/mL.[3]
-
Plausible Mechanism for 3-Methylpicolinimidamide: The protonated imidamide group could interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction could disrupt membrane integrity, leading to leakage of cellular contents and cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.
-
Materials: Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, this compound, 96-well microtiter plates.
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in the microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth.
-
Data Presentation: Example MIC Data Table
| Bacterial Strain | MIC (µg/mL) of Compound X |
| S. aureus ATCC 29213 | 4 |
| E. coli ATCC 25922 | >64 |
| P. aeruginosa ATCC 27853 | >64 |
2.3 Interaction with Nicotinic Acetylcholine Receptors (nAChRs):
Neonicotinoid insecticides, which often feature a pyridine ring, act as agonists of insect nAChRs.[4] An imidacloprid analogue, which has a similar pyridylmethyl structure, was shown to be a potent agonist of the Nilaparvata lugens nAChR (Nlα1/rβ2).[4]
-
Plausible Mechanism for 3-Methylpicolinimidamide: While a direct structural analogy is more distant, the picoline (methylpyridine) moiety could potentially allow the compound to bind to the nAChR. The imidamide group could then act as a mimic of the cationic amine of acetylcholine, leading to receptor activation.
Visualization of a Hypothesized Signaling Pathway:
Caption: Hypothesized agonistic action at nAChRs.
Part 3: Future Directions and Conclusion
The true mechanism of action of this compound remains to be elucidated. The hypotheses presented here, based on the compound's structural features and the activities of related molecules, offer several avenues for future investigation.
-
Screening: A broad-based pharmacological screening against a panel of receptors and enzymes would be a crucial first step.
-
Target Validation: Should any "hits" be identified, further studies will be required to validate these targets and determine the precise molecular interactions.
-
Structure-Activity Relationship (SAR): Synthesis and testing of analogues of this compound would help to identify the key structural determinants of its biological activity.
References
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]
- Picolinimidamide | C6H7N3 | CID 556504 - PubChem.
- Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of g
- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC.
- This compound - AbacipharmTech-Global Chemical supplier.
- The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed.
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents [mdpi.com]
- 3. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of 3-Methylpicolinimidamide Hydrochloride: A Technical Guide for Novel Compound Exploration
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is one of meticulous investigation and strategic validation. This guide delves into the core of this process, using the compound 3-Methylpicolinimidamide hydrochloride as a focal point for outlining a comprehensive exploration strategy. While specific literature on this molecule is sparse, its structural motifs suggest a compelling hypothesis: its potential as a modulator of nitric oxide synthase (NOS). This document will, therefore, serve as a technical roadmap for characterizing such a compound, from initial synthesis to preclinical evaluation.
Introduction to the Picolinimidamide Scaffold
The picolinimidamide functional group, a core component of our topic compound, is a derivative of picolinic acid, featuring an iminamide group in place of the carboxylic acid. This structural class is of significant interest in medicinal chemistry. The presence of the amidine group (-C(=NH)NH2) is particularly noteworthy, as it is a common feature in various enzyme inhibitors.[1] Our focus, this compound, adds a methyl group to the pyridine ring, which can influence its steric and electronic properties, potentially fine-tuning its biological activity.
Molecular Structure:
-
IUPAC Name: 3-methylpyridine-2-carboximidamide hydrochloride
-
Molecular Formula: C7H10ClN3[2]
-
Molecular Weight: 171.63 g/mol [2]
-
CAS Number: 125903-77-7[3]
Proposed Synthesis and Characterization
A plausible synthetic route for this compound would likely start from 3-methylpicolinonitrile. The nitrile can be converted to the corresponding imidate, which is then reacted with ammonia to form the picolinimidamide. The final step would involve treatment with hydrochloric acid to yield the hydrochloride salt, enhancing its stability and solubility for biological assays.
Experimental Protocol: Two-Step Synthesis
Step 1: Formation of the Imidate
-
Dissolve 3-methylpicolinonitrile in a solution of anhydrous ethanol and an acid catalyst (e.g., HCl gas).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude imidate.
Step 2: Amination and Salt Formation
-
Dissolve the crude imidate in anhydrous ethanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the formation of the picolinimidamide by TLC.
-
Once the reaction is complete, concentrate the solution and dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add a solution of HCl in the same solvent to precipitate the this compound.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
The Nitric Oxide Synthase Hypothesis: Mechanism of Action
Nitric oxide (NO) is a crucial signaling molecule involved in a wide range of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[4] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[4] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1]
The amidine group present in this compound is a key structural feature found in many known NOS inhibitors.[1] These inhibitors often act as arginine mimetics, competitively binding to the active site of the enzyme.[5] It is therefore hypothesized that this compound functions as a competitive inhibitor of nitric oxide synthase.
Caption: Proposed competitive inhibition of Nitric Oxide Synthase by this compound.
In Vitro Evaluation: A Step-by-Step Approach
To validate the hypothesis of NOS inhibition, a series of in vitro experiments are essential.
NOS Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of the different NOS isoforms.
Protocol: Griess Assay for Nitrite Determination
-
Prepare reaction mixtures containing a buffered solution (e.g., HEPES), the respective NOS isoform (nNOS, eNOS, or iNOS), and necessary co-factors (NADPH, FAD, FMN, and BH4).
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the substrate, L-arginine.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., zinc acetate).
-
Measure the concentration of nitrite, a stable oxidation product of NO, using the Griess reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Cellular Assays
To assess the compound's activity in a more biologically relevant context, cell-based assays are crucial.
Protocol: NO Production in Activated Macrophages
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce the expression of iNOS and subsequent NO production by stimulating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
Incubate for 24 hours.
-
Measure the nitrite concentration in the cell culture supernatant using the Griess assay.
-
Determine the effect of the compound on cell viability using a standard assay (e.g., MTT or LDH) to rule out cytotoxicity.
Quantitative Data Summary
The results from these assays can be summarized for clear comparison.
| Assay Type | Isoform | Parameter | Hypothetical Value |
| Enzyme Inhibition | nNOS | IC50 | 5 µM |
| Enzyme Inhibition | eNOS | IC50 | 20 µM |
| Enzyme Inhibition | iNOS | IC50 | 0.5 µM |
| Cellular Assay | iNOS (RAW 264.7) | EC50 | 1 µM |
Note: These values are hypothetical and serve as an example of expected data.
Experimental Workflow Visualization
Sources
- 1. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound | 125903-77-7 [amp.chemicalbook.com]
- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Methylpicolinimidamide Hydrochloride in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists:
This guide serves as a technical deep-dive into the medicinal chemistry potential of 3-Methylpicolinimidamide hydrochloride. We will move beyond a simple compound summary to provide a strategic framework for its utilization in drug development programs. This document is structured to provide researchers, scientists, and drug development professionals with a blend of foundational science, actionable protocols, and field-proven insights, grounded in the principles of scientific integrity and authoritative evidence.
Part 1: Foundational Chemistry and Synthesis
The utility of any scaffold in a drug discovery campaign begins with its synthetic accessibility and fundamental properties. This compound belongs to the picolinimidamide class, a group of compounds characterized by a pyridine ring linked to an amidine functional group. This combination is of significant interest: the pyridine ring is a common motif in approved drugs, capable of diverse interactions, while the amidine group is a strong basic center, often protonated at physiological pH, making it an excellent hydrogen bond donor and a potential bioisostere for other cationic groups.
Synthesis via the Pinner Reaction: A Validated Protocol
The most reliable and classical method for synthesizing amidines from nitriles is the Pinner reaction.[1][2][3] This two-step process first involves the formation of a Pinner salt (an imidate salt) followed by aminolysis.[1][2][4]
Causality Behind Experimental Choices: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][4] Water can hydrolyze the intermediate Pinner salt directly to an ester, terminating the desired reaction pathway.[3] The use of gaseous hydrogen chloride ensures an acidic environment to activate the nitrile without introducing water. Low temperatures are crucial as the intermediate imidate hydrochloride is thermodynamically unstable and can rearrange.[2]
Step-by-Step Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.
-
Reactant Preparation: Dissolve 3-methylpicolinonitrile (1.0 eq) in anhydrous ethanol (approx. 3-4 mL per mmol of nitrile) in the reaction flask.
-
Formation of the Pinner Salt: Cool the solution to 0°C using an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. Monitor the reaction until the starting nitrile is consumed (e.g., by TLC or GC-MS). The ethyl 3-methylpicolinimidate hydrochloride salt will typically precipitate as a white solid.
-
Isolation of Intermediate (Optional): The Pinner salt can be isolated by filtering the cold suspension under an inert atmosphere, washing with cold anhydrous diethyl ether, and drying under vacuum.
-
Aminolysis to the Amidine: Suspend the crude Pinner salt in a fresh portion of anhydrous ethanol. Cool to 0°C and bubble anhydrous ammonia gas through the suspension until the solution is saturated. Alternatively, a solution of ammonia in ethanol can be added.
-
Reaction Completion and Isolation: Seal the flask and allow it to stir at room temperature for 10-12 hours.[4] The reaction progress can be monitored by observing the dissolution of the Pinner salt.
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting residue, crude this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.
Physicochemical Properties Summary
| Property | Value | Source / Comment |
| IUPAC Name | 3-methylpyridine-2-carboximidamide hydrochloride | --- |
| CAS Number | 125903-77-7 | [5] |
| Molecular Formula | C₇H₁₀ClN₃ | Calculated |
| Molecular Weight | 171.63 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts |
| Predicted pKa | ~10-11 | Estimated based on the basicity of the amidine group |
| Solubility | Expected to be soluble in water and polar organic solvents | Due to its salt form |
Part 2: The Strategic Value in Medicinal Chemistry
While specific biological activity for this compound is not extensively documented in public literature, its structural class—picolinamides and their derivatives—has shown significant promise against various therapeutic targets. This allows us to formulate a robust hypothesis for its potential applications.
Potential Therapeutic Targets and Mechanisms of Action
The picolinamide scaffold has been successfully exploited to develop potent and selective inhibitors for several target classes.
-
Antibacterial Agents: Structure-activity relationship (SAR) studies on picolinamide analogues have identified compounds with exquisite potency and selectivity against Clostridioides difficile.[6] The pyridine core is crucial for this activity.
-
Cholinesterase Inhibition: Picolinamide derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease.[7][8][9] Molecular docking studies suggest these compounds can bind to both the catalytic and peripheral sites of AChE.[8][9]
-
Kinase Inhibition: The pyridine core is a well-established hinge-binding motif in kinase inhibitors. Recently, pyridine-2-carboxamide derivatives were reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for cancer immunotherapy.[10]
Based on these precedents, this compound can be hypothesized to interact with targets via a similar mechanism, where the pyridine nitrogen acts as a key interaction point (e.g., hydrogen bond acceptor) and the protonated amidine group forms strong salt bridges or hydrogen bonds in a binding pocket.
Caption: Hypothetical mechanism of 3-Methylpicolinimidamide HCl as an enzyme inhibitor.
A Framework for Target Discovery and Validation
For a novel scaffold like this compound, a systematic drug discovery cascade is essential to uncover its therapeutic potential.[11]
Self-Validating System: The workflow below is designed to be self-validating. A positive result in the primary HTS is rigorously checked through dose-response and orthogonal assays to eliminate false positives. The subsequent SAR studies provide the ultimate validation; if small, logical structural changes lead to predictable changes in activity, it confirms a genuine interaction with the target.
Step-by-Step Discovery Workflow:
-
Target Identification & Assay Development: Based on structural alerts and precedents, select a panel of relevant targets (e.g., kinases, cholinesterases, bacterial enzymes). Develop robust biochemical or cellular assays for each target.
-
High-Throughput Screening (HTS): Screen the compound at a single, high concentration (e.g., 10-30 µM) against the target panel to identify initial "hits."
-
Hit Confirmation & Triage: Re-test the primary hits from a fresh sample. Perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration). Remove compounds known to be frequent hitters or those with undesirable properties.
-
Orthogonal Validation: Confirm the activity of the hit in a secondary, different-format assay (e.g., a cellular target engagement assay if the primary screen was biochemical) to ensure the observed effect is not an artifact of the initial assay technology.
-
Lead Optimization & SAR: Synthesize a focused library of analogues around the 3-methylpicolinimidamide core to explore the structure-activity relationship. The goal is to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: A validated workflow for discovering and optimizing leads from the 3-MP HCl scaffold.
Part 3: Conclusion and Future Outlook
This compound is more than a single chemical entity; it represents a strategic entry point into a privileged area of chemical space. Its straightforward synthesis via the Pinner reaction allows for the rapid generation of analogues for SAR studies. While its specific biological profile awaits elucidation, the proven success of the broader picolinamide class against bacterial, neurological, and oncological targets provides a strong rationale for its investigation.
Future work should focus on executing the discovery framework outlined above: screening this compound and a focused library of its derivatives against diverse target classes. The insights gained from these studies will be critical in unlocking the full therapeutic potential of the picolinimidamide scaffold in the ongoing quest for novel and effective medicines.
References
- Gold, B., et al. (n.d.). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central.
- Pinner Reaction. (n.d.). SynArchive.
- Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-245.
- Gao, X., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.
- Pinner Reaction. (n.d.). NROChemistry.
- Gao, X., et al. (2017). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate.
- Pinner reaction. (n.d.). Wikipedia.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- This compound. (n.d.). AbacipharmTech.
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed.
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
Sources
- 1. synarchive.com [synarchive.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methylpicolinimidamide Hydrochloride: A Versatile Pyridine Building Block for Modern Drug Discovery
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and favorable metabolic profile make it a privileged structure in drug design. Within the diverse toolkit of pyridine-based synthons, 3-Methylpicolinimidamide hydrochloride emerges as a particularly valuable building block. This guide provides an in-depth analysis of its properties, synthesis, and strategic application, offering researchers and drug development professionals a comprehensive resource for leveraging this potent intermediate in the construction of novel molecular entities. We will delve into the causality behind its synthesis, the logic of its reactivity, and provide field-proven protocols to demonstrate its utility.
Introduction: The Strategic Value of the Picolinimidamide Moiety
The pursuit of novel therapeutics is fundamentally a search for molecules with precisely tailored interactions with biological targets. The 3-methylpicolinimidamide scaffold offers a unique convergence of features that make it highly attractive for this purpose. It combines the well-established benefits of the pyridine ring with the versatile imidamide (amidine) functional group.
-
The Pyridine Core: The pyridine ring, a bioisostere of benzene, imparts aqueous solubility and acts as a hydrogen bond acceptor through its nitrogen atom. The methyl group at the 3-position provides a subtle yet significant steric and electronic perturbation, which can be exploited to fine-tune binding interactions and optimize pharmacokinetic properties.
-
The Imidamide Functional Group: As a strong basic group, the imidamide is typically protonated at physiological pH, forming a cationic amidinium ion. This feature is invaluable for establishing strong ionic interactions with anionic residues (e.g., aspartate, glutamate) in protein active sites. Furthermore, the imidamide group is a versatile synthetic handle, capable of participating in a wide range of cyclization and coupling reactions to build more complex heterocyclic systems.
This guide will systematically explore the technical landscape of this compound, from its fundamental properties to its application in sophisticated synthetic strategies.
Physicochemical and Structural Properties
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 125903-77-7 | [1] |
| Molecular Formula | C₇H₁₀ClN₃ | AbacipharmTech |
| Molecular Weight | 171.63 g/mol | AbacipharmTech |
| Appearance | White to off-white crystalline solid | General Knowledge |
| SMILES | CC1=C(N=CC=C1)C(=N)N.Cl | AbacipharmTech |
| InChIKey | AYPMCTHOKIKUOK-UHFFFAOYSA-N | AbacipharmTech |
Note: Physical properties such as melting point and solubility may vary between suppliers and batches. Always refer to the specific Certificate of Analysis.
Synthesis and Mechanism: A Validated Pathway
The most reliable and industrially scalable synthesis of this compound proceeds through a two-step sequence starting from 3-methylpyridine (3-picoline). The logic of this pathway is rooted in the classic and robust Pinner reaction, which transforms a nitrile into an imidamide.[2][3]
Step 1: Synthesis of the Precursor, 3-Methylpicolinonitrile
The initial challenge is the efficient installation of a nitrile group at the 2-position of the 3-picoline ring. A common and effective method involves N-oxidation followed by cyanation.
-
Causality: The N-oxide is formed to activate the pyridine ring. The oxygen atom withdraws electron density, making the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. Treatment with a methylating agent like dimethyl sulfate followed by a cyanide source (e.g., potassium cyanide) facilitates the addition of the cyano group at the 2-position.[4]
Step 2: The Pinner Reaction to Form this compound
The Pinner reaction is the cornerstone of this synthesis.[5][6][7] It involves the acid-catalyzed addition of an alcohol to a nitrile, forming an intermediate imino ester hydrochloride (a Pinner salt). This salt is then treated with ammonia to yield the final amidine hydrochloride.
-
Mechanism & Rationale:
-
Protonation: Anhydrous hydrogen chloride gas protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: An anhydrous alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imino ester.
-
Pinner Salt Formation: This intermediate is isolated as a stable hydrochloride salt. The use of anhydrous conditions is critical to prevent hydrolysis of the intermediate back to an amide or ester.[5]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia (typically as a solution in alcohol). The ammonia displaces the alkoxy group to form the final, stable this compound.
-
The overall synthetic pathway is illustrated below.
Caption: Key reactive pathways of the title building block.
Field-Proven Experimental Protocol: Synthesis of a Pyrimidinyl-Pyridine Derivative
To demonstrate the practical utility of this compound, this section provides a detailed, self-validating protocol for its use in a cyclocondensation reaction to form a 2-(3-methylpyridin-2-yl)pyrimidine scaffold.
Objective: To synthesize 4,6-dimethyl-2-(3-methylpyridin-2-yl)pyrimidine via cyclocondensation.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous DMF. Stir to dissolve.
-
Base Addition: Add potassium carbonate (2.5 eq) to the solution. The base is crucial to deprotonate the hydrochloride salt, liberating the free imidamide base which is the active nucleophile.
-
Reagent Addition: Add acetylacetone (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,6-dimethyl-2-(3-methylpyridin-2-yl)pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This workflow is visualized in the following diagram.
Caption: Experimental workflow for pyrimidine synthesis.
Conclusion and Future Outlook
This compound is more than just another chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is based on robust and scalable chemistry, and its predictable reactivity allows for the efficient construction of complex, biologically relevant scaffolds. The combination of the pyridine core and the cationic imidamide group provides a powerful pharmacophore for targeting a range of enzymes and receptors. As the demand for novel, highly specific therapeutics continues to grow, the intelligent application of versatile building blocks like this compound will remain a critical driver of innovation in drug discovery. Future work will likely focus on expanding the repertoire of cyclization partners and exploring its use in asymmetric synthesis to generate chiral drug candidates.
References
- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.ACS Omega. [Link]
- Pinner reaction.Grokipedia. [Link]
- Pinner reaction.Wikipedia. [Link]
- Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.MDPI. [Link]
- Exploring 3-Bromo-5-Methylpicolinonitrile: Properties and Applic
- Pinner Reaction.SynArchive. [Link]
- Pinner Reaction.Merck Index. [Link]
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.PubMed. [Link]
- Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ).
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents.PMC - NIH. [Link]
- This compound.AbacipharmTech. [Link]
- 3-chloro-N-methyl-2-picolinamide compound and 3-methoxyl-N-methyl-2-picolinamide compound and use thereof as anticancer medicament.
- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
- Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents.PubMed. [Link]
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Pinner reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. synarchive.com [synarchive.com]
- 7. Pinner Reaction [drugfuture.com]
A Senior Application Scientist's Guide to Starting Materials for Kinase Inhibitor Synthesis
Abstract
Protein kinases, constituting one of the largest enzyme families, are pivotal regulators of cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[3] This guide provides an in-depth technical overview of the foundational starting materials and strategic considerations essential for the synthesis of small-molecule kinase inhibitors. We will delve into the logic behind selecting specific "privileged scaffolds," which serve as the chemical bedrock for a vast array of approved and investigational drugs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, actionable synthetic protocols.
The Strategic Landscape: Why Starting Materials Matter
The journey to a potent and selective kinase inhibitor rarely begins from a random chemical assortment. Instead, it is a highly strategic process rooted in the concept of privileged scaffolds . These are specific molecular frameworks that have a proven propensity to bind to the ATP-binding site of kinases.[4] The selection of a starting scaffold is arguably the most critical decision in a kinase inhibitor discovery program, as it dictates the synthetic feasibility, the potential for interaction with the kinase hinge region, and the "vector space" available for optimization of potency, selectivity, and pharmacokinetic properties.
Understanding the Target: Inhibitor Types and Conformational Selection
The choice of a core scaffold is intrinsically linked to the type of inhibitor one aims to develop. Kinases are dynamic enzymes, and their conformation dictates the shape and accessibility of the ATP-binding pocket.
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif points into the ATP-binding site ("DFG-in").[5][6] They are direct ATP competitors. Starting materials for Type I inhibitors are often classic ATP mimics.
-
Type II Inhibitors: These are generally considered more selective. They bind to and stabilize an inactive "DFG-out" conformation, accessing an additional allosteric pocket adjacent to the ATP site.[5][7][8][9] This unique binding mode requires starting materials with specific geometries and functional groups capable of spanning both the ATP region and this deeper hydrophobic pocket.[5][7][9]
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with a specific amino acid residue (commonly cysteine) near the active site.[10][11] Their design requires a privileged scaffold for initial binding and an electrophilic "warhead" (e.g., acrylamide) to form the bond.[10][11][12][13][14] The starting material must be amenable to the facile introduction of such a warhead late in the synthesis.
The logical flow of selecting a starting material is a multi-faceted process, beginning with the target kinase and the desired inhibitor modality.
Caption: Generalized 2-Step Pyrimidine Synthesis.
Experimental Protocol
Objective: To synthesize a generic 2,4-diaminopyrimidine-based kinase inhibitor.
Step 1: Regioselective Monosubstitution (SNAr)
The key to this synthesis is controlling the regioselectivity. The C4 position of 2,4-dichloropyrimidine is more reactive than the C2 position towards nucleophilic attack. This allows for a stepwise and controlled introduction of different amines.
-
Reagents & Setup:
-
2,4-Dichloropyrimidine (1.0 eq)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: Isopropanol (IPA)
-
Reaction vessel equipped with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine and the substituted aniline in isopropanol.
-
Add DIPEA to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.
-
Upon completion, cool the mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold IPA, and dry under vacuum to yield the monosubstituted intermediate, N-(3-ethynylphenyl)-2-chloropyrimidin-4-amine.
-
Step 2: Second Nucleophilic Aromatic Substitution (SNAr)
The remaining chlorine at the C2 position is now displaced by a second, different amine. This reaction typically requires more forcing conditions due to the reduced reactivity of the C2 position.
-
Reagents & Setup:
-
Monosubstituted intermediate from Step 1 (1.0 eq)
-
Second Amine (e.g., 1-methylpiperazine) (1.2 eq)
-
Solvent: n-Butanol or Dimethyl sulfoxide (DMSO) [15] * Reaction vessel suitable for higher temperatures.
-
-
Procedure:
-
Suspend the intermediate in n-butanol.
-
Add the second amine.
-
Heat the reaction to 120-140°C and stir for 12-24 hours.
-
Self-Validation: Monitor the reaction by LC-MS for the appearance of the desired product mass and disappearance of the starting material.
-
Cool the reaction mixture.
-
Purification: The crude product is typically purified by silica gel column chromatography or recrystallization to yield the final, pure kinase inhibitor.
-
This two-step, one-pot-adaptable procedure is a workhorse in medicinal chemistry, providing a reliable and scalable route to a diverse library of potential kinase inhibitors from a single, readily available starting material.
Broader Context: Kinase Signaling Pathways
The ultimate goal of synthesizing these inhibitors is to modulate cellular signaling pathways that have gone awry. [16][17]Kinases act as nodes in complex networks, transmitting signals from the cell surface to the nucleus to control processes like cell growth, proliferation, and survival. [1][18]
Sources
- 1. Introduction: Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase - Wikipedia [en.wikipedia.org]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting Inactive Conformations of Protein Kinases Using Active Structures: Conformational Selection of Type-II Inhibitors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 17. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Methylpicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides an in-depth technical guide on the safe handling, storage, and disposal of 3-Methylpicolinimidamide hydrochloride (CAS No. 125903-77-7). As a novel research chemical, comprehensive toxicological data for this specific compound is not yet fully established. Therefore, this guide synthesizes available information on structurally analogous compounds to provide a robust framework for risk mitigation in a laboratory setting. The protocols outlined herein are designed to be self-validating, emphasizing a culture of caution and preparedness when working with compounds of unknown toxicological profiles.
Compound Profile and Inferred Hazard Analysis
This compound belongs to the picolinimidamide class of compounds, which are derivatives of amides. Amidines are known to be more basic than amides. The hydrochloride salt form suggests improved stability and solubility in aqueous solutions.
While a specific Safety Data Sheet (SDS) with comprehensive GHS classification for this compound is not publicly available, analysis of closely related analogues, such as other picolinimidamides and carbodiimides, strongly suggests that this compound should be treated as hazardous.
Inferred Hazard Profile (Based on Analogue Data):
| Hazard Class | Inferred GHS Category | Associated Risks |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1A/2 | Causes severe skin burns and irritation.[2] |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage.[2] |
| Respiratory/Skin Sensitization | Category 1A | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Acute Category 1 | Very toxic to aquatic life. |
Key Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H311: Toxic in contact with skin.
-
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Prerequisite: The Risk Assessment Workflow
Before handling this compound, a thorough risk assessment is mandatory. This process is not merely a formality but a critical step in ensuring laboratory safety.
Caption: PPE Donning and Doffing Sequence.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Preparation of Stock Solutions
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated. Prepare all necessary glassware, solvents, and quenching solutions.
-
Weighing: Tare a sealed container (e.g., a vial with a screw cap) on an analytical balance. Transfer the container to the fume hood. Open the primary container of this compound and carefully transfer the required amount to the tared vial. Seal the vial before removing it from the fume hood for weighing. This "weigh-in-a-closed-container" technique minimizes exposure to the solid powder.
-
Solubilization: Return the sealed vial containing the weighed compound to the fume hood. Add the desired solvent dropwise to the vial, ensuring the powder is wetted before significant agitation. Cap the vial and mix using a vortex or sonicator until fully dissolved.
-
Labeling: The resulting solution must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms (corrosive, toxic, environmental hazard).
Storage of Solid Compound and Solutions
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be locked and accessible only to authorized personnel.
-
Solutions: Store in clearly labeled, sealed containers. If the solvent is volatile, parafilm may be used to further secure the seal. Storage conditions (room temperature, refrigerated, or frozen) will depend on the stability of the compound in the chosen solvent. A stability study may be required for long-term storage.
Emergency Procedures: Preparedness is Paramount
Spill Response
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials around the perimeter. Do not attempt to clean a large spill without appropriate training and equipment.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Neutralization/Absorption: For small spills, cover with a suitable absorbent material (e.g., vermiculite or a commercial chemical absorbent).
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Reporting: Report the incident to the laboratory supervisor and environmental health and safety department.
Spill Response Logic Diagram
Caption: Logic Diagram for Chemical Spill Response.
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2]Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. [2]Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain, as it is inferred to be very toxic to aquatic life.
Conclusion
The handling of novel compounds like this compound demands a proactive and informed approach to safety. While specific toxicological data may be limited, a thorough analysis of analogous compounds provides a strong basis for implementing stringent safety protocols. By adhering to the principles of risk assessment, proper PPE utilization, controlled experimental procedures, and emergency preparedness, researchers can confidently and safely explore the scientific potential of this and other novel chemical entities.
References
- Sigma-Aldrich Safety Data Sheet for a Structurally Analogous Compound. This SDS provides key toxicological data by analogy, including GHS classifications for acute toxicity, skin corrosion, and environmental hazards.
- Thermo Fisher Scientific Safety Data Sheet for Methylamine Hydrochloride. This document outlines the hazards associated with a simple amine hydrochloride, including being harmful if swallowed and causing skin and eye irritation.
- Key Organics Safety Data Sheet for this compound. Confirms the chemical identity and CAS number but lacks detailed hazard information.
- MSDS Europe - Hazard and Precautionary Statements. A reference for understanding the codification and application of GHS hazard and precautionary statements.
- Fisher Scientific Safety Data Sheet for 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Provides safety information for a related class of compounds, highlighting the need for handling in a chemical fume hood.
- Fisher Scientific Safety Data Sheet for 3-Methylbenzenecarboximidamide hydrochloride. An SDS for a closely related structural analogue, indicating skin, eye, and respiratory irritation.
- Ambeed Safety Information for Picolinimidamide hydrochloride. Provides hazard and precautionary statements for a closely related picolinimidamide compound. Source: Ambeed.
Sources
An In-Depth Technical Guide to the Solubility of 3-Methylpicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its potential trajectory from a laboratory curiosity to a therapeutic reality. Among these properties, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide is dedicated to a comprehensive exploration of the solubility of 3-Methylpicolinimidamide hydrochloride, a compound of interest within various research domains. As a Senior Application Scientist, my objective is not merely to present data but to provide a foundational understanding of the principles governing its solubility, the methodologies for its empirical determination, and the critical thinking required to interpret these findings. This document is structured to empower researchers with the knowledge to confidently assess and manipulate the solubility of this and similar molecules, thereby accelerating the pace of discovery and development.
Physicochemical Profile of this compound
This compound is a hydrochloride salt of an organic base, characterized by a pyridine ring substituted with a methyl group and an imidamide functional group. Understanding its structure is paramount to predicting its solubility behavior.
-
IUPAC Name: 3-methylpyridine-2-carboximidamide;hydrochloride
-
CAS Number: 125903-77-7
-
Molecular Formula: C₇H₁₀ClN₃
-
Molecular Weight: 171.63 g/mol
The presence of the pyridine nitrogen and the imidamide group provides basic centers that are protonated to form the hydrochloride salt. This salt form is generally employed to enhance the aqueous solubility of the parent organic base. The methyl group, while seemingly a minor addition, can influence the crystal lattice energy and solvation properties, thereby subtly modulating the overall solubility profile compared to its unsubstituted counterpart, picolinimidamide hydrochloride.
Solubility Data of this compound
Precise experimental solubility data for this compound is not extensively available in peer-reviewed literature, a common scenario for specific research compounds. However, computational models and data from analogous structures provide valuable insights.
Table 1: Predicted and Analog Solubility Data
| Compound | Solvent | Solubility Type | Value | Source |
| This compound | Water | Predicted (Aqueous) | 1.45 mg/mL | Ambeed |
| Picolinimidamide hydrochloride | Water | Predicted (Aqueous) | 2.22 mg/mL | Ambeed[1] |
| 3-Methylpyridine (3-Picoline) | Water | Experimental | Miscible | Wikipedia[2] |
| 3-Methylpyridine (3-Picoline) | Ethanol, Ether | Experimental | Soluble | Sunrise Group[3] |
Note: Predicted values are computationally derived and should be confirmed by experimental determination. Data for analogs are provided for comparative context.
The predicted aqueous solubility of 1.45 mg/mL for this compound suggests moderate solubility. For context, its close analog, picolinimidamide hydrochloride, has a slightly higher predicted aqueous solubility of 2.22 mg/mL[1]. The high miscibility of 3-methylpyridine (3-picoline), a core structural component, in water and its solubility in organic solvents like ethanol suggest that the parent molecule's solubility can likely be modulated in various solvent systems[2][3].
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is not a static value but is influenced by a confluence of factors. A deep understanding of these is crucial for experimental design and data interpretation.
The Distinction Between Thermodynamic and Kinetic Solubility
It is critical to differentiate between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. It is a state function and is independent of time once equilibrium is reached. The shake-flask method is the gold standard for determining thermodynamic solubility[4].
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs. This method can lead to supersaturated solutions, often resulting in higher but less stable solubility values than the thermodynamic solubility[4].
For formulation and biopharmaceutical classification, thermodynamic solubility is the more relevant and reliable parameter.
The Profound Impact of pH
As a hydrochloride salt of a weak base, the aqueous solubility of this compound is highly dependent on the pH of the medium. In acidic to neutral solutions, the compound will exist predominantly in its protonated, more soluble ionic form. As the pH increases and approaches the pKa of the conjugate acid, the proportion of the un-ionized, less soluble free base will increase, leading to a decrease in solubility and potential precipitation.
The Common Ion Effect
When determining the solubility of a hydrochloride salt, the presence of chloride ions from other sources (e.g., hydrochloric acid used for pH adjustment, or buffers like phosphate-buffered saline containing NaCl) can reduce the solubility of the compound. This is known as the common ion effect, a direct consequence of Le Châtelier's principle. An increase in the concentration of the common ion (Cl⁻) will shift the dissolution equilibrium to the left, favoring the solid, undissolved state and thereby decreasing the measured solubility[5]. This is a critical consideration when preparing formulations or designing experiments in physiological buffers[5].
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The following section outlines a detailed, self-validating protocol for the determination of the thermodynamic solubility of this compound using the gold-standard shake-flask method.
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the undissolved solid and the concentration of the dissolved compound is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (solid)
-
Solvents: Deionized water, Phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, Ethanol, DMSO
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., ~5-10 mg) into a series of vials. The excess should be sufficient to ensure undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired solvent (water, PBS, ethanol, etc.).
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a predetermined period. A 24-48 hour period is typically sufficient to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Analyze both the filtered supernatant (appropriately diluted if necessary) and the standard solutions using a validated analytical method (HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions (Peak Area or Absorbance vs. Concentration).
-
Determine the concentration of the compound in the supernatant by interpolating its response on the calibration curve.
-
Diagram of the Experimental Workflow
Analytical Methodologies for Quantification
The accuracy of the solubility determination is contingent upon the robustness of the analytical method used for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the preferred method due to its specificity and ability to separate the analyte from potential impurities or degradants.
-
Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A UV detector measures the absorbance of the analyte as it elutes from the column.
-
Suggested Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 3.5) and an organic modifier (e.g., methanol or acetonitrile). A gradient elution may be necessary to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyridine and its derivatives typically exhibit strong UV absorbance in the range of 250-270 nm. The optimal wavelength (λmax) for this compound should be determined by scanning a dilute solution across the UV spectrum. A starting wavelength of 265 nm is a reasonable choice.
-
Injection Volume: 10-20 µL.
-
UV-Vis Spectroscopy
For a pure compound, UV-Vis spectroscopy can be a simpler and faster method for quantification.
-
Principle: This technique measures the absorbance of a solution at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte.
-
Procedure:
-
Determine the λmax of this compound by scanning a solution in the relevant solvent from approximately 200 to 400 nm. The peak absorbance wavelength is the λmax.
-
Prepare a series of standard solutions and measure their absorbance at the λmax.
-
Construct a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the appropriately diluted, filtered supernatant and determine its concentration from the calibration curve.
-
Conclusion and Future Perspectives
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While predicted data offers a valuable starting point, it is imperative for researchers to perform rigorous experimental validation using the protocols outlined herein. The interplay of pH, solvent polarity, and the common ion effect must be carefully considered to obtain meaningful and reproducible solubility data. Armed with this knowledge, scientists in drug discovery and development can make more informed decisions regarding candidate selection, formulation design, and the overall progression of their research endeavors. The principles and methodologies detailed in this document are broadly applicable and serve as a robust foundation for the physicochemical characterization of novel chemical entities.
References
- Wikipedia. (n.d.). Picoline.
- Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
- Sunrise Group. (n.d.). 3-Picoline.
Sources
- 1. 51285-26-8 | Picolinimidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 2. Picoline - Wikipedia [en.wikipedia.org]
- 3. 3-Picoline - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Stability Studies of 3-Methylpicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing robust stability studies for 3-Methylpicolinimidamide hydrochloride. As a niche yet significant molecule, understanding its stability profile is paramount for ensuring the safety, efficacy, and quality of any potential therapeutic application. This document moves beyond a generic checklist of procedures, offering a deep dive into the scientific rationale behind each experimental choice, grounded in established regulatory principles and chemical theory.
Introduction: The Imperative of Stability Profiling
The journey of a drug substance from discovery to market is critically dependent on a thorough understanding of its chemical and physical stability. For this compound, a compound featuring a reactive picolinimidamide moiety, this scrutiny is particularly vital. Stability studies provide the necessary evidence to establish a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions.[1] These studies are not merely a regulatory hurdle but a fundamental component of drug development that ensures the integrity of the molecule reaching the patient.
This guide will navigate the reader through the strategic design of stability protocols, from initial forced degradation studies to long-term stability monitoring, all within the robust framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Unveiling the Molecule: Physicochemical Properties and Potential Liabilities
A successful stability study is built upon a foundational understanding of the molecule's inherent characteristics. This compound is characterized by a pyridine ring substituted with a methyl group and an imidamide functional group, presented as a hydrochloride salt.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 125903-77-7 | [4] |
| Molecular Formula | C7H10ClN3 | Inferred |
| Molecular Weight | 171.63 g/mol | Inferred |
The core chemical liabilities of this molecule reside in the imidamide functional group and the pyridine ring . The imidamide group is susceptible to hydrolysis, which is often the primary degradation pathway for such compounds.[5][6][7] The pyridine ring, a nitrogen-containing heterocycle, can be susceptible to photodegradation.[8]
The Strategic Framework: Designing a Comprehensive Stability Program
A holistic stability program for this compound should be designed in a phased approach, starting with stress testing to identify potential degradation pathways and validate analytical methods, followed by formal stability studies under ICH-prescribed conditions.
Phase 1: Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of a stability program, providing a rapid assessment of the molecule's intrinsic stability.[9][10] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[9][10] The primary objectives are:
-
To elucidate potential degradation pathways.[10]
-
To identify and characterize degradation products.[10]
-
To demonstrate the specificity of the analytical methods to be used in formal stability studies.[10]
A well-designed forced degradation study for this compound should encompass the following stress conditions, as recommended by ICH guidelines:[1]
-
Hydrolysis: Across a wide pH range (e.g., pH 1.2, 7.0, and 9.0).
-
Oxidation: Using an oxidizing agent such as hydrogen peroxide.
-
Photolysis: Exposure to a combination of visible and UV light.[11][12]
-
Thermal Degradation: At elevated temperatures (e.g., 60°C, 80°C).
The extent of degradation should be targeted to be between 10-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[13]
Proposed Degradation Pathways of this compound
Based on the functional groups present in this compound, the following degradation pathways are proposed. The elucidation of these pathways is a primary goal of the forced degradation studies.
Hydrolytic Degradation
The imidamide functional group is essentially a derivative of a carboxylic acid and is susceptible to hydrolysis. Under both acidic and basic conditions, the primary hydrolytic degradation product is expected to be 3-Methylpicolinamide .[6][7][14]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of one of the nitrogen atoms of the imidamide group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[15]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon atom of the imidamide group, leading to the formation of a tetrahedral intermediate that subsequently collapses to form 3-Methylpicolinamide and ammonia.[7]
Caption: Proposed hydrolytic degradation of 3-Methylpicolinimidamide.
Photodegradation
Nitrogen-containing heterocyclic rings, such as the pyridine ring in this compound, can be susceptible to photodegradation.[8] The absorption of UV or visible light can lead to the formation of excited states, which can then undergo various reactions, including ring opening, rearrangement, or reaction with other molecules. The specific photodegradation products would need to be identified through characterization of the degradants formed during photostability studies.
Oxidative Degradation
While the imidamide group is relatively stable to oxidation, other parts of the molecule could be susceptible. The methyl group on the pyridine ring could potentially be oxidized to a carboxylic acid, forming picolinimidamide-3-carboxylic acid . The pyridine ring itself could also be a target for oxidation, potentially leading to N-oxide formation.
Caption: Potential oxidative degradation pathways for the molecule.
The Analytical Toolkit: Developing and Validating Stability-Indicating Methods
A cornerstone of any stability study is the use of validated, stability-indicating analytical methods.[16] These methods must be able to separate the drug substance from its degradation products, allowing for the accurate quantification of both.
Primary Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a molecule like this compound, RP-HPLC with UV detection is the most appropriate primary analytical technique.
Table 1: Recommended Starting RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for polar and non-polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | Trifluoroacetic acid acts as an ion-pairing agent to improve peak shape for the basic amidine group. |
| Gradient | Start with a low percentage of B and gradually increase. | To effectively separate the parent compound from potentially more polar degradation products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | Determined by UV scan of the parent compound (likely around 260-280 nm due to the pyridine ring). | To maximize sensitivity for the parent compound and its degradation products. |
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Peak Purity Analysis
During the stability studies, peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.
Phase 2: Formal Stability Studies
Following the successful completion of forced degradation studies and the validation of a stability-indicating analytical method, formal stability studies are initiated.[1] These studies are conducted on at least three primary batches of the drug substance, manufactured to a minimum of pilot scale.[1][16]
Table 2: ICH Recommended Storage Conditions for Long-Term Stability Studies
| Study | Storage Condition | Minimum Time Period Covered by Data at Submission |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[1][16]
-
Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[1][16]
Experimental Protocols: A Step-by-Step Guide
Protocol for Forced Hydrolysis Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl, purified water, and 0.1 N NaOH.
-
Stress Conditions:
-
Heat the acidic and basic solutions at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
Store the neutral solution at 60°C for the same time points.
-
-
Sample Neutralization: At each time point, withdraw an aliquot of the acidic and basic solutions and neutralize them with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
Protocol for Forced Oxidation Study
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Stress Conditions: Add a solution of 3% hydrogen peroxide to the drug substance solution. Store the mixture at room temperature for a predetermined time, protected from light.
-
Analysis: At each time point, withdraw an aliquot, dilute to a suitable concentration, and analyze by the validated stability-indicating HPLC method.
Protocol for Photostability Study
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the drug substance in a suitable solvent.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]
-
Dark Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.[17]
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by the validated stability-indicating HPLC method.
Caption: General workflow for forced degradation studies.
Conclusion: Ensuring a Stable Foundation for Drug Development
A meticulously planned and executed stability study program is non-negotiable in the development of any new drug substance. For this compound, a focused investigation into its hydrolytic, oxidative, and photolytic stability is critical. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive stability profile, ensuring the quality and safety of the molecule and paving the way for successful regulatory submissions. The insights gained from these studies will not only satisfy regulatory requirements but also inform formulation development, packaging selection, and ultimately, the delivery of a stable and effective therapeutic agent to patients.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Proposed degradation pathways of the drug under different hydrolytic conditions. (2019). Chromatographia.
- ICH Harmonised Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Ich guidelines for stability studies 1. (2012). Slideshare.
- ICH Q1A(R2) Guideline. (2003).
- The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (1975). ResearchGate.
- Stability of alkoxycarbonylamidine prodrugs. (1998). PubMed.
- Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal.
- Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.
- Photostability of N@C60. (2012). ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International.
- Photostability testing of pharmaceutical products. (2013). ResearchGate.
- the hydrolysis of amides. Chemguide.
- mechanism of amide hydrolysis. (2019). YouTube.
- Forced Degradation Studies. (2016). MedCrave online.
- ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. (1996).
- Forced Degradation Studies. (2016). SciSpace.
- forced degradation studies Latest Research Papers. ScienceGate.
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health.
- DSC heating–cooling curves of commercial picolinamide. (2016). ResearchGate.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Photostability testing theory and practice. (2021). Q1 Scientific.
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 125903-77-7 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. database.ich.org [database.ich.org]
- 17. q1scientific.com [q1scientific.com]
Unlocking Novel Bioactive Molecules: A Technical Guide to Drug Discovery with 3-Methylpicolinimidamide Hydrochloride
Abstract
The quest for novel bioactive molecules is a cornerstone of modern therapeutic development. Privileged scaffolds, molecular frameworks that exhibit binding affinity to multiple biological targets, represent a highly efficient starting point for drug discovery campaigns. The picolinimidamide moiety is one such scaffold, offering a unique combination of hydrogen bonding capabilities, rigidity, and synthetic tractability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging 3-Methylpicolinimidamide hydrochloride as a foundational building block for the discovery of novel bioactive compounds. We will delve into the strategic design of compound libraries, robust screening methodologies, and cutting-edge target deconvolution techniques, all grounded in field-proven insights and supported by authoritative references.
The Picolinimidamide Scaffold: A Privileged Starting Point
The picolinimidamide scaffold, a derivative of pyridine-2-carboximidamide, is a versatile and valuable starting point in medicinal chemistry.[1] Its distinct structural and electronic characteristics make it a prime candidate for generating libraries of diverse small molecules with the potential for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The 3-methyl substitution on the pyridine ring of our starting compound, this compound, provides a specific steric and electronic profile that can be exploited for targeted library design.
The core value of a privileged scaffold lies in its ability to serve as a template for the creation of compound libraries with enhanced structural diversity and optimized physicochemical properties, ultimately leading to the identification of potent and safe bioactive molecules.[2]
Strategic Library Development from this compound
A successful drug discovery campaign hinges on a well-designed and diverse compound library. Starting with this compound, a focused library can be synthesized to explore the chemical space around this privileged scaffold.
Synthetic Strategy: From Nitrile to Amidine
A common and effective route to picolinimidamide derivatives starts from the corresponding picolinonitrile.[3] This allows for a modular approach where the pyridine core can be functionalized prior to the formation of the amidine.
Protocol 1: General Synthesis of Picolinamidine Derivatives
-
Starting Material: 3-Methylpicolinonitrile.
-
Amidine Formation: Treat the picolinonitrile with a suitable nucleophile such as lithium bis(trimethylsilyl)amide (LiN(TMS)₂).[3]
-
Deprotection: Subsequent removal of the silyl protecting groups using an ethanolic solution of hydrogen chloride gas yields the desired picolinimidamide hydrochloride derivative.[3]
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Diversification Points
To create a diverse library, modifications can be introduced at several points on the 3-Methylpicolinimidamide scaffold.
High-Throughput Screening (HTS) for Bioactivity
Once a diverse library of 3-Methylpicolinimidamide derivatives has been synthesized, the next critical step is to screen these compounds for biological activity. High-throughput screening (HTS) is a widely used method for identifying lead compounds from large chemical libraries.[4]
Assay Development
The choice of HTS assay is dictated by the therapeutic area of interest. Given the known activities of related picolinamide and picolinamidine compounds, promising starting points for screening campaigns include:
-
Anticancer Assays: Cellular proliferation assays using a panel of cancer cell lines (e.g., leukemia, colon, non-small cell lung cancer) can identify cytotoxic or cytostatic compounds.[3]
-
Antifungal Assays: Growth inhibition assays against pathogenic fungal strains can uncover novel antifungal agents.[5]
-
Enzyme Inhibition Assays: Biochemical assays targeting specific enzymes implicated in disease, such as kinases or metabolic enzymes, can identify potent and selective inhibitors.[5][6]
HTS Workflow
A typical HTS workflow is a multi-step process designed to efficiently identify and validate hits.
Target Deconvolution: Unveiling the Mechanism of Action
Identifying the molecular target of a bioactive compound is a critical step in drug discovery, providing a deeper understanding of its mechanism of action and enabling structure-based drug design.[7] There are two primary approaches for target identification: affinity-based and label-free methods.
Affinity-Based Target Identification
This approach involves modifying the bioactive compound to incorporate a tag (e.g., biotin) that allows for the capture and identification of its binding partners.[7]
Protocol 2: Affinity-Based Pull-Down
-
Probe Synthesis: Synthesize a derivative of the hit compound with a linker attached to a non-essential position, terminating in a biotin tag.
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated beads.
-
Incubation: Incubate the immobilized probe with cell lysate to allow for binding of the target protein(s).
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Identification: Identify the eluted proteins using mass spectrometry.
Label-Free Target Identification
Label-free methods identify targets by observing changes in protein stability or other biophysical properties upon compound binding, without the need for chemical modification of the hit compound.
| Method | Principle | Advantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Can be performed in intact cells and tissues. |
| Drug Affinity Responsive Target Stability (DARTS) | Target proteins are stabilized against proteolysis upon binding to the small molecule. | Does not require modification of the compound. |
Lead Optimization and ADMET Profiling
Once a lead compound with a validated target has been identified, the next phase involves optimizing its potency, selectivity, and pharmacokinetic properties. This is an iterative process of chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the lead compound and evaluating the impact on its biological activity. This helps to identify the key structural features required for potency and provides a roadmap for further optimization.
In Silico ADMET Prediction
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures.[8] In silico tools can predict these properties based on the chemical structure of the compound.[9][10]
| ADMET Property | Importance in Drug Discovery |
| Absorption | Determines how well the drug is absorbed into the bloodstream. |
| Distribution | Influences the concentration of the drug at its target site. |
| Metabolism | Affects the half-life and potential for drug-drug interactions. |
| Excretion | Determines how the drug is eliminated from the body. |
| Toxicity | Predicts potential adverse effects. |
Conclusion
This compound represents a promising and versatile starting point for the discovery of novel bioactive molecules. By employing a strategic approach to library design, robust high-throughput screening, and state-of-the-art target deconvolution methods, researchers can efficiently navigate the early stages of the drug discovery pipeline. The integration of computational tools for ADMET prediction further enhances the potential for identifying lead compounds with favorable drug-like properties. This guide provides a comprehensive framework to empower scientists in their pursuit of the next generation of therapeutics.
References
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (n.d.). PubMed.
- Application of Molecular-Modeling, Scaffold-Hopping, and Bioisosteric Approaches to the Discovery of New Heterocyclic Picolinamides. (2022). PubMed.
- Application of Molecular-Modeling, Scaffold-Hopping, and Bioisosteric Approaches to the Discovery of New Heterocyclic Picolinamides. (2022). National Genomics Data Center (CNCB-NGDC).
- Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. (2025). N/A.
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. (2019). PubMed.
- Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity. (2020). PMC - NIH.
- Synthesis of picolinamide amide derivatives. Reagents and conditions:... (n.d.). ResearchGate.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - PubMed Central.
- Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (n.d.). PMC - PubMed Central.
- The prediction results of ADMET parameters, pharmacokinetic properties, and drug. (n.d.). ResearchGate.
- This compound. (n.d.). AbacipharmTech-Global Chemical supplier.
- Pharmacophore modeling in drug design. (2025). PubMed.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). N/A.
- Preliminary ADMET Prediction. (n.d.). Creative Biolabs.
- Synthesis of Cyclic Py-Im Polyamide Libraries. (2012). PMC - NIH.
- In Silico Screening of Quorum Sensing Inhibitor Candidates Obtained by Chemical Similarity Search. (n.d.). MDPI.
- Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. (2022). bioRxiv.
- Pharmacophore Modelling #Drug Discovery# Drug Design## SBDD# LBDD# Mixed Pharmacophore ... (2025). YouTube.
- Rapid Identification of Novel PDE2 Inhibitors with in silico Driven Library Prioritization and Mic. (2020). bioRxiv.
- PREDICTION AND ANALYSIS OF ADMET PROPERTIES OF NEW.pptx. (n.d.). Slideshare.
- Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). (n.d.). NIH.
- (PDF) Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. (2018). ResearchGate.
- An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (n.d.). PMC - PubMed Central.
- High-Throughput Screening Assay Datasets from the PubChem Database. (n.d.). PMC - NIH.
- In Silico Drug Screening Analysis against the Overexpression of PGAM1 Gene in Different Cancer Treatments. (2021). PMC - PubMed Central.
- High-throughput screening as a method for discovering new drugs. (2020). Drug Target Review.
- Pharmacophore Modelling #Drug Discovery# Drug Design## SBDD# LBDD# Mixed Pharmacophore ... (2025). YouTube.
- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). PubMed Central.
- Development and Testing of Druglike Screening Libraries. (2019). SciSpace.
- Kinetic and molecular orbital analyses of dicarboxylic acylcarnitine methylesterification show that derivatization may affect the screening of newborns by tandem mass spectrometry. (2016). PubMed.
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI.
- High-Throughput Screening and Proteomic Characterization of Compounds Targeting Myeloid-Derived Suppressor Cells. (n.d.). PubMed.
- Artificial Intelligent Deep Learning Molecular Generative Modeling of Scaffold-Focused and Cannabinoid CB2 Target-Specific Small-Molecule Sublibraries. (2022). MDPI.
- A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. (n.d.). PLOS One - Research journals.
- High-Throughput Screening. (n.d.). Peapod Bio.
- Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots. (n.d.). ResearchGate.
- Scaffold-based molecular design with a graph generative model. (n.d.). PMC - NIH.
- (PDF) An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. (2025). ResearchGate.
- US10933020B2 - Compositions and methods for treating disorders ameliorated by muscarinic receptor activation. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US11186547B2 - High-purity quinoline derivative and method for manufacturing same - Google Patents [patents.google.com]
- 3. Synthesis of new thienylpicolinamidine derivatives and possible mechanisms of antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Reactions of 3-Methylpicolinimidamide Hydrochloride
Foreword: The landscape of medicinal chemistry is in constant pursuit of novel scaffolds that can serve as building blocks for the next generation of therapeutics. 3-Methylpicolinimidamide hydrochloride, a substituted pyridine derivative, represents one such scaffold. While specific, published research on the reactivity of this particular molecule is nascent, its constituent functional groups—a 3-methylpyridine ring and a hydrochloride salt of an imidamide (amidine)—suggest a rich and versatile chemical reactivity. This guide is designed for researchers, scientists, and drug development professionals, providing a theoretically grounded and experimentally practical exploration of its potential chemical transformations. We will delve into its structure, propose a robust synthesis, and outline key exploratory reactions, explaining the causality behind experimental choices to empower researchers in their own investigations.
Structural Analysis and Predicted Physicochemical Properties
This compound is characterized by two key functional moieties: the 3-methylpyridine ring and the protonated imidamide group. This combination dictates its reactivity.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine ~5.2) and can act as a hydrogen bond acceptor or a coordination site for metals. The methyl group at the 3-position is a weak electron-donating group, which slightly activates the ring towards certain electrophilic substitutions compared to pyridine itself.
-
Imidamide (Amidine) Group: Amidines are highly basic functional groups (pKa of a protonated amidine is ~12), meaning they will be fully protonated as the hydrochloride salt under physiological conditions. The C(=NH)NH₂ moiety is a potent nucleophile, a strong base, and an excellent precursor for heterocyclic synthesis. It is also recognized as a bioisostere for amides and ureas in drug design, often improving metabolic stability and target engagement.[1][2][3]
A summary of predicted properties is presented below.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₀ClN₃ | Based on chemical structure. |
| Molecular Weight | 171.63 g/mol | Based on chemical structure. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of small organic molecules. |
| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol). | The hydrochloride salt form enhances polarity and aqueous solubility. |
| Reactivity Centers | 1. Imidamide Nitrogens (Nucleophilic) 2. Imidamide Carbon (Electrophilic upon activation) 3. Pyridine Nitrogen (Basic, Ligating) | The imidamide is the primary center for synthetic transformations. |
Proposed Synthesis: The Pinner Reaction
A reliable and well-established method for the synthesis of amidines from nitriles is the Pinner reaction.[4][5] This approach offers high yields and proceeds through a stable intermediate, making it ideal for the preparation of this compound from the commercially available 3-methyl-2-cyanopyridine.
The reaction mechanism involves two key stages:
-
Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (e.g., ethanol) under strictly anhydrous acidic conditions (using HCl gas). The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol, forming an imidate salt intermediate (a Pinner salt).[6][7]
-
Ammonolysis: The isolated Pinner salt is then treated with ammonia to displace the alkoxy group, yielding the final amidine hydrochloride.[8]
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. jk-sci.com [jk-sci.com]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
Unlocking the Agrochemical Potential of 3-Methylpicolinimidamide Hydrochloride: A Technical Guide for Innovative Crop Protection
Executive Summary
The relentless pursuit of novel and effective crop protection agents is a cornerstone of global food security. The picolinamide and picolinimidamide class of compounds has emerged as a promising scaffold in agrochemical research, with various derivatives demonstrating potent fungicidal and insecticidal activities. This technical guide delves into the prospective potential of a specific, yet underexplored, analogue: 3-Methylpicolinimidamide hydrochloride. By examining its structural features in the context of known bioactive picolinamides, we will outline a comprehensive, phased research and development framework to systematically evaluate its utility as a next-generation agrochemical. This document is intended for researchers, chemists, and crop protection specialists, providing a strategic roadmap from initial synthesis and screening to preliminary mechanism of action studies. Our approach emphasizes a robust, data-driven methodology to unlock the latent potential of this intriguing molecule.
Introduction: The Picolinamide Scaffold in Modern Agrochemicals
The agrochemical discovery pipeline is a complex and resource-intensive endeavor, with a constant need for new active ingredients to combat evolving pest and disease pressures, as well as increasing regulatory scrutiny.[1][2] The discovery process often begins with the screening of thousands of chemical compounds to identify potential candidates with the desired pesticidal activity while minimizing negative environmental and toxicological effects.[1] In this context, heterocyclic chemistry has been a fertile ground for the development of novel agrochemicals.
Among these, the picolinamide (a derivative of picolinic acid) and its related structures have garnered significant attention. Several patents and publications highlight the utility of picolinamide derivatives as potent fungicides and insecticides.[3][4] These compounds often exhibit novel modes of action, making them valuable tools for resistance management. The versatility of the picolinamide scaffold allows for a wide range of structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.
This guide focuses on a specific derivative, This compound (CAS 125903-77-7). While direct agrochemical research on this compound is not extensively published, its structural similarity to known bioactive molecules warrants a thorough investigation. The presence of the picolinimidamide core, combined with a methyl substituent on the pyridine ring, suggests the potential for unique biological activity. The hydrochloride salt form typically enhances solubility, a desirable trait for formulation and application.
The Candidate: this compound - A Structural Perspective
The potential of any new agrochemical candidate is intrinsically linked to its chemical structure. Let's dissect the key features of this compound:
| Feature | Chemical Moiety | Potential Significance in Agrochemical Design |
| Core Structure | Picolinimidamide | The amidine group can act as a bioisostere for other functional groups, potentially interacting with novel biological targets. It may also influence the compound's systemic properties in plants. |
| Pyridine Ring | 2-Substituted Pyridine | A common pharmacophore in many successful agrochemicals, known to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs) in insects.[5][6] |
| Methyl Group | 3-Methyl Substituent | The position and nature of substituents on the pyridine ring can significantly impact biological activity, selectivity, and metabolic stability. The 3-methyl group could enhance binding to a target site or alter the compound's electronic properties. |
| Salt Form | Hydrochloride | Improves water solubility, which is advantageous for formulation development and application. It can also enhance stability. |
Based on these features, we can hypothesize potential modes of action to guide our initial screening efforts. The picolinimidamide structure, particularly its nitrogen-containing heterocycle, suggests a potential interaction with insect nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides.[5][6] Alternatively, the scaffold could interfere with fungal metabolic pathways, a common mechanism for fungicides.
A Phased Approach to Investigating Agrochemical Potential
A structured, multi-phase research plan is essential for the efficient evaluation of a new candidate molecule. The following workflow outlines a logical progression from synthesis and initial screening to more detailed biological and mechanistic studies.
Caption: A Phased Research Workflow for Agrochemical Candidate Evaluation.
Phase 1: Foundation - Synthesis and Primary Screening
1.1. Synthesis of this compound
A robust and scalable synthetic route is the first critical step. Based on known methods for similar compounds, a plausible route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed Synthesis of this compound.
Detailed Protocol:
-
Preparation of Ethyl 3-Methylpicolinimidate Hydrochloride:
-
Suspend 3-methyl-2-cyanopyridine in anhydrous ethanol.
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude imidate hydrochloride.
-
-
Formation of 3-Methylpicolinimidamide (Free Base):
-
Dissolve the crude imidate hydrochloride in anhydrous ethanol.
-
Bubble anhydrous ammonia gas through the solution at 0°C until saturation.
-
Stir the sealed reaction at room temperature for 48 hours.
-
Filter the reaction mixture to remove ammonium chloride precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude free base.
-
-
Conversion to Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.
-
Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
1.2. Primary Biological Screening
The initial screening should be broad to identify any potential pesticidal activity.
Insecticidal Screening:
-
Target Pests: A diverse range of insect pests representing different orders should be selected.
-
Lepidoptera: Diamondback moth (Plutella xylostella)
-
Hemiptera: Green peach aphid (Myzus persicae)
-
Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata)
-
-
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
For leaf-dipping assays (for chewing insects), dip host plant leaves in various concentrations of the test solution and allow them to dry.
-
For systemic uptake assays (for sucking insects), apply the test solution to the soil of potted host plants.
-
Introduce a known number of insects to the treated leaves or plants.
-
Include a negative control (solvent only) and a positive control (a commercial insecticide with a known mode of action).
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Fungicidal Screening:
-
Target Pathogens: A selection of economically important plant pathogens.
-
Ascomycetes: Powdery mildew (Blumeria graminis)
-
Oomycetes: Late blight (Phytophthora infestans)
-
Basidiomycetes: Rust fungi (Puccinia spp.)
-
-
Methodology:
-
Prepare a stock solution of the test compound.
-
For in vitro assays, amend potato dextrose agar (PDA) with the test compound at various concentrations.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Incubate under optimal growth conditions and measure the radial growth of the fungal colony over time.
-
For in vivo assays, spray host plants with the test solution and, after drying, inoculate with a spore suspension of the pathogen.
-
Assess disease severity after a suitable incubation period.
-
Phase 2: Lead Optimization and Elucidation
If promising activity ("hits") is observed in Phase 1, the next stage involves quantifying this activity and beginning to understand the mechanism.
2.1. Dose-Response and Spectrum of Activity
-
Objective: To determine the potency (LC₅₀/EC₅₀) of the compound against the most sensitive pests/pathogens and to broaden the screening to other relevant species.
-
Protocol:
-
Based on the primary screening results, select a range of concentrations that are expected to cause between 10% and 90% mortality or inhibition.
-
Conduct the same bioassays as in the primary screening but with a finer resolution of concentrations (e.g., 8-10 concentrations).
-
Replicate each concentration at least three times.
-
Use probit analysis or a similar statistical method to calculate the LC₅₀ (lethal concentration for 50% of the population) or EC₅₀ (effective concentration for 50% inhibition).
-
Expand the screening to include other economically important pests and pathogens to determine the spectrum of activity.
-
Data Presentation:
| Target Organism | Assay Type | LC₅₀ / EC₅₀ (µg/mL) | 95% Confidence Interval |
| Plutella xylostella | Leaf Dip | ||
| Myzus persicae | Systemic | ||
| Blumeria graminis | In vivo | ||
| ... | ... |
2.2. Preliminary Mode of Action Studies
Understanding how a compound works is crucial for its development and for managing resistance.
Hypothetical Insecticidal Mode of Action Pathway:
If insecticidal activity is observed, particularly against aphids or other sucking insects, a likely hypothesis is the targeting of nicotinic acetylcholine receptors (nAChRs), a known target for many insecticides.[5][7]
Caption: Hypothesized nAChR Agonist Mode of Action in Insects.
Experimental Validation:
-
Synergist/Antagonist Assays: Co-application of the test compound with known nAChR antagonists (e.g., mecamylamine) should reduce its insecticidal activity if the hypothesis is correct.
-
Electrophysiology: Using techniques like the two-electrode voltage clamp on Xenopus oocytes expressing insect nAChR subunits, one can directly measure the compound's ability to elicit a current, confirming its action as an agonist or antagonist.[5][6]
Phase 3: Pre-Development Considerations
Positive results in the first two phases would justify moving to more resource-intensive pre-development studies.
-
Initial Toxicology: Acute oral and dermal toxicity studies in mammalian models (e.g., rats) are necessary to assess potential risks to human health.
-
Ecotoxicology: Preliminary studies on non-target organisms, such as bees, aquatic invertebrates (e.g., Daphnia magna), and soil organisms (e.g., earthworms), are essential to evaluate the environmental impact.
-
Formulation Feasibility: Initial studies to develop stable and effective formulations (e.g., emulsifiable concentrates, suspension concentrates) should be initiated. The hydrochloride salt's solubility will be a key parameter in this phase.
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, candidate for agrochemical research. Its structural analogy to known bioactive picolinamides provides a strong rationale for its investigation. The phased research and development plan outlined in this guide offers a systematic and scientifically rigorous approach to evaluating its potential as a novel insecticide or fungicide.
Successful progression through this framework would not only validate the potential of this specific molecule but could also open up a new chemical space for the development of next-generation crop protection solutions. The key to unlocking this potential lies in a meticulous and data-driven experimental approach, from the synthesis flask to the field.
References
- Infosys. (n.d.). Agrochemicals market and the strategic role of the R&D function.
- Google Patents. (2019). WO2019096709A1 - Microbiocidal picolinamide derivatives.
- Hari Hara Agri Sciences. (2025). Agrochemical Research and Development for Better Crop Protection.
- Google Patents. (2021). WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides.
- Sparks, T. C., & Lorsbach, B. A. (2019). Agrochemical industry development, trends in R&D and the impact of regulation. Pest Management Science, 75(10), 2639-2646.
- Rajyaguru, D. (2025). R&D in Agrochemical Formulation. Prezi.
- CropLife America. (n.d.). Pesticide's Journey From Lab to Field.
- ResearchGate. (2025). New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides.
- AbacipharmTech. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
- UF/IFAS Extension. (2022). Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture.
- PubChem. (n.d.). 3-(Methylthio)propanimidamide hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Picolinimidamide Hydrochloride.
- PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme.
- PubMed. (2015). The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine.
- PubChem. (n.d.). 3-Fluoropicolinimidamide hydrochloride.
- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- TCI America. (n.d.). Picolinimidamide Hydrochloride.
- PubMed. (1981). Antimicrobial 3-methyleneflavanones.
- ResearchGate. (2025). The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine.
Sources
- 1. infosys.com [infosys.com]
- 2. Agrochemical industry development, trends in R&D and the impact of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2019096709A1 - Microbiocidal picolinamide derivatives - Google Patents [patents.google.com]
- 4. WO2021013910A1 - Picolinamide derivatives useful as agricultural fungicides - Google Patents [patents.google.com]
- 5. The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENY-2087/IN1379: Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture [edis.ifas.ufl.edu]
Methodological & Application
3-Methylpicolinimidamide hydrochloride reaction conditions for kinase inhibitors
Application Note & Protocol
Topic: 3-Methylpicolinimidamide Hydrochloride: Reaction Conditions and Application in the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Amidine Moiety as a Privileged Scaffold in Kinase Inhibition
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in designing potent and selective inhibitors is the identification of chemical scaffolds that can effectively interact with the ATP-binding site of the kinase.
The N-aryl picolinimidamide scaffold has emerged as a valuable pharmacophore in this context. The amidine group (C(=NH)NHR) is a versatile hydrogen bond donor and acceptor, capable of forming critical interactions with the hinge region of the kinase domain. This compound serves as a key building block for introducing this moiety, allowing for the systematic exploration of structure-activity relationships (SAR) in novel inhibitor designs.[1][2][3]
This document provides a detailed guide to the reaction conditions for coupling this compound with various amines, a foundational reaction for generating libraries of potential kinase inhibitors.[4][5] It outlines the underlying mechanistic principles, provides a general experimental protocol, and discusses critical parameters for reaction optimization.
Reaction Mechanism and Core Principles
The core reaction is the nucleophilic substitution of an amine for the ammonia group of the picolinimidamide. While direct catalytic amidation of carboxylic acids is a field of active research,[6][7][8] the use of an activated precursor like an imidamide hydrochloride simplifies the process. The reaction proceeds through a distinct, logical sequence of steps.
-
Deprotonation: 3-Methylpicolinimidamide is supplied as a hydrochloride salt for enhanced stability and shelf-life. The reaction must be initiated by the addition of a non-nucleophilic base (e.g., triethylamine, TEA, or N,N-diisopropylethylamine, DIEA) to neutralize the salt and generate the free, reactive 3-methylpicolinimidamide base in situ.
-
Nucleophilic Attack: The liberated imidamide possesses an electrophilic carbon atom. A primary or secondary amine, typically a substituted aniline common in kinase inhibitor design,[9] acts as the nucleophile. It attacks the imidamide carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of ammonia (NH₃) as a leaving group. The elimination of a stable, neutral molecule like ammonia provides a strong thermodynamic driving force for the reaction.
-
Product Formation: The final product is the N-substituted 3-methylpicolinimidamide, which constitutes the core of the target kinase inhibitor.
The overall transformation is a condensation reaction where the net result is the formation of a C-N bond with the loss of ammonia.
Caption: Proposed reaction mechanism for N-aryl-picolinimidamide synthesis.
Critical Reaction Parameters
Successful synthesis depends on the careful control of several parameters. The reactivity of the amine nucleophile is particularly important; electron-deficient anilines may require more forcing conditions.[9]
| Parameter | Recommended Range | Rationale & Key Insights |
| Stoichiometry | Imidamide: 1 eqAmine: 1.0 - 1.2 eqBase: 1.1 - 1.5 eq | A slight excess of the amine can drive the reaction to completion. Excess base ensures full neutralization of the hydrochloride salt and scavenges any protons generated. |
| Solvent | DMF, DMSO, NMP, n-Butanol, Dioxane | Aprotic, polar solvents are generally preferred for their ability to dissolve the reactants and hydrochloride byproducts. High boiling points allow for elevated reaction temperatures. |
| Base | Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic organic base is critical. It must be strong enough to deprotonate the imidamide salt but should not compete with the reactant amine.[10][11] |
| Temperature | 25 °C to 120 °C | Start at room temperature. For less reactive amines (e.g., those with electron-withdrawing groups), heating is often necessary to increase the reaction rate. Microwave irradiation can also be effective for accelerating this type of transformation.[12] |
| Reaction Time | 2 - 24 hours | Monitor progress by TLC or LC-MS. Reactions with activated amines may be complete in a few hours, while those with deactivated amines may require overnight heating. |
Generalized Experimental Protocol
This protocol provides a representative procedure for the coupling of this compound with a generic aryl amine. Note: This is a starting point and must be optimized for specific substrates.
Caption: General experimental workflow for synthesis.
Materials & Reagents
-
This compound (1.0 eq)
-
Aryl amine (e.g., 4-fluoroaniline) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the selected aryl amine (1.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M. Stir the suspension.
-
Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIEA (1.2 eq) dropwise via syringe. The addition of base often results in the dissolution of the suspended solids.
-
Heating and Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. If no reaction is observed by TLC after 1-2 hours, heat the mixture to 80-100 °C. Monitor the reaction's progress periodically (e.g., every 2 hours) by TLC or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Organic Phase Isolation: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual DMF and water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-methylpicolinimidamide product.
Self-Validating System: Characterization and Quality Control
To ensure the integrity of the protocol, the final product must be rigorously characterized.
-
Purity Assessment: Use HPLC and LC-MS to determine the purity of the final compound. The target purity for screening applications is typically >95%.
-
Structural Verification: Confirm the identity of the synthesized N-aryl-3-methylpicolinimidamide using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectroscopic data should be consistent with the proposed structure.
-
Yield Calculation: Accurately determine the reaction yield. Low yields may indicate a need for further optimization of the reaction conditions (e.g., temperature, base, or solvent).
By adhering to this multi-faceted analytical approach, researchers can have high confidence in the quality and identity of the synthesized compounds before proceeding to biological screening.
References
- El-Sayed, M. T., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry.
- Gao, C., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry.
- Sheppard, T., et al. (2021). Catalytic Amidation. University College London.
- Kopka, K., et al. (2017). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
- Charville, H., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules.
- Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules.
- Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed.
- Mahdavi, M., et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity.
- Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie.
- LibreTexts Chemistry. (2020). 21.8: Condensation of Acids with Amines.
- LibreTexts Chemistry. (2025). 24.7: Reactions of Amines.
- Kumar, A., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances.
- Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed Central.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?.
- Mahdavi, M., et al. (2021). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate.
- Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. PubMed.
- Chemistry Steps. (Date N/A). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.
- Michigan State University Department of Chemistry. (Date N/A). Amine Reactivity.
- Wang, Y., et al. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters.
- Bagley, M. C., et al. (2012). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry.
- The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
Sources
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Novel Exploration of 3-Methylpicolinimidamide Hydrochloride in Suzuki Coupling
A Note to the Researcher: The use of 3-Methylpicolinimidamide hydrochloride as a ligand in Suzuki coupling reactions is not well-documented in currently available scientific literature. As such, the following application note is presented as a theoretical and investigative framework rather than an established, field-proven protocol. The proposed methodologies are based on established principles of Suzuki-Miyaura cross-coupling and the known chemistry of related nitrogen-containing ligands. Researchers should treat this document as a starting point for their own investigations and optimizations.
Introduction: The Potential of Amidine Ligands in Cross-Coupling
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The heart of this transformation lies in the palladium catalyst, the activity and selectivity of which are intricately modulated by the coordinating ligand. While phosphine and N-heterocyclic carbene (NHC) ligands have traditionally dominated the field, the exploration of novel ligand architectures continues to push the boundaries of catalytic performance.[2][3]
Picolinimidamides, characterized by their unique electronic and steric properties, present an intriguing yet underexplored class of ligands for palladium-catalyzed cross-coupling reactions. This application note outlines a hypothetical protocol for the investigation of this compound as a ligand in the Suzuki coupling of an aryl halide with an arylboronic acid.
Mechanistic Considerations: A Proposed Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[3] The proposed role of 3-Methylpicolinimidamide within this cycle is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
Figure 1. Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Starting Point for Investigation
This protocol describes a general procedure for a small-scale screening reaction to evaluate the efficacy of this compound as a ligand.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Supplier |
| Aryl Halide (e.g., 4-Bromotoluene) | C₇H₇Br | 171.04 | >98% | Sigma-Aldrich |
| Arylboronic Acid (e.g., Phenylboronic Acid) | C₆H₇BO₂ | 121.93 | >97% | Sigma-Aldrich |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | >98% | Strem Chemicals |
| This compound | C₇H₁₀ClN₃ | 171.63 | >95% | (Custom Synthesis) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | Millipore |
Reaction Setup and Procedure
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add the catalyst and ligand to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 100 °C and stir for the desired reaction time (e.g., 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction is highly dependent on the specific substrates and reaction conditions. The following parameters should be systematically varied to optimize the reaction:
-
Palladium Precursor: Pd₂(dba)₃, PdCl₂(PPh₃)₂, or other common palladium sources can be screened.
-
Ligand to Metal Ratio: The ratio of this compound to the palladium precursor may be critical. Ratios from 1:1 to 4:1 should be investigated.
-
Base: Other bases such as K₃PO₄, Cs₂CO₃, or organic bases like triethylamine can be tested.[3]
-
Solvent System: The ratio of the organic solvent to water, as well as the choice of the organic solvent (e.g., toluene, DMF, THF), can significantly impact the reaction outcome.
-
Temperature: The reaction temperature should be optimized to balance reaction rate and catalyst stability.
Conclusion and Future Outlook
The exploration of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions represents a novel research avenue with the potential to uncover new catalytic systems with unique reactivity. The protocol outlined in this application note provides a foundational methodology for researchers to begin their investigations. Systematic optimization and mechanistic studies will be crucial to fully elucidate the potential of this and other picolinimidamide-based ligands in the field of cross-coupling chemistry.
References
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.com.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (2015). National Institutes of Health.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). National Institutes of Health.
- Picolinamide modified β-cyclodextrin/Pd (II) complex: Asupramolecular catalyst for Suzuki-Miyaura coupling of aryl, benzyl and allyl halides with arylboronic acids in water. (2018). National Institutes of Health.
- Biaryl synthesis by C-C coupling. (n.d.). organic-chemistry.org.
- Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (2022). National Institutes of Health.
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 3-Methylpicolinimidamide Hydrochloride for Advanced Buchwald-Hartwig Amination
An Application Guide for Researchers
In the landscape of modern synthetic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a transformation pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The evolution of this palladium-catalyzed cross-coupling reaction has been largely driven by the development of sophisticated ligands that enhance catalyst efficacy, stability, and substrate scope.[3][4][5] This guide delves into the application of 3-Methylpicolinimidamide hydrochloride, an accessible and robust amidine-based ligand, providing in-depth protocols and mechanistic insights for researchers and drug development professionals.
Ligand Profile: this compound
Amidine-based ligands have emerged as a compelling class of ancillary ligands in cross-coupling reactions, offering an alternative to the more traditional phosphine and N-heterocyclic carbene (NHC) systems.[6]
-
Structure and Properties: 3-Methylpicolinimidamide is characterized by a pyridine ring functionalized with a methyl group and an imidamide moiety. The hydrochloride salt form enhances its bench-top stability, making it less sensitive to air and moisture compared to many phosphine-based ligands. This air-stability simplifies reaction setup without the stringent need for a glovebox for every manipulation. The nitrogen-rich structure and the electron-donating methyl group contribute to the ligand's electronic properties, which are crucial for its role in the catalytic cycle.
-
Key Advantages:
-
Air-Stability: As a hydrochloride salt, the ligand is generally a solid that is easy to handle and weigh in a standard laboratory environment.[7]
-
Strong Electron Donation: Amidine ligands are potent electron donors. This property can accelerate key steps in the catalytic cycle, particularly the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.
-
Cost-Effectiveness: The synthesis of picolinimidamides can be more straightforward than that of complex, multi-step phosphine ligands, potentially offering a more economical option.
-
The Catalytic Cycle and the Role of the Amidine Ligand
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[8][9] The amidine ligand is critical at each stage to stabilize the palladium center and facilitate the bond-forming steps.
Mechanistic Steps:
-
Catalyst Activation: A Pd(II) precatalyst (e.g., Pd(OAc)₂) is reduced in situ to the active Pd(0) species, or a direct Pd(0) source (e.g., Pd₂(dba)₃) is used. The 3-Methylpicolinimidamide ligand coordinates to the Pd(0) center.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the L-Pd(0) complex, forming a Pd(II) intermediate (L-Pd(Ar)(X)). The strong electron-donating nature of the amidine ligand enriches the electron density at the palladium center, facilitating the cleavage of the Ar-X bond.
-
Amine Coordination & Deprotonation: The amine (R₂NH) displaces the halide ligand (X) from the palladium complex. A strong base then deprotonates the coordinated amine to form a palladium amido complex (L-Pd(Ar)(NR₂)).
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst, which re-enters the catalytic cycle.[4][9]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in a typical Buchwald-Hartwig amination. Optimization of catalyst loading, base, solvent, and temperature is recommended for specific substrates.
Reagents and Equipment
| Component | Recommended Material/Grade | Purpose |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium source |
| Ligand | This compound | Catalyst stabilization/activation |
| Aryl/Heteroaryl Halide | Aryl bromide or chloride | Electrophile |
| Amine | Primary or secondary amine | Nucleophile |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | Amine deprotonation |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Reaction medium |
| Atmosphere | Nitrogen or Argon | Inert conditions |
| Glassware | Schlenk tube or oven-dried flask | Exclude air and moisture |
General Protocol for Aryl Bromide Amination
This procedure details a representative coupling of an aryl bromide with a secondary amine.
Caption: Standard workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol% Pd), this compound (0.025 mmol, 2.5 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Reagent Addition: Add the aryl bromide (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction mixture by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylamine.
Considerations for Different Substrates
| Parameter | Aryl Bromides/Iodides | Aryl Chlorides | Hindered Substrates |
| Catalyst Loading | 1-2 mol% Pd | 2-4 mol% Pd | May require higher loading (3-5 mol%) |
| Base | NaOt-Bu, K₃PO₄ | Stronger bases like LHMDS or NaOt-Bu are often necessary.[10] | NaOt-Bu |
| Temperature | 80-110 °C | 100-130 °C | 100-130 °C |
| Notes | Generally more reactive. | C-Cl bond activation is more challenging and often requires more electron-rich, bulky ligands.[9] | Steric hindrance can slow the reaction, necessitating higher temperatures and longer reaction times. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd precursor or ligand degradation).- Insufficiently strong base.- Poor quality solvent (presence of water/oxygen).- Reaction temperature too low. | - Use fresh reagents.- Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).- Ensure solvents are anhydrous and the system is properly inerted.- Increase the reaction temperature in 10-20 °C increments. |
| Side Product Formation | - Hydrodehalogenation (aryl halide is reduced).- Bis-arylation of primary amines. | - Ensure a strictly inert atmosphere to minimize water, which can be a proton source.- For primary amines, using a slight excess of the amine can sometimes favor mono-arylation. Modifying the ligand-to-metal ratio may also help. |
| Difficulty in Purification | - Complex mixture of products.- Product co-elutes with starting materials. | - Re-optimize reaction conditions to improve selectivity.- Try a different solvent system for column chromatography or consider an alternative purification method like preparative TLC or crystallization. |
Applications in Drug Discovery
The synthesis of arylamines is a frequent and critical step in the development of new therapeutics. The C(sp²)-N bond is a common motif in a vast array of biologically active molecules.[11][12] The Buchwald-Hartwig amination provides a reliable and versatile method for constructing this bond, often outperforming classical methods like nucleophilic aromatic substitution (SₙAr) which require harsh conditions and have limited scope.[2][12]
The development of robust and user-friendly ligands like this compound is essential for medicinal chemists who need to rapidly synthesize libraries of compounds for structure-activity relationship (SAR) studies. The ability to couple complex, functionalized heteroaryl halides with a wide range of amines under predictable conditions accelerates the drug discovery pipeline.[5][12]
Safety Information
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Ligand: While specific toxicity data for this compound may not be widely available, it should be treated as a potentially hazardous chemical. Review the Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
This compound represents a valuable addition to the synthetic chemist's toolbox for Buchwald-Hartwig amination. Its air-stability simplifies handling, while its electronic properties as an amidine ligand promote an efficient catalytic cycle for the formation of C-N bonds. By providing a reliable and potentially more economical alternative to traditional phosphine ligands, it enables the synthesis of diverse arylamines essential for research and development, particularly in the pharmaceutical industry. The protocols and insights provided herein serve as a comprehensive starting point for researchers looking to leverage this effective ligand in their synthetic endeavors.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions | Request PDF - ResearchGate. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (2019, December 18).
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020, July 31).
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
synthetic route to [specific kinase inhibitor] using 3-Methylpicolinimidamide hydrochloride
An examination of the current scientific literature does not yield a specific, named kinase inhibitor that is prominently synthesized using 3-Methylpicolinimidamide hydrochloride as a key starting material. However, the structural motif that can be derived from this reagent is of significant interest in medicinal chemistry, particularly for kinase inhibitor design. The picolinimidamide moiety serves as a robust pharmacophore capable of forming critical hydrogen bond interactions within the ATP-binding pocket of various kinases.
This guide, therefore, presents a detailed, plausible synthetic route to a novel, hypothetical kinase inhibitor scaffold, herein designated as "Pyrazolo[1,5-a]pyrimidine Inhibitor Core 1" (PPC-1) . The strategy leverages this compound as a key building block, demonstrating its utility for researchers engaged in the discovery of new targeted therapies. The protocols and rationale provided are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.
PART 1: Introduction to Picolinimidamides in Kinase Inhibitor Design
Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting the enzymatic activity of protein kinases, which are crucial regulators of cellular signaling pathways. A common strategy in inhibitor design involves creating molecules that can effectively compete with ATP for binding to the kinase's active site. This is often achieved through scaffolds that form specific hydrogen bonds with the "hinge" region of the kinase.
The picolinamide and related picolinimidamide structures are considered "privileged scaffolds" in medicinal chemistry.[1] Their nitrogen atoms are strategically positioned to act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This compound provides a versatile entry point for incorporating this key structural feature. The imidamide functional group is a direct precursor to the amidine moiety, which is an excellent hinge-binder.
Rationale for Selecting this compound:
-
Hinge-Binding Moiety: The primary amine and the pyridine nitrogen of the resulting amidine can form a bidentate hydrogen bond with the kinase hinge backbone, a common feature of potent kinase inhibitors.
-
Modularity: The methyl group offers a point for steric modification to enhance selectivity or improve pharmacokinetic properties.
-
Synthetic Accessibility: As a hydrochloride salt, the reagent is typically a stable, crystalline solid that is easy to handle and weigh for reactions.
PART 2: Proposed Synthetic Route to PPC-1
The proposed synthesis of the Pyrazolo[1,5-a]pyrimidine Inhibitor Core 1 (PPC-1) is a convergent route that involves the construction of a functionalized aminopyrazole, followed by a cyclocondensation reaction with a β-ketonitrile, and finally, the key reaction with this compound.
Overall Synthetic Scheme
The workflow is designed for efficiency and modularity, allowing for the potential diversification of the final product.
Sources
Mastering the Purification of 3-Methylpicolinimidamide Hydrochloride Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purification in Drug Discovery
In the synthesis of novel chemical entities for drug discovery and development, the isolation and purification of the target molecule are as critical as the synthetic route itself. Products derived from 3-Methylpicolinimidamide hydrochloride, a versatile building block for various heterocyclic compounds, often present unique purification challenges. The inherent basicity of the picolinimidamide moiety, coupled with the potential for a diverse array of side products, necessitates a well-designed and robust purification strategy. This guide provides a comprehensive overview of established techniques and detailed protocols for the purification of products derived from this compound, empowering researchers to obtain highly pure compounds essential for accurate biological evaluation and downstream applications.
The presence of impurities, even in trace amounts, can significantly impact the outcome of biological assays, leading to misleading structure-activity relationships (SAR) and potentially masking the true therapeutic potential of a compound. Furthermore, in the context of drug development, stringent purity requirements are mandated by regulatory agencies to ensure patient safety and drug efficacy. This application note will delve into the principles and practical applications of crystallization, flash column chromatography, and liquid-liquid extraction, tailored specifically for the purification of derivatives of this compound.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The first step in developing a successful purification strategy is to anticipate the likely impurities that may arise during the synthesis. For reactions involving this compound, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual this compound or the corresponding nitrile, 3-methylpicolinonitrile.
-
Reaction Byproducts: These are highly dependent on the specific reaction. For instance, in the synthesis of N-substituted amidines via a Pinner-type reaction, byproducts such as amides and esters can be formed from the intermediate imidate.[1]
-
Reagent-Derived Impurities: Excess reagents, catalysts, or their decomposition products. For example, in coupling reactions, byproducts from reagents like carbodiimides can contaminate the final product.[2]
-
Isomers and Regioisomers: In reactions where multiple reactive sites are present, the formation of isomeric products is possible.
-
Degradation Products: The target molecule may be susceptible to degradation under the reaction or work-up conditions.
A preliminary analysis of the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the major components and guiding the selection of the most appropriate purification method.
Purification Techniques: Principles and Protocols
The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities, including polarity, solubility, pKa, and thermal stability.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system. For the purification of basic compounds like picolinimidamide derivatives, the hydrochloride salt form is often advantageous for crystallization.
Principle of Recrystallization: The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, ideally remain in the mother liquor.
Protocol 1: Recrystallization of an N-Aryl-3-methylpicolinimidamide Hydrochloride
This protocol is designed for a moderately polar, solid product.
Materials:
-
Crude N-Aryl-3-methylpicolinimidamide hydrochloride
-
Ethanol (95%)
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle with magnetic stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot 95% ethanol. Stirring and gentle heating will facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To induce further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Causality Behind Experimental Choices:
-
Ethanol/Diethyl Ether System: Ethanol is a polar protic solvent that can dissolve the polar hydrochloride salt at elevated temperatures. Diethyl ether is a non-polar solvent in which the salt is likely insoluble, making it an effective anti-solvent and wash solvent. Using a mixed solvent system can be beneficial when a single solvent does not provide the desired solubility profile.[1]
-
Slow Cooling: Promotes the formation of larger, more well-defined crystals, which are typically purer as they are less likely to occlude impurities.
Table 1: Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more solvent, or switch to a lower boiling point solvent. |
| No crystal formation | The solution is not sufficiently saturated, or the compound is too soluble. | Evaporate some of the solvent, or add a suitable anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Poor recovery | The compound is too soluble in the chosen solvent at low temperatures. | Use a less polar solvent or a mixed solvent system. |
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Given the polar nature of many picolinimidamide derivatives, normal-phase silica gel chromatography is a common choice. For highly polar or ionic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[3][4]
Principle of Flash Chromatography: A crude mixture is loaded onto a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column under pressure. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.
Protocol 2: Flash Chromatography of a Triazolopyridine Derivative
This protocol is suitable for a moderately polar product with impurities of different polarities.
Materials:
-
Crude triazolopyridine derivative
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et3N)
-
Glass column
-
Air or nitrogen pressure source
-
Fraction collector or test tubes
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[5] Aim for an Rf value of 0.2-0.4 for the target compound. For more polar compounds, a DCM/MeOH system may be necessary. If the compound streaks, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help by neutralizing acidic sites on the silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes/ethyl acetate) and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and often results in better separation. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Causality Behind Experimental Choices:
-
Triethylamine Additive: The basic nitrogen atoms in picolinimidamide derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Triethylamine, a volatile base, competes for these acidic sites, improving the chromatography.
-
Dry Loading: Loading the sample dissolved in the mobile phase can lead to band broadening, especially if the sample is not very soluble in the mobile phase. Dry loading ensures that the sample is introduced to the column as a narrow band, leading to better resolution.
Diagram 1: Flash Chromatography Workflow
Caption: Workflow for flash column chromatography.
Liquid-Liquid Extraction: Exploiting pH and Solubility
Liquid-liquid extraction is a separation technique based on the differential partitioning of a compound between two immiscible liquid phases. For basic compounds like picolinimidamide derivatives, acid-base extraction is a particularly effective method for separating them from neutral or acidic impurities.
Principle of Acid-Base Extraction: The basic nitrogen atoms of the picolinimidamide moiety can be protonated in an acidic aqueous solution, forming a water-soluble salt. Neutral and acidic impurities will remain in the organic phase. Subsequently, neutralizing the aqueous phase with a base will deprotonate the picolinimidamide derivative, making it soluble in an organic solvent again, while any acidic impurities will remain in the aqueous phase as their corresponding salts.
Protocol 3: Acid-Base Extraction of a Crude Reaction Mixture
This protocol is designed to isolate a basic product from neutral and acidic byproducts.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl. The basic product will move into the aqueous phase as its hydrochloride salt. The organic layer, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10).
-
Back Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM). The deprotonated product will now partition into the organic phase. Repeat the extraction two more times.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous Na2SO4.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Causality Behind Experimental Choices:
-
pH Adjustment: The pKa of the picolinimidamide moiety will determine the optimal pH for protonation and deprotonation. A pH at least 2 units below the pKa of the conjugate acid will ensure complete protonation, while a pH at least 2 units above the pKa will ensure complete deprotonation.
-
Brine Wash: The high salt concentration in the brine solution helps to break up any emulsions and reduces the solubility of the organic product in the aqueous phase, thereby improving recovery.
Diagram 2: Acid-Base Extraction Logic
Caption: Logic flow for acid-base extraction.
Data Summary and Comparison
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility | Crystalline solids with impurities of different solubility | High purity achievable, scalable, cost-effective | Not suitable for oils or amorphous solids, potential for product loss in mother liquor |
| Flash Chromatography | Differential adsorption | Mixtures with components of varying polarity | Versatile, applicable to a wide range of compounds, good resolution | Can be solvent-intensive, requires method development, potential for product loss on the column |
| Liquid-Liquid Extraction | Differential partitioning | Isolating acidic or basic compounds from neutral impurities | Simple, rapid, scalable | Less effective for separating compounds with similar pKa values, can lead to emulsions |
Conclusion
The purification of products derived from this compound is a critical step in the synthesis of novel compounds for drug discovery. A thorough understanding of the potential impurity profile, combined with a systematic approach to the selection and optimization of purification techniques, is essential for obtaining materials of high purity. This guide has provided detailed protocols and the underlying scientific principles for recrystallization, flash column chromatography, and liquid-liquid extraction, tailored to the specific challenges presented by this class of compounds. By applying these methods, researchers can confidently isolate and purify their target molecules, ensuring the integrity of their biological data and accelerating the drug development process.
References
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Sorbent Technologies, Inc.
- Biotage.
- Lab-ex Kft.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- American Pharmaceutical Review.
- ResearchGate. Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. [Link]
- ResearchGate. Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. [Link]
- ResearchGate. Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. [Link]
- University of Rochester, Department of Chemistry.
- Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin [mdpi.com]
- 3. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Picolinimidamide hydrochloride | CAS#:51285-26-8 | Chemsrc [chemsrc.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced NMR Characterization of 3-Methylpicolinimidamide Hydrochloride Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylpicolinimidamide and its derivatives are an important class of compounds in medicinal chemistry, often investigated for their potential as therapeutic agents. The presence of multiple nitrogen atoms, a pyridine ring, and an amidine functional group results in a complex electronic environment, making structural confirmation and characterization a non-trivial task. Furthermore, these compounds are frequently synthesized and isolated as hydrochloride salts to improve their stability and solubility, which introduces additional complexity to their spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of these molecules. This application note provides a comprehensive guide to the NMR characterization of 3-methylpicolinimidamide hydrochloride derivatives, detailing both fundamental and advanced 2D NMR techniques. The protocols and interpretive guidance herein are designed to provide researchers with a robust framework for confident structural assignment.
Challenges in NMR Analysis of Amidine Hydrochlorides
The NMR spectroscopic analysis of this compound derivatives presents several unique challenges that necessitate a multi-technique approach for complete characterization:
-
Protonation Effects: The hydrochloride salt form means that one or more of the nitrogen atoms in the molecule will be protonated. This protonation significantly influences the electron density of the entire molecule, leading to substantial downfield shifts of nearby protons and carbons in the NMR spectra.[1] The exact site of protonation (pyridine nitrogen vs. amidine nitrogen) can also affect the observed chemical shifts.
-
Tautomerism and Isomerism: Amidines can exist as tautomers (imino vs. amino forms) and geometrical isomers (E/Z isomerism around the C=N bond).[2][3] These different forms may be in equilibrium in solution, potentially leading to multiple sets of signals or broadened peaks in the NMR spectra.[4][5]
-
Exchangeable Protons: The protons on the nitrogen atoms (N-H) are exchangeable and their signals can be broad, or in some cases, not observed, especially in the presence of trace amounts of water. Their coupling to adjacent protons may also be absent due to rapid exchange.
A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is therefore essential to overcome these challenges and achieve unambiguous structural assignment.
General Workflow for NMR Characterization
The following diagram illustrates a systematic workflow for the comprehensive NMR analysis of this compound derivatives.
Figure 1. Workflow for NMR-based structure elucidation.
Experimental Protocols
Part 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. For hydrochloride salts, which can sometimes have limited solubility in common NMR solvents, careful selection of the deuterated solvent is important.
Protocol:
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) is recommended if sample availability allows.[6]
-
Solvent Selection: DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity and ability to dissolve these compounds. Other potential solvents include D₂O and CD₃OD. The choice of solvent can influence chemical shifts, so consistency is key when comparing different derivatives.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[8] Gentle vortexing or sonication may be required to achieve complete dissolution.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9] This prevents distortion of the magnetic field homogeneity, which can lead to broadened spectral lines.[10]
-
Labeling: Clearly label the NMR tube with the sample identification.
Part 2: 1D NMR Spectroscopy
¹H NMR Spectroscopy
This is the initial and most fundamental NMR experiment, providing information about the number of different proton environments, their chemical shifts, integration (relative number of protons), and spin-spin coupling patterns.
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg)
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for concentration)
¹³C NMR Spectroscopy
This experiment provides information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon environment.
Typical Acquisition Parameters (125 MHz Spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30)
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Part 3: 2D NMR Spectroscopy
2D NMR experiments are crucial for unambiguously assigning the signals in the ¹H and ¹³C spectra by revealing correlations between nuclei.[11]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. This is essential for identifying adjacent protons in the pyridine ring and any alkyl substituents.[12]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[13] This is the most reliable method for assigning carbon signals based on the previously assigned proton spectrum.[14]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[15] This is invaluable for connecting different spin systems and for assigning quaternary carbons (those with no attached protons), which are not observed in an HSQC spectrum.[12]
Data Interpretation and Expected Chemical Shifts
The following provides a guide to interpreting the NMR spectra of a representative this compound derivative.
Structure and Numbering:
Figure 2. General structure of 3-methylpicolinimidamide.
¹H NMR Interpretation:
-
Pyridine Ring Protons (H4, H5, H6): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the electron-withdrawing effect of the protonated nitrogen, these signals will be shifted downfield compared to neutral pyridine.[1][16] H6, being ortho to the nitrogen, is expected to be the most downfield. The coupling pattern will reveal their connectivity (e.g., H4 and H5 will be doublets of doublets, and H6 will be a doublet).
-
Methyl Protons (3-CH₃): This will be a singlet in the upfield region (typically δ 2.0-3.0 ppm).
-
Amidine Protons (NH₂): These protons are exchangeable and may appear as broad singlets, often in the range of δ 7.0-10.0 ppm, depending on the solvent and concentration. Their integration would correspond to two protons.
-
HCl Proton (N⁺-H): The proton on the positively charged nitrogen can be very broad and may exchange with the amidine protons or residual water in the solvent.
¹³C NMR Interpretation:
The expected chemical shifts for the carbon atoms are summarized in the table below. These are approximate ranges and can vary based on substituents and the specific derivative.[17][18]
| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal | Notes |
| C2 | 150-165 | Quaternary (No Signal) | The amidine carbon, highly deshielded. |
| C3 | 130-145 | Quaternary (No Signal) | Carbon bearing the methyl group. |
| C4 | 125-140 | CH (Positive) | Pyridine ring carbon. |
| C5 | 120-135 | CH (Positive) | Pyridine ring carbon. |
| C6 | 145-160 | CH (Positive) | Pyridine ring carbon, deshielded by nitrogen. |
| 3-CH₃ | 15-25 | CH₃ (Positive) | Methyl carbon. |
2D NMR Interpretation:
-
COSY: Cross-peaks will be observed between H4-H5 and H5-H6, confirming their connectivity within the pyridine ring.
-
HSQC: This will directly link the proton signals of H4, H5, H6, and the methyl group to their corresponding carbon signals (C4, C5, C6, and 3-CH₃).
-
HMBC: This is key for the final structure confirmation. Important correlations to look for include:
-
The methyl protons (3-CH₃) showing correlations to C2, C3, and C4.
-
H4 showing correlations to C2, C3, and C6.
-
H6 showing correlations to C2 and C4.
-
The amidine protons (if observed) showing correlations to C2.
-
The HMBC correlations to the quaternary carbons C2 and C3 are particularly important for confirming the overall carbon skeleton.[14]
Conclusion
The NMR characterization of this compound derivatives requires a systematic and multi-faceted approach. By combining 1D ¹H and ¹³C NMR with 2D techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural information is fundamental for quality control, understanding structure-activity relationships, and advancing the development of these compounds as potential therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for researchers working with this important class of molecules.
References
- Clement, B., et al. (1984). Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society.
- Gomez, R., et al. (2000). NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine. ResearchGate.
- American Chemical Society. (1984). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism.
- Al-Masoudi, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
- Gomez, R., et al. (1999). NMR Studies on Imidines. IV.H and 13C Nuclear Magnetic Resonance Study of Tautomerism in 2‐Aminopyrrolin‐5‐One. ResearchGate.
- Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
- Gomez, R., et al. (1998). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. ResearchGate.
- University of York. (n.d.). NMR Sample Preparation.
- Bruker. (n.d.). NMR Sample Preparation.
- University College London. (n.d.). Sample Preparation.
- ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and...
- SpectraBase. (n.d.). Picolinamide - Optional[13C NMR] - Chemical Shifts.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- PubMed. (2016). Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- The Royal Society of Chemistry. (n.d.). Supplementary NMR data.
- EPFL. (n.d.). 2D NMR.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC).
- ResearchGate. (n.d.). 13 C chemical shifts determined from 13 C CP/MAS NMR spectra and literature.
- ResearchGate. (n.d.). Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- PubMed Central. (n.d.). Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy.
- PubMed. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
- AZoLifeSciences. (2021). Overcoming the Limitations of NMR.
- PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.
- ResearchGate. (2021). Synthesis and Characterization of 3-Methylene Isoindolinones by Two Synthetic Routes.
- MDPI. (n.d.). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains.
- ResearchGate. (n.d.). ¹H NMR spectra showing complete coordination of 1-methylimidazole to...
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. epfl.ch [epfl.ch]
- 15. m.youtube.com [m.youtube.com]
- 16. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: High-Throughput Analysis of 3-Methylpicolinimidamide Hydrochloride and Its Related Impurities by LC-MS/MS
Abstract
This application note presents a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methylpicolinimidamide hydrochloride and the identification of its potential process-related impurities. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this pharmaceutical compound. The protocols herein are designed to ensure scientific integrity, data reliability, and regulatory compliance, drawing upon established principles of analytical chemistry and mass spectrometry.
Introduction: The Analytical Imperative for this compound
This compound is an organic compound of interest in pharmaceutical development due to its unique chemical structure, featuring a pyridine ring and an amidine functional group. The purity and quality of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of pharmaceutical compounds and their impurities.[1][2][3]
The amidine group, being basic, is readily protonated, making electrospray ionization (ESI) in positive mode an ideal technique for its analysis. The challenge in method development lies in achieving adequate chromatographic separation from potential impurities and optimizing MS/MS parameters for sensitive and specific detection. This guide will walk through the logical steps of method development, from understanding the analyte's properties to validating the final analytical method according to ICH guidelines.[4][5]
Foundational Knowledge: Physicochemical Properties and Potential Impurities
A thorough understanding of the analyte's properties is the cornerstone of effective method development.
2.1. Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Chemical Formula | C7H10ClN3 | Inferred from Structure |
| Molecular Weight | 171.63 g/mol | Inferred from Structure |
| Structure | Pyridine ring with a methyl group and an imidamide hydrochloride group | [6][7] |
| pKa (predicted) | The amidine group is strongly basic and will be protonated at physiological pH. | General Chemical Knowledge |
2.2. Anticipating Potential Impurities
The identification of impurities is a critical aspect of pharmaceutical analysis.[8][9] Impurities can arise from the synthesis process, degradation, or storage. A hypothetical synthesis route is considered below to predict potential process-related impurities.
Hypothetical Synthesis Pathway and Potential Impurities
A plausible synthesis route for 3-Methylpicolinimidamide could involve the reaction of 3-methylpicolinonitrile with an amine source, followed by conversion to the hydrochloride salt.
Experimental Protocols
3.1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or water).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Preparation: Dissolve the test sample in the mobile phase to a final concentration within the calibration range.
3.2. LC-MS/MS Method Development
3.2.1. Mass Spectrometry Parameters
The following parameters provide a starting point for method development on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amidine group is readily protonated.[10][11] |
| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient ionization. |
| Source Temperature | 120 - 150 °C | To aid in desolvation without causing thermal degradation. |
| Desolvation Temperature | 350 - 450 °C | To facilitate complete solvent evaporation. |
| Gas Flow (Nebulizer) | Instrument Dependent | To create a fine spray of droplets. |
| Gas Flow (Drying) | Instrument Dependent | To assist in solvent removal. |
3.2.2. Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl or C18, < 3 µm particle size | Biphenyl columns can offer unique selectivity for aromatic compounds.[12][13][14] C18 is a good general-purpose alternative. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source for efficient ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard analytical columns. |
| Injection Volume | 1 - 5 µL | To avoid overloading the column. |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, and then re-equilibrate. A typical starting point would be 5-95% B over 5-10 minutes. | To achieve good separation of the main component from any impurities. |
3.3. Data Acquisition and Analysis
-
Full Scan (Q1): Initially, perform a full scan to determine the m/z of the protonated molecular ion [M+H]+ of 3-Methylpicolinimidamide.
-
Product Ion Scan (MS/MS): Fragment the precursor ion and acquire a product ion spectrum to identify characteristic fragment ions.
-
Multiple Reaction Monitoring (MRM): For quantification, select at least two specific transitions (precursor ion -> product ion). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[12][13]
Predicted Fragmentation Pathway
The protonated molecule will likely undergo fragmentation at the C-N single and double bonds of the amidine group.
3.4. Method Validation
The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[4][5][8][15]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | A linear relationship between concentration and response should be demonstrated over the intended range. The correlation coefficient (r²) should typically be ≥ 0.99. |
| Accuracy | The closeness of test results to the true value. Typically assessed by spike/recovery experiments, with recovery values between 80-120% being acceptable. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. Expressed as the relative standard deviation (RSD), which should typically be < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Results and Discussion
The application of the described methodology is expected to yield a highly selective and sensitive assay for this compound. The use of a biphenyl column may provide enhanced resolution of the parent compound from structurally similar impurities due to π-π interactions. The MRM transitions will ensure that only the compound of interest is quantified, minimizing interference from the sample matrix.
The validation experiments will provide documented evidence that the method is reliable for its intended use, a critical requirement for quality control in a regulated environment.[1][2]
Conclusion
This application note provides a detailed framework for the development and validation of an LC-MS/MS method for the analysis of this compound. The outlined protocols, rooted in established scientific principles and regulatory guidelines, offer a robust starting point for scientists in the pharmaceutical industry. The successful implementation of this method will enable accurate quantification and impurity profiling, ensuring the quality and safety of this important pharmaceutical compound.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Observation of amide anions in solution by electrospray ionization mass spectrometry. (2000). Journal of the American Society for Mass Spectrometry.
- Observation of amide anions in solution by electrospray ionization mass spectrometry. (2025). ScienceDirect.
- How Mass Spectrometry enhances GMP quality control with LC‑MS. (2025). AMSbiopharma.
- A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. (2021).
- A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
- What is the role of current mass spectrometry in pharmaceutical analysis? (2023). Mass Spectrometry Reviews.
- This compound. ChemicalBook.
- Development of a Method for the Analysis of Primary Aromatic Amines by LC‐MS/MS and LC‐HRMS and their Stability under Different Migration Conditions. (2025).
- 3-Fluoropicolinimidamide hydrochloride. PubChem.
Sources
- 1. pharmafocusamerica.com [pharmafocusamerica.com]
- 2. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. particle.dk [particle.dk]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. This compound | 125903-77-7 [amp.chemicalbook.com]
- 7. 3-Fluoropicolinimidamide hydrochloride | C6H7ClFN3 | CID 22027837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 10. Observation of amide anions in solution by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
Application Notes and Protocols for 3-Methylpicolinimidamide Hydrochloride in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the application of 3-Methylpicolinimidamide hydrochloride as a versatile building block in parallel synthesis, particularly for the generation of N-substituted guanidine libraries. While specific literature on this exact reagent is limited, this document extrapolates from the well-established reactivity of related amidine hydrochlorides to propose a robust and scientifically sound protocol for its use in drug discovery and medicinal chemistry.
Introduction: The Significance of the Guanidinium Moiety and the Role of this compound
The guanidinium group is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for potent interactions with biological targets such as enzymes and receptors. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of large and diverse compound libraries for high-throughput screening.[2][3][4]
This compound is an attractive, yet underutilized, reagent for the construction of such libraries. As an amidine hydrochloride, it serves as a direct precursor to the guanidine functional group. The presence of the 3-methylpyridine core offers several advantages: it imparts a defined three-dimensional structure, provides a handle for further chemical modification, and can influence the pharmacokinetic properties of the final compounds.
This application note will detail the proposed mechanism of action, provide a step-by-step protocol for its use in parallel synthesis, and discuss the potential scope and applications of the resulting compound libraries.
Proposed Mechanism of Action: Guanylation of Amines
The core reactivity of this compound lies in its ability to act as a guanylating agent. The amidine carbon is electrophilic and susceptible to nucleophilic attack by primary and secondary amines. The hydrochloride salt form enhances this electrophilicity.
The proposed reaction mechanism proceeds as follows:
-
Nucleophilic Attack: A primary or secondary amine attacks the electrophilic carbon of the picolinimidamide.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers likely occurs, facilitated by the solvent or a mild base.
-
Elimination: The intermediate collapses, eliminating ammonia and forming the more stable N-substituted guanidinium salt.
This reaction is typically driven to completion by the formation of the resonance-stabilized guanidinium ion and the release of ammonia gas.
Visualizing the Reaction
Sources
Application Notes and Protocols for 3-Methylpicolinimidamide Hydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3-Methylpicolinimidamide Hydrochloride in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a rational approach to identifying novel lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors).[2][4] The smaller size and lower complexity of fragments allow for a more efficient sampling of chemical space and a higher probability of binding to protein targets, albeit with lower affinity.[3][5] These initial low-affinity hits then serve as starting points for rational, structure-guided optimization into potent, drug-like molecules.[5]
This guide focuses on the application of a specific fragment, This compound , in FBDD campaigns. This compound possesses a unique combination of structural features—a pyridine ring and an amidine group—that make it a valuable addition to any fragment library. The pyridine scaffold is a common motif in many approved drugs, known for its ability to participate in a variety of interactions, including hydrogen bonding and π-stacking.[6] The amidine group, a basic moiety, is a well-established pharmacophore known to engage in strong hydrogen bonding and salt-bridge interactions with acidic residues like aspartate and glutamate in protein active sites.
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClN₃ | [1] |
| Molecular Weight | 171.63 g/mol | [1] |
| IUPAC Name | 3-methylpyridine-2-carboximidamide;hydrochloride | [7] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Predicted cLogP | ~1.5 | Estimated |
The properties of this compound are well within the "Rule of Three," making it an ideal candidate for fragment screening. Its relatively low molecular weight and balanced number of hydrogen bond donors and acceptors suggest a higher likelihood of forming efficient interactions with a target protein.
Rationale for Use: The Amidine Moiety as a Key Interaction Element
The primary rationale for including this compound in a fragment library lies in the potential of its amidine group to act as a potent interaction handle. Amidines are known to be bioisosteres of amides and can form strong, charge-reinforced hydrogen bonds with carboxylate groups of aspartate and glutamate residues in protein binding pockets.[8] This makes them particularly well-suited for targeting enzymes such as proteases, kinases, and transferases, where such residues are often found in the active site.
Furthermore, the pyridine ring provides a rigid scaffold and can participate in various non-covalent interactions, including:
-
Hydrogen bonding: The pyridine nitrogen can act as a hydrogen bond acceptor.
-
π-π stacking: The aromatic ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
Cation-π interactions: The positively charged pyridinium ion (if protonated) can interact with aromatic residues.
The methyl group on the pyridine ring provides a subtle steric and electronic modification that can influence binding specificity and provide a vector for future chemical elaboration during hit-to-lead optimization.
Experimental Workflow for Fragment Screening
A typical FBDD workflow involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and elucidate the binding mode.
Caption: A generalized workflow for fragment-based drug discovery.
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (Thermal Shift Assay - TSA)
TSA is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.
Materials:
-
Target protein (e.g., 2 µM final concentration)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound (100 mM stock in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument
Procedure:
-
Protein-Dye Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 10 µL final volume per well, the final concentration of the protein should be 2 µM and the dye at 5x.
-
Fragment Dispensing: Using an acoustic dispenser or a multichannel pipette, dispense 100 nL of the 100 mM this compound stock solution into the assay wells. This will result in a final fragment concentration of 1 mM. Include appropriate controls:
-
No-ligand control: Protein + Dye + DMSO
-
No-protein control: Buffer + Dye + Fragment
-
-
Assay Plate Preparation: Add 9.9 µL of the protein-dye master mix to each well containing the dispensed fragment and controls.
-
Sealing and Centrifugation: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the wells containing the fragment. A ΔTm of ≥ 2°C is generally considered a significant stabilizing effect and a potential hit.
-
Expected Results:
| Compound | Final Concentration | Tm (°C) | ΔTm (°C) | Hit? |
| No-ligand control | - | 50.2 | - | - |
| 3-Methylpicolinimidamide HCl | 1 mM | 52.8 | +2.6 | Yes |
| Negative control fragment | 1 mM | 50.3 | +0.1 | No |
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor chip in real-time. It is a powerful tool for hit confirmation and for determining binding affinity (KD) and kinetics.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein
-
This compound (serial dilutions in running buffer)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the target protein (e.g., at 10 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level (typically 5000-10000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare serial dilutions of this compound in the running buffer (e.g., from 1 mM down to 1 µM).
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
Regenerate the sensor surface between each fragment injection if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the protein-immobilized flow cell to obtain the specific binding sensorgram.
-
Plot the equilibrium response (Req) against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD).
-
Expected Results:
A successful experiment will show a concentration-dependent increase in the binding response, and the steady-state affinity analysis will yield a KD value, confirming the interaction and quantifying its strength.
Data Interpretation and Hit Progression
A fragment is considered a validated hit if it shows activity in at least two orthogonal biophysical assays. For this compound, a positive ΔTm in the TSA screen and a measurable KD in the SPR assay would provide strong evidence of binding.
The next crucial step is to obtain structural information of the fragment-protein complex, typically through X-ray crystallography.
Caption: Potential binding mode of the amidine group with an acidic residue.
The crystal structure will reveal the precise binding mode of the fragment, including the interactions formed by the amidine group and the pyridine ring. This structural information is invaluable for the subsequent stages of structure-guided drug design, where the fragment hit is elaborated into a more potent lead compound by growing the molecule to engage with adjacent pockets or by linking it with other fragments that bind nearby.
Conclusion
This compound is a valuable fragment for FBDD campaigns due to its favorable physicochemical properties and the presence of two key pharmacophoric features: a pyridine ring and an amidine group. The protocols outlined in this guide provide a framework for the systematic screening and validation of this fragment against a protein target of interest. Successful identification of hits with this fragment can provide a solid starting point for the development of novel therapeutics.
References
- Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
- Carbery, A., et al. (2018). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]
- Kirsch, P., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]
- Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry. [Link]
- Cotesta, S., et al. (2006). The Environment of Amide Groups in Protein-Ligand Complexes: H-bonds and Beyond. Journal of Computer-Aided Molecular Design. [Link]
- de Kloe, G. E., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]
- Patel, D., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]
- Carbery, A., et al. (2018). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
- Carbery, A., et al. (2018). Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. Journal of Medicinal Chemistry. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
- Ballatore, C., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Semantic Scholar. [Link]
- Singh, N., et al. (2021). Amide–π Interactions in the Structural Stability of Proteins: Role in the Oligomeric Phycocyanins. International Journal of Molecular Sciences. [Link]
- Al-Sha'er, M. A., et al. (2022). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece.
- Erlanson, D. A., et al. (2011). Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Kim, M., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters. [Link]
- Horvath, M. P., & Raines, R. T. (2009). Nature of Amide Carbonyl−Carbonyl Interactions in Proteins. Journal of the American Chemical Society. [Link]
- Horvath, M. P., & Raines, R. T. (2009). Nature of Amide Carbonyl-Carbonyl Interactions in Proteins. Raines Lab. [Link]
- Wrabl, J. O., et al. (2001). Effects of co-operative ligand binding on protein amide NH hydrogen exchange. Journal of Molecular Biology. [Link]
- Wikipedia. Fragment-based lead discovery. [Link]
- MAX IV Laboratory. (2023).
- PubChem. Picolinimidamide. [Link]
- PubChem. 3-Fluoropicolinimidamide hydrochloride. [Link]
- Al-Hussain, S. A., et al. (2022). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Indian Chemical Society. [Link]
- Dar, A. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]
- PubChem. 3-(Dimethylamino)propyl chloride hydrochloride. [Link]
- Chen, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry. [Link]
Sources
- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 125903-77-7 [amp.chemicalbook.com]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Title: A Strategic Workflow for Developing Structure-Activity Relationships (SAR) of 3-Methylpicolinimidamide Hydrochloride Analogs
An Application Guide by a Senior Application Scientist
Abstract
The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, transforming initial hits into optimized lead compounds.[1] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on establishing a robust SAR campaign for analogs of a novel lead compound, 3-Methylpicolinimidamide hydrochloride. We will move beyond rigid templates to present a logical, multi-phase workflow that integrates strategic chemical synthesis, targeted biological evaluation, and computational analysis. The protocols herein are designed to be self-validating, with a focus on explaining the causal logic behind experimental choices to empower researchers to not only execute but also adapt these methodologies for their specific targets.
Phase 1: Foundational Analysis & Target Deconvolution
Expertise & Experience: Before embarking on a synthetic campaign to generate analogs, it is critical to thoroughly characterize the initial lead compound and, if unknown, identify its biological target. A common pitfall is the premature synthesis of analogs based on phenotypic screening data alone, which can lead to wasted resources if the mechanism of action is not understood. Identifying the molecular target provides a precise, quantifiable metric for evaluating new analogs.[2]
Initial Pharmacological Characterization
The first step is to confirm the activity of the lead compound, which we will designate Lead-1 (this compound) , and establish a baseline for its biological effects. This may include confirming its anti-proliferative effects in a cancer cell line, its antibacterial activity against a specific pathogen, or its ability to modulate a specific signaling pathway.[3][4][5][6]
Target Identification Protocols
If the molecular target of Lead-1 is unknown, identifying it is paramount. Several powerful techniques can be employed.
Protocol 1: Proteomics-Based Target Identification via Thermal Proteome Profiling (TPP)
This method identifies protein targets by detecting changes in their thermal stability upon ligand binding.[7]
-
Rationale: A protein's melting point often increases when a small molecule binds to it. TPP leverages this by measuring the entire soluble proteome's thermal stability in the presence versus the absence of the drug, making it a powerful, unbiased discovery tool.[7]
-
Step-by-Step Methodology:
-
Cell Culture & Lysis: Culture target cells (e.g., HepG2) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer to create a native-state cell lysate.
-
Compound Treatment: Divide the lysate into two main groups: a vehicle control (e.g., DMSO) and a Lead-1 treatment group (e.g., at 10x the EC50 concentration).
-
Temperature Gradient: Aliquot each group into a PCR plate and heat the aliquots across a defined temperature gradient (e.g., 37°C to 67°C) for 3 minutes.
-
Protein Precipitation & Digestion: After heating, cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins. Reduce, alkylate, and digest the soluble proteins into peptides using trypsin.
-
TMT Labeling & LC-MS/MS: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the relative protein abundance as a function of temperature for both the control and treated groups. Proteins that show a significant shift in their melting curve in the presence of Lead-1 are candidate targets.
-
Phase 2: Strategic Design and Synthesis of Analogs
Expertise & Experience: An effective SAR strategy does not involve random modifications. It is a hypothesis-driven process where each analog is designed to probe a specific structural feature.[8] For Lead-1 , we can identify three primary regions for modification: the pyridine ring (Region A), the 3-methyl group (Region B), and the picolinimidamide moiety (Region C).
Diagram 1: SAR Strategy for Lead-1
A diagram illustrating the key regions for analog design.
Caption: Key modification zones for the Lead-1 SAR campaign.
Protocol 2: General Synthesis of 3-Methylpicolinimidamide Analogs
This protocol outlines a generalized synthetic route. Specific reaction conditions must be optimized for each analog.[9][10][11]
-
Rationale: A convergent and flexible synthetic route is essential for an SAR campaign to allow for the rapid generation of diverse analogs from common intermediates.
-
Step-by-Step Methodology:
-
Starting Material: Begin with commercially available or synthesized substituted 3-methylpicolinonitriles.
-
Pinner Reaction: Treat the nitrile with anhydrous ethanol in the presence of HCl gas to form the corresponding ethyl picolinimidate hydrochloride salt.
-
Aminolysis: React the imidate salt with a solution of ammonia in ethanol (or a primary/secondary amine for N-substituted analogs) at room temperature to yield the desired picolinimidamide analog.
-
Purification & Characterization: Purify the final product via recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Salt Formation: Dissolve the free base in an appropriate solvent (e.g., diethyl ether) and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt, improving solubility and handling.
-
Phase 3: Biological Evaluation & Data Generation
Trustworthiness: A robust screening cascade is crucial for generating reliable SAR data. This typically involves a primary biochemical assay focused on the molecular target, followed by a secondary cell-based assay to assess activity in a more complex biological context.[12][13]
Protocol 3: Primary Screening via a Biochemical Inhibition Assay (e.g., Kinase Activity)
This protocol assumes the target of Lead-1 is a protein kinase, identified in Phase 1.
-
Rationale: A direct, target-based biochemical assay provides a clean, quantitative measure of a compound's potency (e.g., IC50), free from confounding factors like cell permeability or off-target effects.[14]
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, substrate (peptide or protein), and ATP solution.
-
Compound Plating: Serially dilute the synthesized analogs in DMSO and dispense them into a 384-well assay plate. Include controls: positive (no inhibitor) and negative (no enzyme).
-
Reaction Initiation: Add the kinase and substrate to the wells. Allow a brief pre-incubation with the compounds. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and quantify kinase activity. This can be done using various technologies, such as ADP-Glo™ (luminescence-based detection of ADP produced) or a fluorescence polarization assay.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.
-
Protocol 4: Secondary Screening via a Cell-Based Proliferation Assay
This assay measures the ability of the analogs to inhibit the growth of a relevant cancer cell line.
-
Rationale: A cell-based assay provides crucial information on whether improved biochemical potency translates into cellular activity, implicitly testing for cell permeability and stability.[12]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., MDA-MB-231) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each analog. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or resazurin. Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Phase 4: Data Integration & SAR Analysis
This phase involves correlating the structural modifications with the biological activity data to derive meaningful relationships.[15]
Data Presentation: SAR Table
Summarize the data in a clear, organized table. This format allows for rapid visual inspection of trends.
| Compound | Region A (R¹) | Region B (R²) | Region C (Group) | Kinase IC50 (nM) | Cell GI50 (nM) |
| Lead-1 | H | -CH₃ | Imidamide | 150 | 850 |
| Analog 1.1 | 5-F | -CH₃ | Imidamide | 75 | 400 |
| Analog 1.2 | 5-Cl | -CH₃ | Imidamide | 60 | 320 |
| Analog 1.3 | 5-OMe | -CH₃ | Imidamide | 350 | >2000 |
| Analog 2.1 | H | -H | Imidamide | 500 | >5000 |
| Analog 2.2 | H | -CF₃ | Imidamide | 120 | 700 |
| Analog 3.1 | H | -CH₃ | Amide | 800 | >10000 |
Interpreting the SAR Data:
-
Region A (Pyridine Ring): The addition of small, electron-withdrawing groups at the 5-position (e.g., -F, -Cl) improves potency (Analogs 1.1, 1.2 vs. Lead-1). This suggests a potential hydrogen bond acceptor or favorable electrostatic interaction in the target's binding pocket. A bulkier, electron-donating group like methoxy (-OMe) is detrimental (Analog 1.3), indicating a possible steric clash.
-
Region B (3-Methyl Group): Removing the methyl group (Analog 2.1) significantly reduces activity, implying it may be involved in a critical hydrophobic interaction. Replacing it with a trifluoromethyl group (-CF₃) maintains activity (Analog 2.2), suggesting the pocket can tolerate this size and that the electronic effects are neutral or slightly positive.
-
Region C (Imidamide Moiety): Replacing the imidamide with a simple amide (Analog 3.1) drastically reduces activity. This highlights the importance of the imidamide group, likely as a key hydrogen bond donor/acceptor or for maintaining the correct geometry for binding.
Diagram 2: SAR Summary Diagram
A visual summary of the key structure-activity relationships.
Caption: Summary of key SAR findings for the picolinimidamide scaffold. (Note: Image placeholder would be replaced with the actual chemical structure in a real application).
Introduction to Computational SAR (QSAR)
Expertise & Experience: Once a foundational dataset (typically >30 compounds) is established, Quantitative Structure-Activity Relationship (QSAR) modeling can accelerate the discovery process.[16][17] QSAR models use statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) with biological activity.[18]
Diagram 3: Iterative SAR Workflow
A workflow diagram showing the iterative cycle of drug discovery.
Caption: The iterative cycle of SAR and lead optimization.
A predictive QSAR model can be used to:
-
Prioritize the synthesis of the most promising compounds.
-
Avoid synthesizing compounds predicted to be inactive.
-
Provide insights into the key physicochemical properties driving potency.[19]
Conclusion
Developing a clear structure-activity relationship is a systematic and iterative process that forms the engine of lead optimization. By integrating hypothesis-driven analog design, robust and multi-tiered biological evaluation, and the power of computational modeling, research teams can efficiently navigate chemical space. The methodologies described provide a framework for converting a promising hit like this compound into a highly potent and selective drug candidate, accelerating the journey from discovery to clinical development.
References
- Title: Structure-Activity Relationship (SAR) Studies. Source: Oncodesign Services. URL:[Link]
- Title: Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure.
- Title: SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. Source: PubMed. URL:[Link]
- Title: Applications of QSAR study in drug design of tubulin binding inhibitors. Source: Taylor & Francis Online. URL:[Link]
- Title: Computational design and chemometric QSAR modeling of Plasmodium falciparum carbonic anhydrase inhibitors.
- Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. Source: PubMed Central. URL:[Link]
- Title: In Vitro Assays | Exploratory Toxicology. Source: AXXAM. URL:[Link]
- Title: Target Identification and Mode of Action Studies. Source: University of Florida College of Pharmacy. URL:[Link]
- Title: In Vitro Assays | Biochemical Assays. Source: AXXAM. URL:[Link]
- Title: A review for cell-based screening methods in drug discovery. Source: PMC - NIH. URL:[Link]
- Title: In Vitro Assays | For successful drug discovery programs. Source: AXXAM. URL:[Link]
- Title: Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide. Source: PubMed. URL:[Link]
- Title: Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Source: MDPI. URL:[Link]
- Title: Photoinduced Synthesis of Methylated Marine Cyclopeptide Galaxamide Analogs with Isoindolinone as Anticancer Agents. Source: MDPI. URL:[Link]
- Title: Structure Activity Relationships. Source: Drug Design Org. URL:[Link]
- Title: High Content Screening for Inhibitors of Protein Interactions and Post-translational Modifications in Primary Cells by Proximity Lig
- Title: Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. Source: PMC - PubMed Central. URL:[Link]
- Title: Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Source: MDPI. URL:[Link]
- Title: Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Source: PMC - NIH. URL:[Link]
- Title: Proteomics-based target identification: bengamides as a new class of methionine aminopeptidase inhibitors. Source: PubMed. URL:[Link]
- Title: Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. Source: MDPI. URL:[Link]
- Title: TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. Source: National Institutes of Health (NIH). URL:[Link]
- Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Source: PMC. URL:[Link]
- Title: Target Identification for Drug Discovery Service. Source: MtoZ Biolabs. URL:[Link]
- Title: Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action. Source: Frontiers. URL:[Link]
- Title: Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action. Source: PMC - PubMed Central. URL:[Link]
- Title: The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formul
- Title: Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Source: Psych Scene Hub. URL:[Link]
- Title: Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews. Source: PubMed. URL:[Link]
- Title: Mechanism of Action | IGALMI® (dexmedetomidine) HCP Site. Source: IGALMI HCP. URL:[Link]
- Title: The insecticidal activity and action mode of an imidacloprid analogue, 1-(3-pyridylmethyl)-2-nitroimino-imidazolidine. Source: PubMed. URL:[Link]
- Title: Monoamine Oxidase Inhibitors (MAOIs).
Sources
- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 2. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 4. Frontiers | Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action [frontiersin.org]
- 5. Pharmacological Activities of Psoralidin: A Comprehensive Review of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target Identification for Drug Discovery Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axxam.com [axxam.com]
- 14. axxam.com [axxam.com]
- 15. SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
The Synthesis and Application of 3-Methylpicolinimidamide Hydrochloride: A Detailed Guide for Researchers
This technical guide provides a comprehensive overview of the experimental setup for the synthesis and potential reactions of 3-Methylpicolinimidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth protocols, explains the rationale behind experimental choices, and explores the utility of this compound as a versatile building block in medicinal chemistry. Given the limited availability of direct literature on this specific molecule, the protocols herein are based on well-established and reliable synthetic transformations, primarily the Pinner reaction and subsequent ammonolysis.
Introduction: The Chemical and Therapeutic Potential of Picolinimidamides
This compound belongs to the class of picolinimidamides, which are derivatives of picolinic acid, a pyridine carboxylic acid. The amidine functional group is a key pharmacophore in numerous biologically active compounds, known for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[1] The pyridine ring system is also a prevalent motif in pharmaceuticals. The combination of these two structural features in this compound makes it a promising scaffold for the synthesis of novel therapeutic agents.
This guide will first detail a robust two-step synthesis of this compound from the readily available starting material, 3-methylpicolinonitrile. Subsequently, potential applications and further reactions of the target molecule will be discussed, providing a solid foundation for its use in synthetic and medicinal chemistry programs.
Synthesis of this compound
The most direct and established route for the synthesis of amidines from nitriles is through the Pinner reaction, which proceeds via an imidate salt intermediate, commonly referred to as a Pinner salt.[2][3][4] This two-step process is highly efficient and adaptable to a wide range of substrates.
Step 1: The Pinner Reaction - Synthesis of Ethyl 3-methylpicolinimidate hydrochloride
The initial step involves the acid-catalyzed reaction of 3-methylpicolinonitrile with an alcohol, in this case, ethanol, to form the corresponding imidate salt.[5][6]
-
Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the intermediate imidate salt to form an ester, significantly reducing the yield of the desired product.[2]
-
Acid Catalyst: A strong acid, typically anhydrous hydrogen chloride (HCl) gas, is used to protonate the nitrogen atom of the nitrile. This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol.[2]
-
Low Temperature: The reaction is carried out at low temperatures (0 to 5 °C) to control the exothermicity of the reaction with HCl gas and to prevent potential side reactions, such as the decomposition of the Pinner salt.[3]
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride) to protect the reaction from atmospheric moisture.
-
Reagent Addition: To the flask, add 3-methylpicolinonitrile (1.0 eq) and anhydrous ethanol (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Monitor the temperature to ensure it remains between 0 and 5 °C. Continue the introduction of HCl gas until the solution is saturated.
-
Reaction: Seal the flask and allow the reaction mixture to stir at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the Pinner salt.
-
Isolation of Pinner Salt: Upon completion, the Pinner salt, ethyl 3-methylpicolinimidate hydrochloride, will often precipitate from the reaction mixture. The solid can be collected by filtration under an inert atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum to yield the product.
Diagram of the Pinner Reaction Mechanism:
Caption: Workflow for Pinner salt synthesis.
Step 2: Ammonolysis - Conversion of Imidate to Amidine Hydrochloride
The isolated Pinner salt is then converted to the final amidine hydrochloride by reaction with ammonia. [7]
-
Nucleophilic Substitution: Ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This leads to the displacement of the ethoxy group and the formation of the more stable amidine.
-
Solvent: Anhydrous ethanol is a suitable solvent as it readily dissolves the Pinner salt and the ammonia, facilitating the reaction.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl 3-methylpicolinimidate hydrochloride (1.0 eq) in anhydrous ethanol.
-
Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in ethanol (commercially available or prepared by bubbling ammonia gas through cold ethanol).
-
Reaction: Seal the flask and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or HPLC.
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the pure amidine hydrochloride.
Diagram of Imidate to Amidine Conversion:
Caption: Conversion of Pinner salt to amidine.
Data Presentation: Summary of Reaction Parameters
| Parameter | Step 1: Pinner Reaction | Step 2: Ammonolysis |
| Starting Material | 3-Methylpicolinonitrile | Ethyl 3-methylpicolinimidate hydrochloride |
| Key Reagents | Anhydrous Ethanol, Anhydrous HCl | Anhydrous Ammonia |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Temperature | 0-5 °C | Room Temperature |
| Reaction Time | 12-24 hours | 24-48 hours |
| Expected Yield | High | High |
| Product | Ethyl 3-methylpicolinimidate hydrochloride | This compound |
Application Notes: Potential Reactions of this compound
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds of medicinal interest.
N-Functionalization
The nitrogen atoms of the amidine group are nucleophilic and can be alkylated or arylated to introduce further diversity. This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in drug design.
Cyclization Reactions
Picolinimidamides are excellent precursors for the synthesis of various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidines. Reaction with ortho-functionalized anilines can be a route to quinazoline derivatives. These heterocyclic systems are prevalent in many approved drugs.
Synthesis of Metal Complexes
The pyridine nitrogen and the amidine group can act as bidentate ligands, coordinating to a variety of metal centers. The resulting metal complexes could have applications in catalysis or as therapeutic agents themselves.
References
- NROChemistry. Pinner Reaction. [Link]
- Sciforum. Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- SynArchive. Pinner Reaction. [Link]
- ResearchGate. The Chemistry of the Amidines. [Link]
- Organic Chemistry Portal. Synthesis of amidines. [Link]
- Organic Chemistry Portal.
- Wikipedia. Pinner reaction. [Link]
Sources
Application Notes and Protocols: Protecting Group Strategies for 3-Methylpicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for 3-Methylpicolinimidamide hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the presence of multiple nucleophilic nitrogen atoms within its structure—two in the amidine moiety and one in the pyridine ring—selective chemical transformations can be challenging. This document outlines detailed protocols and theoretical considerations for the chemoselective protection of the amidine functionality using tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. An orthogonal protection strategy is also presented to enable differential protection of the amidine nitrogens. The causality behind experimental choices, self-validating protocols, and supporting literature are provided to ensure scientific integrity and practical utility.
Introduction: The Synthetic Challenge of this compound
This compound is a bifunctional molecule featuring a picolinimidamide core. The amidine group is a key pharmacophore in numerous biologically active compounds, often serving as a bioisostere for amides or participating in critical binding interactions. The pyridine ring, also a common motif in pharmaceuticals, can influence the molecule's solubility, metabolic stability, and target engagement.
The synthetic utility of this compound is often hampered by the reactivity of its nitrogen atoms. The lone pairs on the amidine and pyridine nitrogens render them nucleophilic and basic, leading to potential side reactions in subsequent synthetic steps, such as alkylation, acylation, or oxidation. Therefore, the temporary masking of one or more of these nitrogen atoms with a protecting group is a crucial strategy to achieve desired chemical transformations on other parts of the molecule.[1]
This guide focuses on strategies to selectively protect the more nucleophilic amidine nitrogen(s) in the presence of the pyridine nitrogen. The choice of protecting group is critical and depends on the planned downstream reaction conditions and the desired deprotection method. We will explore the use of the acid-labile Boc group and the base-labile Fmoc group, which form the basis of many orthogonal protection schemes in modern organic synthesis.[2][3]
Structural Analysis and Reactivity Considerations
The structure of this compound presents a key chemoselectivity challenge. The molecule possesses three nitrogen atoms with lone pairs of electrons, each with different degrees of nucleophilicity.
Figure 1: Structure of 3-Methylpicolinimidamide.
-
Amidine Nitrogens: The two nitrogen atoms of the amidine group are generally more nucleophilic than the pyridine nitrogen. This is due to the delocalization of the lone pair of the sp2-hybridized nitrogen into the C=N double bond, which in turn increases the electron density on the terminal sp2-hybridized nitrogen.
-
Pyridine Nitrogen: The lone pair of the pyridine nitrogen resides in an sp2 hybrid orbital and is not involved in the aromatic sextet. While it is basic and nucleophilic, its nucleophilicity is generally lower than that of an aliphatic amine or an amidine.[4][5]
This difference in nucleophilicity forms the basis for the chemoselective protection of the amidine group. By carefully controlling the reaction conditions, it is possible to favor the reaction of the protecting group precursor with the amidine nitrogens over the pyridine nitrogen.
Boc Protection of the Amidine Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[6][7]
Rationale for Boc Protection
-
Stability: The Boc group is stable to basic, nucleophilic, and reductive conditions, making it compatible with a wide array of subsequent chemical transformations.[8]
-
Mild Deprotection: Removal of the Boc group is typically achieved with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, which often preserves other acid-sensitive functional groups.[9][10]
Experimental Protocol: Boc Protection
This protocol describes the mono-Boc protection of the amidine group of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc-3-methylpicolinimidamide.
Causality of Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.[6]
-
Performing the reaction at 0 °C initially helps to control the exothermic reaction and can improve selectivity.
-
Careful monitoring is essential to prevent the formation of di-Boc protected product.
Deprotection of Boc-Protected Amidine
Materials:
-
N-Boc-3-methylpicolinimidamide
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
Procedure:
-
Dissolve the N-Boc-3-methylpicolinimidamide (1.0 eq) in DCM (10 mL/mmol).
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid by filtration and dry under vacuum to obtain the 3-Methylpicolinimidamide trifluoroacetate salt.
Caution: During Boc deprotection, the formation of a tert-butyl cation can lead to alkylation of nucleophilic sites. While the amidine and pyridine are protonated under these acidic conditions, minimizing their nucleophilicity, the inclusion of a scavenger like anisole or thioanisole can be considered if side products are observed.[1][6]
Fmoc Protection of the Amidine Group
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis. Its key feature is its lability to basic conditions, making it orthogonal to the acid-labile Boc group.[11][12]
Rationale for Fmoc Protection
-
Orthogonality to Boc: The ability to deprotect the Fmoc group under basic conditions while the Boc group remains intact is a powerful tool in multi-step synthesis.[2]
-
Mild Deprotection: Removal is typically achieved with a mild base like piperidine in an organic solvent.[13]
Experimental Protocol: Fmoc Protection
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate or Triethylamine
-
1,4-Dioxane and Water or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water (1:1, 10 mL/mmol).
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane (2 mL/mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Fmoc-3-methylpicolinimidamide.
Causality of Experimental Choices:
-
The use of aqueous sodium bicarbonate provides basic conditions to neutralize the hydrochloride and the HCl generated from Fmoc-Cl.[14]
-
Fmoc-OSu can be used as an alternative to Fmoc-Cl, often leading to cleaner reactions.[12]
Deprotection of Fmoc-Protected Amidine
Materials:
-
N-Fmoc-3-methylpicolinimidamide
-
Piperidine
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Fmoc-3-methylpicolinimidamide (1.0 eq) in DMF (10 mL/mmol).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can often be used directly in the next step or purified by an appropriate method if necessary.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the selective deprotection of one protecting group in the presence of another.[15] This is particularly useful when different parts of the molecule need to be functionalized sequentially. For 3-Methylpicolinimidamide, one could envision a scenario where one amidine nitrogen is protected with a Boc group and the other with an Fmoc group.
Figure 2: Workflow for an orthogonal protection strategy.
This strategy would allow for the sequential modification of each amidine nitrogen by first deprotecting one group under its specific conditions, performing the desired reaction, and then deprotecting the second group for a subsequent transformation.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonal To |
| Boc | (Boc)₂O, Base (TEA, DIPEA), DCM or THF | TFA/DCM or HCl/Dioxane | Base, Nucleophiles, Reduction | Fmoc |
| Fmoc | Fmoc-Cl/NaHCO₃ or Fmoc-OSu, Dioxane/H₂O or DCM | 20% Piperidine in DMF or DCM | Acid, Mild Reduction | Boc |
Conclusion
The strategic use of protecting groups is indispensable for the selective functionalization of this compound. This guide provides detailed protocols for the chemoselective protection of the amidine moiety with Boc and Fmoc groups, leveraging the inherent difference in nucleophilicity between the amidine and pyridine nitrogens. The principles and protocols outlined herein offer a robust starting point for researchers and drug development professionals to unlock the synthetic potential of this valuable scaffold. Careful optimization of reaction conditions and diligent monitoring are paramount to achieving high yields and selectivities in these transformations.
References
- Mayr, H., et al. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Góngora-Benítez, M., et al. (2013).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Der Pharma Chemica. (2015).
- Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
- Reddit. (2019). Nucleophilicity of 4-Amino Pyridine. r/chemhelp. [Link]
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- National Center for Biotechnology Information. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. PubMed Central. [Link]
- Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
- PubMed. (1990). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. PubMed. [Link]
- MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]
- Lokey Lab Protocols. (2017). Fmoc. Wikidot. [Link]
- SpringerLink. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. SpringerLink. [Link]
- Reddit. (2024). Why is Fmoc stable to some bases but not others. r/OrganicChemistry. [Link]
- Total Synthesis. (2023). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]
Sources
- 1. BOC deprotection [ms.bzchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc | BroadPharm [broadpharm.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Methylpicolinimidamide Hydrochloride Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-Methylpicolinimidamide hydrochloride. We will deconstruct the common reaction pathways, diagnose typical causes of low yield, and provide robust, field-proven protocols to enhance reaction efficiency, purity, and reproducibility.
Section 1: Understanding the Core Synthesis - The Pinner Reaction
The most prevalent method for converting 3-methylpicolinonitrile to this compound is the Pinner reaction .[1][2] This two-stage process is fundamentally an acid-catalyzed addition of an alcohol to a nitrile, followed by ammonolysis.
-
Stage 1: Formation of the Pinner Salt. The nitrile (3-methylpicolinonitrile) is treated with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride (HCl) gas. This forms a highly reactive intermediate, the ethyl 3-methylpicolinimidate hydrochloride, commonly known as a Pinner salt.[3][4]
-
Stage 2: Ammonolysis. The isolated or in-situ generated Pinner salt is then treated with a source of ammonia to displace the ethoxy group, yielding the final amidine hydrochloride product.[2][5]
The entire process is sensitive to several factors, making it prone to side reactions if not carefully controlled.
Caption: Competing reaction pathways for the Pinner salt.
Q2: The reaction is sluggish, and analysis shows a large amount of unreacted 3-methylpicolinonitrile even after extended reaction times. How can I improve conversion?
Answer: This points to issues with reaction kinetics or activation. The primary factors to investigate are insufficient acid catalysis, suboptimal temperature, and reaction time.
-
Causality: The first step requires protonation of the nitrile nitrogen by HCl to form a highly electrophilic nitrilium ion, which is then attacked by the alcohol. [5]If HCl concentration is too low, this activation step is inefficient. Temperature plays a dual role: it must be low enough to prevent thermal degradation of the unstable Pinner salt, but high enough to achieve a reasonable reaction rate. [1][3]
-
Troubleshooting Protocol:
-
HCl Saturation: When bubbling HCl gas into the alcohol solution, ensure the solution is well-stirred and cooled (typically 0-5°C) to maximize gas dissolution and prevent excessive heat generation. [5]Continue bubbling until the solution is saturated and fumes are visible at the outlet.
-
Temperature Optimization: While the initial HCl addition should be done at low temperature, some protocols report gently warming the reaction mixture (e.g., to 40°C) after saturation to drive the formation of the Pinner salt to completion. [5]This must be carefully monitored (e.g., by TLC or GC) to avoid degradation.
-
Reaction Time: Allow sufficient time for each stage. Pinner salt formation can take several hours (6-12h). Likewise, the ammonolysis step may require an extended period (10-24h) to go to completion.
-
Q3: My final product is an impure oil or solid that is difficult to purify. What are the likely contaminants and how do I remove them?
Answer: The most common solid impurity is ammonium chloride (NH₄Cl), a direct byproduct of the ammonolysis step. The presence of the ester byproduct discussed in Q1 can also result in an oily or difficult-to-crystallize product.
-
Causality: During ammonolysis, if ammonia gas and HCl are present, they will form ammonium chloride. This salt often has similar solubility characteristics to the desired product, making simple recrystallization ineffective.
-
Troubleshooting Protocol: Removing Ammonium Chloride A patented method suggests converting the contaminating NH₄Cl into a more easily separable salt. [6] 1. Dissolution: Dissolve the crude product in its synthesis alcohol (e.g., anhydrous ethanol). 2. Alkoxide Addition: Add a stoichiometric amount of a sodium alkoxide (e.g., sodium ethoxide) relative to the suspected amount of NH₄Cl. The reaction is: NH₄Cl + NaOEt -> EtOH + NH₃(g) + NaCl(s). 3. Precipitation & Filtration: The resulting sodium chloride is much less soluble in ethanol than the amidine hydrochloride. Stir the mixture (gently warming may be required), then cool and filter to remove the precipitated NaCl. 4. Final Crystallization: The purified product can then be recovered from the filtrate by evaporation and recrystallization.
Section 3: Optimized Experimental Protocols
Protocol A: Standard Pinner Reaction for 3-Methylpicolinimidamide HCl
This protocol assumes strict adherence to anhydrous techniques.
-
Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet connected to a calcium chloride drying tube and then a base trap (e.g., NaOH solution). Place the flask in an ice/water bath.
-
Reagent Charging: Under an inert atmosphere (N₂), charge the flask with anhydrous ethanol (5-10 mL per gram of nitrile) and 3-methylpicolinonitrile (1.0 eq).
-
HCl Addition: Cool the solution to 0-5°C. Bubble dry HCl gas through the stirred solution. Maintain the temperature below 10°C. Continue until the solution is saturated.
-
Pinner Salt Formation: Seal the flask and allow the mixture to stir. You can either maintain the low temperature (0-5°C) for 12-24 hours or allow it to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting nitrile.
-
Solvent Removal: Once the formation is complete, remove the excess ethanol and HCl under reduced pressure, keeping the temperature low. This should yield the crude Pinner salt, often as a crystalline solid.
-
Ammonolysis: Cool the crude Pinner salt in an ice bath. Add a cold, saturated solution of ammonia in anhydrous ethanol. Alternatively, dissolve the salt in anhydrous ethanol and bubble ammonia gas through the solution until it is basic (pH ≥ 8). [5]7. Reaction & Isolation: Seal the vessel and stir at room temperature for 12-24 hours. The product will often precipitate. Collect the solid by filtration, wash with a small amount of cold, anhydrous ethanol, and then diethyl ether. Dry under vacuum.
-
Purification: If necessary, purify further using the method in Protocol B or by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate). [5]
Parameter Optimization Summary
| Parameter | Issue | Recommended Action | Rationale |
| Moisture | Low yield, ester byproduct | Use oven-dried glassware, anhydrous solvents, dry HCl gas, inert atmosphere. | Prevents hydrolysis of the reactive Pinner salt intermediate. [5][7] |
| Temperature | Low conversion or product degradation | 0-5°C for HCl addition; RT or gentle warming (e.g., 40°C) for reaction. | Balances reaction rate against the thermal instability of the Pinner salt. [1][3] |
| HCl Amount | Incomplete reaction | Saturate the alcohol solution with dry HCl gas. | Ensures complete activation of the nitrile to the reactive nitrilium ion. [5] |
| Ammonia Source | Incomplete ammonolysis | Use ammonia gas or ammonium carbonate in a basic solution (pH ≥ 8). | Provides the necessary nucleophile to convert the Pinner salt to the amidine. [5] |
| Purification | NH₄Cl contamination | Treat ethanolic solution with sodium ethoxide to precipitate NaCl. | Converts the soluble NH₄Cl contaminant into insoluble NaCl for easy removal by filtration. [6] |
Section 4: Advanced FAQs
-
Can I use a different acid catalyst? While Brønsted acids like HCl are traditional, some Lewis acids have been shown to promote Pinner-type reactions, although yields can be variable and highly substrate-dependent. [7]For this specific synthesis, anhydrous HCl remains the most reliable and well-documented method.
-
Are there alternative solvents to ethanol? Yes. Dioxane is a common alternative anhydrous solvent. [3]More recently, cyclopentyl methyl ether (CPME) has been shown to be an effective solvent where the Pinner salt product often precipitates directly, allowing for simple isolation by filtration. [8]
-
What are the key safety considerations? Anhydrous HCl is a highly corrosive and toxic gas. All manipulations must be performed in a well-ventilated chemical fume hood. Ensure your gas trapping system is robust. The reaction can be exothermic, especially during HCl addition, and requires careful temperature control to prevent runaway reactions.
Section 5: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
References
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner reaction. (2023). In Wikipedia.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Stadler, A., & Kappe, C. O. (2001). A Lewis acid-promoted Pinner reaction. Journal of Organic Chemistry, 66(1), 229-231. [Please note, a direct URL to the full text may require a subscription; the provided search result confirms the existence and topic of such research.]
- Pinner Reaction. (n.d.). SynArchive.
- Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal.
- Torisawa, Y., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 13(1), 2011-2013. [This citation is synthesized from a research gate article referencing this work. Direct URL may require subscription.]
- CN100528836C - Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Methylpicolinimidamide Hydrochloride
Welcome to the technical support center for the synthesis of 3-Methylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly achieved through the Pinner reaction. This classic method involves the acid-catalyzed reaction of 3-methylpicolinonitrile with an alcohol (typically ethanol or methanol) to form an intermediate imidate salt, followed by ammonolysis to yield the desired amidine hydrochloride.[1][2][3] While robust, this pathway is susceptible to the formation of several side products if not performed under carefully controlled conditions. Understanding and mitigating these side reactions is critical for obtaining a high yield of pure product.
This guide will address the most frequently encountered issues in a question-and-answer format, providing both the underlying chemical principles and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My final product shows a significant peak in the 1H NMR spectrum corresponding to an ethyl or methyl ester. What is the cause and how can I prevent this?
A1: Cause of Ester Formation
The formation of a methyl or ethyl ester (e.g., ethyl 3-methylpicolinate) is a common side product and a strong indicator that water was present in your reaction mixture. The intermediate in the Pinner reaction is an imidate hydrochloride salt (also known as a Pinner salt).[2][4] This species is highly susceptible to hydrolysis. If water is present, it will act as a nucleophile, attacking the imidate to produce the corresponding ester and ammonium chloride, as illustrated in the mechanism below.
Caption: Hydrolysis of the Pinner salt to an ester side product.
Troubleshooting and Prevention:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, methanol, diethyl ether). Ensure they are stored over molecular sieves.
-
Gaseous Reagents: Dry the hydrogen chloride and ammonia gas before introducing them into the reaction. This can be achieved by passing the gas through a drying tube containing a suitable desiccant like calcium chloride.
-
Glassware: Oven-dry all glassware immediately before use and assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup: Assemble your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.
Protocol for Ensuring Anhydrous Conditions:
-
Place all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 120°C for at least 4 hours, preferably overnight.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Allow the glassware to cool to room temperature under the inert atmosphere.
-
Add your anhydrous solvents and reagents via syringe or cannula.
Q2: I've isolated my product, but my characterization data (e.g., IR, Mass Spec) suggests the presence of 3-Methylpicolinamide. How did this form?
A2: Cause of Amide Formation
The formation of 3-methylpicolinamide as a side product is typically due to the thermal rearrangement of the intermediate imidate hydrochloride.[3] This process, known as the Pinner rearrangement, is often favored at higher temperatures. The imidate salt is thermodynamically unstable and can rearrange to the more stable amide.[2]
Caption: Thermal rearrangement of the imidate to an amide side product.
Troubleshooting and Prevention:
-
Temperature Control: Maintain a low temperature (typically 0°C to -10°C) during the formation of the Pinner salt (the reaction of the nitrile with alcohol and HCl).[5] Use an ice-salt bath or a cryocooler for precise temperature control.
-
Reaction Time: Do not extend the reaction time for the Pinner salt formation unnecessarily. Monitor the reaction by TLC or a suitable analytical method to determine the point of completion.
-
Work-up: Proceed to the ammonolysis step as soon as the imidate formation is complete, without allowing the reaction mixture to warm up for extended periods.
Recommended Temperature Profile:
| Reaction Step | Recommended Temperature |
| HCl gas addition to nitrile/alcohol mixture | -10°C to 0°C |
| Pinner salt formation | 0°C |
| Ammonolysis | 0°C to room temperature |
Q3: My reaction yield is low, and I have a complex mixture of products. Could there be other side reactions occurring?
A3: Other Potential Side Reactions
Besides ester and amide formation, other side reactions can contribute to low yields and product impurity.
-
Orthoester Formation: If a large excess of alcohol is used, the Pinner salt can react further with the alcohol to form an orthoester.[2][3]
-
Incomplete Reaction: Insufficient reaction time or inadequate HCl saturation can lead to unreacted 3-methylpicolinonitrile remaining in the final product.
-
Polymerization: Under strongly acidic conditions, some nitriles can undergo polymerization, leading to intractable tars.
Troubleshooting and Prevention:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess of the alcohol (e.g., 1.1 to 1.5 equivalents) but avoid a large excess.
-
HCl Saturation: Ensure the reaction mixture is fully saturated with dry HCl gas at low temperature. The reaction is acid-catalyzed, and insufficient acid will result in a sluggish and incomplete reaction.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting nitrile and the formation of the product.
Analytical Characterization and Purification
Identifying Side Products
A combination of analytical techniques is essential for identifying the side products discussed.
| Compound | 1H NMR (Expected Key Signals) | Mass Spec (m/z) | IR (Key Bands) |
| 3-Methylpicolinimidamide HCl | Broad NH signals, aromatic signals, methyl singlet | ~136 (M+H)+ | ~1650-1680 cm-1 (C=N) |
| Ethyl 3-Methylpicolinate | Ethyl quartet and triplet, aromatic signals, methyl singlet | ~166 (M+H)+ | ~1720-1740 cm-1 (C=O ester) |
| 3-Methylpicolinamide | Broad NH2 signals, aromatic signals, methyl singlet | ~137 (M+H)+ | ~1660-1680 cm-1 (C=O amide I), ~1620-1640 cm-1 (N-H bend, amide II) |
| 3-Methylpicolinonitrile | Aromatic signals, methyl singlet | ~119 (M+H)+ | ~2220-2240 cm-1 (C≡N) |
Purification Strategy
If side products are present, purification is necessary.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for hydrochloride salts include ethanol/ether, methanol/ethyl acetate, or isopropanol.
-
Washing/Slurrying: If the main impurity is unreacted starting material or the ester, which are generally less polar, washing the crude solid with a non-polar solvent like diethyl ether or hexane can be effective.
-
Column Chromatography: This is generally a last resort for hydrochloride salts due to potential issues with solubility and streaking on silica gel. If necessary, a modified silica gel or a different stationary phase may be required.
Experimental Protocols
General Protocol for this compound Synthesis
Caption: General workflow for the synthesis of 3-Methylpicolinimidamide HCl.
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet under an inert atmosphere.
-
Reagents: Charge the flask with 3-methylpicolinonitrile (1.0 eq) and anhydrous ethanol (2.0-3.0 eq).
-
Pinner Salt Formation: Cool the mixture to between -10°C and 0°C using an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. Continue the bubbling until the solution is saturated. Seal the flask and stir at 0°C for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
Ammonolysis: Cool the reaction mixture back to 0°C. Bubble dry ammonia gas through the solution until it is saturated.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours. A precipitate of the product should form.
-
Isolation: Collect the solid product by filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/diethyl ether).
This guide provides a comprehensive overview of the potential side products in the synthesis of this compound and offers practical solutions to mitigate their formation. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can significantly improve the yield and purity of their desired product.
References
- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
- Process for preparing amidines. (2001).
- Kumar, S., & Kumar, V. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2018(4), M1014.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines.
- Kumar, S., & Kumar, V. (2018). Synthesis of Amidines and its application to pyrimidouracil synthesis. SciForum.
- Pinner reaction. (n.d.). Grokipedia.
- Pinner reaction. (n.d.). In Wikipedia.
- Pinner Reaction. (n.d.). J&K Scientific.
- Pinner Reaction. (n.d.). NROChemistry.
- Wang, C., et al. (2023). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 28(11), 4462.
- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
- Picolinimidamide Hydrochloride. (n.d.). TCI Chemicals.
- This compound. (n.d.). AbacipharmTech.
- Recent advances in the synthesis of N-acyl sulfonamides. (2017). PMC.
- 5-Bromo-3-methylpicolinonitrile. (n.d.). BLD Pharm.
- Co(II)-Catalyzed Picolinamide-Directed C(sp)-S Bond Formation with N-(phenylsulfanyl)succinimides. (2023).
- Picolinimidamide Hydrochloride. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
- Picolinimidamide Hydrochloride. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 51285-26-8 | Picolinimidamide hydrochloride. (n.d.). Ambeed.com.
- Methylamine Hydrochloride. (n.d.). Organic Syntheses.
- Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride. (2008).
- DETERMINATION OF IMPURITIES IN MEDICAL PRODUCTS CONTAINING METFORMIN HYDROCHLORIDE. (n.d.).
- Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher.
- Method for refining prolinamide. (2011).
- Medetomidine Hydrochloride-impurities. (n.d.).
- Identification, Isolation and Characterization of Impurities of Clindamycin Palmit
- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis. (n.d.). Chemicalbook.
- Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degrad
- Process for preparation and purification of pomalidomide. (2017).
Sources
improving solubility of 3-Methylpicolinimidamide hydrochloride in organic solvents
This technical guide serves as a troubleshooting resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Methylpicolinimidamide hydrochloride in organic solvents. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions during your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
As a hydrochloride salt, 3-Methylpicolinimidamide is an ionic compound. The molecule exists as a positively charged picolinimidamidium cation and a chloride anion. This ionic nature makes the compound highly polar.[1] Consequently, it dissolves readily in polar solvents that can effectively solvate these ions, such as water, methanol, and ethanol. In contrast, non-polar or weakly polar organic solvents lack the ability to stabilize these charged species, leading to poor solubility.
Q2: What are the recommended starting solvents for dissolving this compound?
For direct dissolution, starting with a polar solvent is your best strategy. Based on the properties of similar hydrochloride salts, we recommend the following:
-
High Polarity Protic Solvents: Methanol (MeOH), Ethanol (EtOH)[1][2]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)[1][3]
These solvents are often effective, but may not be compatible with all reaction conditions. If you must use a less polar solvent, further optimization is necessary.
Q3: My reaction requires a solvent like DCM. How can I get my compound to dissolve?
If your experimental conditions demand a less polar solvent, direct dissolution will likely fail. You have three primary strategies to overcome this, which are detailed in the troubleshooting guide below:
-
Employ a Co-solvent System: Introduce a small amount of a polar solvent to your non-polar system.
-
Adjust the Temperature: Gently warm the mixture to increase the dissolution rate.
-
Convert to the Free Base: Neutralize the hydrochloride salt to its non-polar free base form. This is often the most effective method.[1]
In-Depth Troubleshooting Guide
This guide provides a logical workflow for addressing solubility issues. Follow these steps sequentially to find the optimal conditions for your experiment.
Caption: Troubleshooting workflow for dissolving 3-Methylpicolinimidamide HCl.
Strategy 1: Co-Solvent Systems
The addition of a small volume of a polar, water-miscible organic solvent can significantly enhance solubility in a less polar medium.[4][] The co-solvent helps to break up the crystal lattice of the salt and solvate the ions more effectively than the bulk solvent alone.
Recommended Co-solvents: Methanol, Ethanol, DMF, DMSO.
General Protocol:
-
Suspend this compound in your primary organic solvent (e.g., 10 mL of DCM).
-
While stirring vigorously, add a polar co-solvent dropwise. Start with 1% of the total volume (e.g., 0.1 mL of methanol) and gradually increase up to 10% if needed.
-
Observe for dissolution. Allow the mixture to stir for 10-15 minutes before adding more co-solvent.
Strategy 2: Temperature Adjustment
Solubility often increases with temperature.[3][6] Gentle warming can provide the energy needed to overcome the crystal lattice energy and drive the compound into solution.
General Protocol:
-
Create a suspension of the compound in the desired solvent or co-solvent mixture.
-
Warm the mixture gently in a water bath to 30-40°C while stirring.
-
Crucial Caveat: Do not overheat. Excessive heat can cause degradation of amide-containing compounds.[1] Always monitor for color changes or the formation of byproducts. It is advisable to run a preliminary stability test if you plan to use elevated temperatures for an extended period.
Strategy 3: Conversion to Free Base
This is the most definitive and chemically sound method for achieving high solubility in non-polar and weakly polar organic solvents.[1] By neutralizing the hydrochloride salt with a mild base, you generate the corresponding "free base." This neutral, non-ionic form is significantly less polar and thus much more soluble in solvents like DCM, THF, and ethyl acetate.
Caption: Chemical principle of conversion to the more soluble free base.
Experimental Protocols
Protocol 1: Preparing a Co-solvent System
-
Objective: To dissolve this compound in Dichloromethane (DCM) using Methanol (MeOH) as a co-solvent.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Magnetic stirrer and stir bar
-
Glass vial or round-bottom flask
-
-
Procedure:
-
Weigh the required amount of this compound and add it to the reaction vessel.
-
Add the bulk of the DCM (e.g., 9.5 mL for a final 10 mL volume).
-
Begin vigorous stirring. The compound will likely remain a suspension.
-
Using a micropipette, add MeOH in 0.1 mL increments.
-
Stir for 5 minutes between additions, observing for dissolution.
-
Continue adding MeOH up to a maximum of 10% of the total volume (1.0 mL in this example) or until the solid is fully dissolved.
-
Protocol 2: Step-by-Step Conversion to Free Base
-
Objective: To convert this compound to its free base for use in a non-polar solvent.
-
Materials:
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Dichloromethane (DCM) or desired organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Suspension: Suspend this compound (1.0 eq) in DCM (approx. 10-20 mL per gram of starting material).
-
Neutralization: Cool the suspension in an ice bath (0°C). Slowly add the organic base (e.g., TEA, 1.1 eq) dropwise while stirring.
-
Dissolution: Continue stirring at room temperature for 30-60 minutes. As the free base forms, the solid should dissolve completely. A new precipitate, triethylammonium chloride, may form.
-
Aqueous Wash (Workup): Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove any remaining HCl and excess base).
-
Brine (to remove dissolved water).
-
-
Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent. The resulting solution contains the neutral free base of 3-Methylpicolinimidamide, which can be used directly in your reaction. If needed, the solvent can be removed under reduced pressure using a rotary evaporator, but be aware that the free base may be less stable as an isolated solid.
-
Solvent Selection Summary
The following table provides a qualitative guide to solubility based on solvent polarity.
| Solvent Class | Example Solvents | Expected Solubility of HCl Salt | Expected Solubility of Free Base |
| Polar Protic | Water, Methanol, Ethanol | High | Moderate to High |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High |
| Weakly Polar | DCM, Chloroform, THF, Ethyl Acetate | Very Low to Insoluble | Moderate to High |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Insoluble | Low to Moderate |
References
- BenchChem Technical Support. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility and partitioning I: Solubility of nonelectrolytes in water. Journal of Pharmaceutical Sciences, 69(8), 912-922.
- Longdom Publishing. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Designing and Research, 1(1), 103. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ResearchGate. (2019).
- ResearchGate. (2025). Solubility data determination and model correlation of trimetazidine hydrochloride in three mixed solvents. [Link]
- ResearchGate. (2025).
- International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
Sources
Technical Support Center: Managing Impurities in 3-Methylpicolinimidamide Hydrochloride
Welcome to the technical support center for 3-Methylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and analysis of this compound. We will explore the origins of common impurities and provide robust, field-proven strategies to identify, quantify, and remove them, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of this compound and its associated impurities.
Q1: What is this compound, and what are its primary applications?
A1: this compound is a member of the amidine hydrochloride class of compounds. Its structure, featuring a pyridine ring and an amidine functional group, makes it a valuable building block in medicinal chemistry and pharmaceutical synthesis. Amidine groups are known to be effective mimics of guanidinium groups found in arginine, making them important pharmacophores for interacting with biological targets like enzymes and receptors.
Q2: What are the most common types of impurities I should expect when working with this compound?
A2: Impurities can generally be categorized into three main groups: process-related impurities, starting material carryover, and degradation products. For amidine hydrochlorides synthesized via common methods like the Pinner reaction, specific impurities are frequently observed.[1]
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Specific Example | Probable Source |
| Process-Related (Byproduct) | Ammonium Chloride (NH₄Cl) | Reaction of the imidate intermediate with ammonia; often a stoichiometric byproduct.[1] |
| Process-Related (Side Product) | N-(3-methylpyridin-2-yl)formamide | Hydrolysis of the imidate intermediate or the final product. |
| Starting Material | 3-Methyl-2-cyanopyridine | Incomplete conversion during the Pinner reaction (nitrile to imidate ester). |
| Intermediate | Ethyl 3-methylpicolinimidate HCl | Incomplete ammonolysis of the imidate ester intermediate. |
| Degradation Product | 3-Methylpicolinamide | Hydrolysis of the amidine group under harsh pH or high temperature conditions. |
Q3: Why is controlling these impurities so critical in drug development?
A3: Impurity control is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[2] Even small amounts of impurities can have significant consequences, including altering the pharmacological or toxicological profile of the active pharmaceutical ingredient (API), affecting the drug's stability and shelf-life, and complicating downstream process development.[3] For example, a reactive impurity could lead to the formation of new, uncharacterized adducts during formulation or storage.
Part 2: Troubleshooting and Analytical Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues encountered during analysis and purification.
Guide 1: Analytical Method Development (HPLC)
The high polarity of this compound presents a significant challenge for retention and separation in traditional reversed-phase chromatography.[4][5]
Q4: My compound shows little to no retention on a standard C18 column, eluting near the solvent front. What is causing this, and how can I fix it?
A4: This is a classic sign of a polar compound failing to partition into the nonpolar stationary phase.[5] The amidine hydrochloride group is highly hydrophilic. You have two primary strategies to address this:
-
Modify Your Reversed-Phase (RP) Method:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have functional groups (e.g., amides, carbamates) integrated into the alkyl chains, which helps retain a water-rich layer on the surface. This prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes.[6]
-
Use Ion-Pairing Chromatography: Introduce an ion-pairing reagent (e.g., sodium dodecyl sulfate for a cationic analyte) into the mobile phase. The reagent's hydrophobic tail interacts with the C18 phase, while its charged head pairs with your positively charged amidine, effectively increasing its retention.
-
-
Switch to an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like bare silica or an amino-bonded phase) and a mobile phase rich in an organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[7] The separation occurs based on the partitioning of the analyte into the water-enriched layer on the stationary phase surface, providing excellent retention for highly polar compounds.[5]
-
Q5: I am seeing poor peak shape (tailing) for my main compound peak. What's the likely cause?
A5: Peak tailing for a basic compound like an amidine is most often caused by strong, undesirable interactions with residual, acidic silanol groups on the surface of silica-based columns. This is a common issue with basic analytes in HPLC.[8]
-
Causality: The positively charged amidine group can interact ionically with deprotonated (negatively charged) silanols, leading to a secondary, stronger retention mechanism that causes the peak to "tail."
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid to bring the mobile phase pH to ~2.5-3.0. This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help compete with the analyte for interaction sites on the stationary phase, improving peak shape.
-
Use a High-Purity, Base-Deactivated Column: Modern columns are manufactured with much lower residual silanol activity. Ensure you are using a column specifically designed for the analysis of basic compounds.
-
Workflow for Impurity Identification & Control
The following diagram outlines a systematic approach to managing impurities from discovery through to purification.
Caption: A systematic workflow for the identification, characterization, and control of impurities.
Guide 2: Purification Strategies
Q6: My crude product is contaminated with a significant amount of ammonium chloride. How can I remove it effectively?
A6: Ammonium chloride is a common byproduct in amidine syntheses and its removal is a frequent challenge. Due to its high polarity and salt character, it can be difficult to separate from the also polar product.
-
Option 1: Recrystallization (Preferred for >1-2% NH₄Cl): This is the most direct method. The key is selecting a solvent system where the this compound has moderate solubility at high temperature and low solubility at low temperature, while ammonium chloride remains either highly soluble or largely insoluble.
-
Solvent Choice: Anhydrous ethanol or isopropanol are excellent starting points. Ammonium chloride has very low solubility in anhydrous alcohols, while many amidine hydrochlorides are more soluble, especially when heated.[9] You may need to experiment with solvent mixtures (e.g., ethanol/methanol) to optimize recovery. A water-miscible co-solvent should be avoided as it will increase the solubility of ammonium chloride.[10]
-
-
Option 2: Chemical Quenching (For stubborn cases): A patented method for removing ammonium chloride from amidine hydrochlorides involves reacting it with a strong base in an alcoholic solvent.[1]
-
Causality: A sodium alkoxide (e.g., sodium methoxide) will react with ammonium chloride to produce ammonia gas, an alcohol, and sodium chloride precipitate (NaCl). The NaCl is generally much less soluble in organic solvents than NH₄Cl and can be easily filtered off. This must be done carefully to avoid deprotonating and potentially degrading your desired product.
-
Q7: Recrystallization isn't removing a closely related impurity. What is my next step?
A7: When impurities have very similar solubility profiles to the main compound, co-crystallization is likely occurring. In this scenario, chromatography is the superior purification technique.
-
Causality: Chromatography separates compounds based on differential partitioning between a mobile phase and a stationary phase, which relies on differences in properties like polarity or ion-exchange affinity, not just solubility.[4]
-
Technique Selection:
-
Flash Chromatography (HILIC mode): For larger quantities, using a polar stationary phase like silica gel or an amine-functionalized silica with a mobile phase gradient from high organic (e.g., 95% acetonitrile/water) to higher aqueous content is effective for separating polar compounds.[7]
-
Preparative HPLC: For smaller amounts or very difficult separations, preparative HPLC using either a modified RP method or a HILIC method provides the highest resolution.
-
Decision Tree for Purification Method Selection
This diagram helps guide the choice between recrystallization and chromatography based on the nature and level of the impurities.
Sources
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. hovione.com [hovione.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Failed Reactions with 3-Methylpicolinimidamide Hydrochloride
Welcome to the technical support center for 3-Methylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure your reactions proceed with the highest possible yield and purity.
Introduction to this compound
This compound is a valuable reagent, particularly in the synthesis of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[1] Its utility primarily stems from the reactive amidine functional group, which can participate in various condensation reactions to form new ring systems.[2][3] However, like many amidines, it presents a unique set of challenges related to its stability and reactivity. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Stability and Handling of this compound
Question 1: My reaction is giving low yields, and I suspect the starting material is degraded. How can I assess the stability of this compound and prevent decomposition?
Answer:
This is a common and critical issue. This compound, like other amidine salts, is susceptible to hydrolysis, especially under non-anhydrous or inappropriate pH conditions.[4] The primary degradation pathway is the hydrolysis of the imidamide to the corresponding amide (3-methylpicolinamide) and ammonia.
Underlying Causality: The carbon atom of the C=N double bond in the amidine group is electrophilic and susceptible to nucleophilic attack by water. The pyridine nitrogen and the methyl group can also influence the electronic properties and steric environment of the amidine, potentially affecting its stability compared to other amidines.
Troubleshooting Protocol:
-
Moisture Control is Critical:
-
Storage: Always store this compound in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite®). The container should be tightly sealed.
-
Handling: When weighing and transferring the reagent, do so in a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents for your reaction. Molecular sieves can be added to the reaction vessel to scavenge any residual moisture.
-
-
pH Considerations:
-
Acidic Conditions: While the hydrochloride salt form improves stability for storage, strongly acidic aqueous conditions, especially at elevated temperatures, can promote hydrolysis.[5]
-
Basic Conditions: Free-basing the amidine with a strong base in the presence of water will lead to rapid hydrolysis. If the free amidine is required, it should be generated in situ under strictly anhydrous conditions.
-
Neutral Conditions: Near-neutral pH (around 6-7) is generally where amidines exhibit their lowest stability in aqueous solutions.[6]
-
-
Assessing Purity:
-
¹H NMR Spectroscopy: Before use, run a quick ¹H NMR in a dry deuterated solvent (e.g., DMSO-d₆). Look for the characteristic peaks of 3-methylpicolinamide as a potential impurity.
-
Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities, including the hydrolysis product.
-
Workflow for Handling this compound:
Caption: Workflow for proper handling of this compound.
Part 2: Troubleshooting Condensation Reactions
The most common application of this compound is in condensation reactions with carbonyl compounds, particularly β-dicarbonyls, to synthesize substituted pyrimidines and other heterocycles.[7][8][9]
Question 2: I am attempting to synthesize a pyrimidine by reacting this compound with a β-ketoester, but the reaction is not proceeding or is giving a complex mixture of products. What are the likely causes and solutions?
Answer:
This is a classic cyclocondensation reaction. The success of this synthesis hinges on several factors, including the choice of base, solvent, and reaction temperature.
Underlying Causality: The reaction proceeds through a series of steps:
-
Deprotonation of the β-ketoester to form an enolate.
-
Nucleophilic attack of the enolate on one of the amidine nitrogens.
-
Subsequent intramolecular cyclization and dehydration to form the pyrimidine ring.
Failure can occur at any of these stages due to improper reaction conditions or side reactions.
Troubleshooting Guide:
| Potential Issue | Underlying Cause | Recommended Solution |
| No Reaction | Insufficiently strong base to deprotonate the β-ketoester. | Use a stronger, non-nucleophilic base like sodium ethoxide or sodium hydride. Ensure stoichiometry is correct. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring by TLC. Refluxing in ethanol or a higher boiling solvent like DMF may be necessary.[7] | |
| Low Yield | Hydrolysis of the amidine starting material. | Ensure strictly anhydrous conditions as detailed in Part 1.[5] |
| Incomplete reaction. | Increase reaction time and monitor by TLC until the starting materials are consumed. | |
| Complex Mixture of Products | Self-condensation of the β-ketoester. | Add the base to the β-ketoester at a low temperature before slowly adding the this compound. |
| Side reactions of the picoline ring. | The pyridine nitrogen can be protonated or participate in side reactions. Control of pH is crucial. A milder base like K₂CO₃ might be beneficial in some cases. | |
| Amidine decomposition under harsh basic conditions. | Use a milder base or add the base portion-wise to control the exotherm and basicity. |
Experimental Protocol for Pyrimidine Synthesis:
-
To a solution of the β-ketoester (1.0 eq) in anhydrous ethanol (10 mL/mmol), add sodium ethoxide (1.1 eq) at 0 °C under an argon atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting pyrimidine synthesis.
Part 3: Characterization Challenges
Even with a successful reaction, characterizing the products can be challenging due to the inherent properties of amidine-containing molecules.
Question 3: The ¹H NMR spectrum of my purified product shows broad peaks, especially for N-H protons. How can I confirm my structure?
Answer:
Broadening of N-H signals in the NMR spectra of amidines and their derivatives is a well-documented phenomenon.
Underlying Causality:
-
Tautomerism: Amidines can exist as a mixture of tautomers in solution, and if the exchange between these forms is on the NMR timescale, the signals will be broad.
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear quadrupole moment that can cause rapid relaxation of adjacent protons, leading to peak broadening.
-
Proton Exchange: Exchange of the N-H protons with residual protic solvents (even trace water in the NMR solvent) can cause significant broadening.
Troubleshooting and Characterization Protocol:
-
Low-Temperature NMR: Cooling the NMR probe can slow down the tautomeric exchange and proton exchange, often resulting in sharper signals.
-
Solvent Change: Using aprotic, polar solvents like DMSO-d₆ can sometimes slow down proton exchange and form hydrogen bonds, leading to sharper N-H peaks.
-
D₂O Exchange: Adding a drop of D₂O to your NMR tube will cause the N-H protons to exchange with deuterium. The disappearance of the broad signal upon re-acquiring the spectrum confirms it as an N-H proton.
-
²D NMR Spectroscopy: Techniques like HSQC and HMBC can help to correlate protons and carbons, providing definitive structural information even if some proton signals are broad.
-
Mass Spectrometry: Obtaining a clean high-resolution mass spectrum (HRMS) is crucial for confirming the molecular formula of your product. Use soft ionization techniques like ESI to minimize fragmentation.
References
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. ([Link])
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. ([Link])
- Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. ([Link])
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. ([Link])
- Synthesis and biological activities of some new pyrimidine derivatives
- Synthesis and biological activity of some pyrimidine deriv
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ([Link])
- Mild Conversion of β-Diketones and β-Ketoesters to Carboxylic Acids. ([Link])
- Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. ([Link])
- Reactions of Thiosemicarbazones Derived From Beta-Keto Amides and Beta-Keto Esters With Zn(II) and Cd(II)
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. ([Link])
- Mild conversion of beta-diketones and beta-ketoesters to carboxylic acids. ([Link])
- Condensation reactions and formation of amides, esters, and nitriles under hydrothermal conditions. ([Link])
- Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. ([Link])
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ([Link])
- Selected examples of bioactive compounds containing 3‐substituted 3‐hydroxyoxindoles motifs. ([Link])
- Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. ([Link])
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- Condens
- Advances in the Synthesis of Heterocyclic Compounds and Their Applic
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ([Link])
- Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. ([Link])
- 5.
- Heterocycles in Medicinal Chemistry. ([Link])
- Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. ([Link])
- Interactions between Medical Plant-Derived Bioactive Compounds: Focus on Antimicrobial Combin
- Reaction mechanism for the derivatization of carbonyl compounds, including CAs, to form 3-nitrophenylhydrazones, using EDC as a coupling reagent and pyridine as a c
- Multiple Strategies for the Application of Medicinal Plant-Derived Bioactive Compounds in Controlling Microbial Biofilm and Virulence Properties. ([Link])
- Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds. ()
- Pressure-Induced Polymerization: Addition and Condens
- Is chlorpropamide stable in acidic aqueous solution? ([Link])
- Organic Chemistry: Condens
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Condensation reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 3-Methylpicolinimidamide Hydrochloride Derivatives
Welcome to the technical support center for the purification of 3-methylpicolinimidamide hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent polarity and basicity of the picolinimidamide scaffold often present unique hurdles in achieving high purity. This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in established scientific principles and practical laboratory experience.
Table of Contents
-
Frequently Asked Questions (FAQs) - Quick Troubleshooting
-
In-Depth Troubleshooting Guides
-
Challenge 1: Poor Peak Shape and Recovery in Chromatography (Tailing/Streaking)
-
Challenge 2: Difficulty in Achieving High Purity by Recrystallization
-
Challenge 3: Removal of Common Synthesis-Related Impurities (e.g., Ammonium Chloride)
-
Challenge 4: Product Instability or Decomposition During Purification
-
-
Experimental Protocols
-
Protocol 1: Method Development for Reverse-Phase HPLC
-
Protocol 2: Salt-Out Recrystallization for Highly Polar Compounds
-
Protocol 3: Chemical Quenching and Extraction for Ammonium Chloride Removal
-
-
References
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My compound is streaking badly on a silica gel TLC plate and column. What is the primary cause and a quick fix?
A1: The primary cause is the strong interaction between the basic nitrogen atoms in your 3-methylpicolinimidamide derivative and the acidic silanol groups on the silica gel surface. This leads to irreversible adsorption and band broadening. A quick fix is to add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase to neutralize the acidic sites on the silica.
Q2: I am struggling to find a single solvent to recrystallize my this compound derivative. What should I try?
A2: Single-solvent recrystallization is often challenging for highly polar hydrochloride salts. A two-solvent system is generally more effective. Try dissolving your compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water) and then adding a less polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane) dropwise until crystallization begins.
Q3: My NMR analysis shows a significant amount of ammonium chloride in my final product. How can I remove it?
A3: Ammonium chloride is a common byproduct, especially in syntheses involving ammonia, such as the Pinner reaction.[1] A practical method for its removal involves dissolving the crude product in an alcohol (e.g., ethanol) and adding a sodium or potassium alkoxide (e.g., sodium ethoxide).[1] This converts the ammonium chloride to sodium or potassium chloride, which is much less soluble in the alcohol and precipitates out, allowing for its removal by filtration.[1]
Q4: My compound seems to be degrading on the rotovap, even at moderate temperatures. What are the likely causes?
A4: 3-Methylpicolinimidamide derivatives can be susceptible to hydrolysis, especially if residual acidic or basic impurities are present. Ensure that your work-up procedure effectively neutralizes the reaction mixture. Co-evaporation with a non-polar solvent like toluene can help remove residual water and volatile acids. If thermal instability is suspected, concentrate your solutions at the lowest possible temperature and pressure.
In-Depth Troubleshooting Guides
Challenge 1: Poor Peak Shape and Recovery in Chromatography (Tailing/Streaking)
The high polarity and basicity of 3-methylpicolinimidamide derivatives make them challenging candidates for standard silica gel chromatography.[2] The lone pairs on the nitrogen atoms readily interact with the acidic silanol groups of the silica stationary phase, leading to the commonly observed issues of peak tailing, streaking, and in some cases, complete retention on the column.
Root Cause Analysis:
-
Acid-Base Interactions: The primary cause is the strong acid-base interaction between the basic analyte and the acidic silica surface.
-
Mixed-Mode Retention: On silica, retention can be a mixture of normal-phase adsorption and unwanted ion-exchange, leading to poor peak shapes.
Troubleshooting Strategies:
| Strategy | Principle | Advantages | Disadvantages |
| Mobile Phase Modification | Addition of a basic modifier (e.g., triethylamine, ammonia) to the eluent to saturate the acidic sites on the silica gel. | Simple to implement with existing silica columns. | Can be difficult to remove the modifier from the final product. |
| Alternative Stationary Phases | |||
| Alumina (basic or neutral) | Provides a basic or neutral surface, minimizing acidic interactions.[2] | Better peak shape for basic compounds. | Can have lower resolving power than silica. |
| Amino-propylated Silica | The amino groups on the silica surface repel basic analytes, reducing tailing.[2] | Good for moderately polar basic compounds. | Can be more expensive than bare silica. |
| Reverse-Phase Chromatography (RPC) | Separation is based on hydrophobicity. The high polarity of the compounds requires highly aqueous mobile phases.[3][4] | Excellent for separating polar compounds and impurities with different polarities. | Removal of water from the final product can be challenging.[2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Ideal for very polar compounds.[3][4] | Excellent retention and separation of highly polar analytes. | Requires careful method development and column equilibration. |
Decision Workflow for Chromatographic Purification:
Caption: Decision tree for selecting a chromatographic purification strategy.
Challenge 2: Difficulty in Achieving High Purity by Recrystallization
The high polarity and salt form of these derivatives often lead to high solubility in polar solvents and insolubility in non-polar solvents, making single-solvent recrystallization difficult.
Troubleshooting Strategies:
-
Solvent System Selection:
-
Polar Protic Solvents: Methanol, ethanol, and isopropanol are good starting points for dissolving the hydrochloride salt.
-
Anti-Solvents: Diethyl ether, ethyl acetate, hexane, and dichloromethane are common choices for inducing precipitation.
-
Aqueous Systems: For highly polar derivatives, dissolving in a minimal amount of hot water and then adding a miscible organic solvent like acetone or isopropanol can be effective.
-
-
Alternative Salt Forms: If the hydrochloride salt is proving difficult to crystallize, consider forming a different salt. Sometimes, salts with larger, less coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can be more crystalline.[2] This can be achieved by a salt metathesis reaction.
-
Control of Crystallization Conditions:
-
Cooling Rate: Slow cooling generally leads to larger, purer crystals. A stepwise cooling approach (e.g., room temperature, then 4°C, then -20°C) can be beneficial.
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization if the solution is supersaturated.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
| Solvent Property | Implication for Recrystallization | Example Solvents |
| High Polarity | Good for initial dissolution of the salt. | Water, Methanol, Ethanol |
| Moderate Polarity | Can be used as a co-solvent or anti-solvent. | Acetone, Acetonitrile, Isopropanol |
| Low Polarity | Effective as anti-solvents to induce precipitation. | Diethyl Ether, Hexane, Toluene |
Challenge 3: Removal of Common Synthesis-Related Impurities (e.g., Ammonium Chloride)
The Pinner synthesis is a common route to amidines, which often uses ammonia and results in ammonium chloride (NH₄Cl) as a stoichiometric byproduct.[1] Due to its polar nature, NH₄Cl can be difficult to separate from the polar product.
Removal Strategy: Chemical Conversion and Precipitation
This method, described in a patent, relies on the reaction of ammonium chloride with a strong base in a non-aqueous solvent to form an insoluble salt and volatile ammonia.[1]
-
Dissolution: Dissolve the crude product containing NH₄Cl in an anhydrous alcohol, such as ethanol or methanol.
-
Base Addition: Add a stoichiometric amount (relative to the NH₄Cl impurity) of a sodium or potassium alkoxide (e.g., sodium ethoxide in ethanol).
-
Reaction: The alkoxide reacts with NH₄Cl to form NaCl (or KCl), the corresponding alcohol, and ammonia gas.
-
NH₄Cl + NaOEt -> NaCl(s) + EtOH + NH₃(g)
-
-
Precipitation and Filtration: The resulting sodium or potassium chloride is significantly less soluble in the alcohol than the starting NH₄Cl and will precipitate. The insoluble salt can then be removed by filtration.
-
Product Isolation: The desired this compound derivative remains in the filtrate and can be isolated by evaporation of the solvent.
Caption: Workflow for the removal of ammonium chloride impurity.
Challenge 4: Product Instability or Decomposition During Purification
Amidines can be susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. The hydrochloride salt form is generally more stable than the free base.
Mitigation Strategies:
-
Temperature Control: Perform all concentration steps at low temperatures using a high-vacuum rotary evaporator. Avoid prolonged heating.
-
pH Control: During aqueous work-ups, ensure the pH is maintained in the acidic range (pH 2-4) to keep the product protonated and more stable. If extraction of the free base is necessary, do so quickly and avoid prolonged exposure to basic conditions.
-
Inert Atmosphere: For sensitive derivatives, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.[5]
-
Solvent Purity: Use high-purity, dry solvents to minimize the presence of water and other reactive impurities that could cause degradation.[5]
Experimental Protocols
Protocol 1: Method Development for Reverse-Phase HPLC
This protocol provides a starting point for developing a purification method for this compound derivatives using reverse-phase HPLC.
-
Column Selection: Start with a C18 or a polar-endcapped C18 column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. This maintains a low pH to ensure the amine is protonated and to suppress silanol interactions.[3]
-
Solvent B: Acetonitrile or Methanol.
-
-
Initial Gradient Run:
-
Flow rate: 1 mL/min (for analytical scale).
-
Gradient: 5% to 95% Solvent B over 20 minutes.
-
Detection: UV, at a wavelength where the compound has good absorbance (e.g., 254 nm or a determined λ_max).
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient to improve the separation of the product from impurities.
-
If the peak shape is poor, consider using a different acid modifier or an ion-pairing reagent like heptafluorobutyric acid (HFBA).[6]
-
For preparative scale-up, use a wider diameter column and adjust the flow rate accordingly.
-
Protocol 2: Salt-Out Recrystallization for Highly Polar Compounds
This technique is useful when the compound is highly soluble in water.
-
Dissolution: Dissolve the crude compound in the minimum amount of hot deionized water.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Co-solvent: To the hot, clear solution, slowly add a water-miscible organic solvent in which the compound is less soluble (e.g., isopropanol, acetone, or ethanol) until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Protocol 3: Chemical Quenching and Extraction for Ammonium Chloride Removal
-
Dissolution: Dissolve the crude product in dichloromethane (DCM). The 3-methylpicolinimidamide derivative (as the free base) should be soluble, while ammonium chloride is not. Note: This requires converting the hydrochloride salt to the free base first by careful neutralization.
-
Filtration: Filter the DCM solution to remove the insoluble ammonium chloride.
-
Acidification: To the filtrate, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the pure hydrochloride salt of the desired product.
-
Isolation: Collect the precipitated solid by filtration, wash with fresh non-polar solvent (e.g., diethyl ether), and dry under vacuum.
References
- Reddit Discussion on Purific
- LCGC International: Retaining Polar and Nonpolar Compounds
- LCGC Intern
- BioPharma Services: BA Method Development for Polar Compounds
- Waters Blog: Improving, Retaining, and Separ
- ResearchG
- Benchchem: Troubleshooting Guide for the Synthesis of Heterocyclic Compounds
- Google Patents: Purifying method of high-purity amidine hydrochloride
- Google Patents: Process for the synthesis of 3-methyl-pyridine
- PubChem: Picolinimidamide
- UCL Discovery: Nitrogen Containing Heterocycles as Potential Inhibitors of Serine Proteinase
- Google Patents: Crystallization of hydrohalides of pharmaceutical compounds
- ResearchG
- PubMed Central: Prescribed drugs containing nitrogen heterocycles
- ResearchGate: Nitrogen-Containing Heterocyclic Compounds
- Google Patents: Process for preparing amidine salts
- eCampusOntario Pressbooks: Heterocyclic Nitrogen Compounds
- ResearchGate: Isolation, Synthesis, and Identification of Process-Related Impurities
- TOKU-E: Solubility D
- Google Patents: Synthesis of 1,3 distributed imidazolium salts
- ChemicalBook: this compound
- PubMed: Synthesis of the impurities during the manufacture of bulk drug midazolam and separ
- Google Patents: An improved process for the preparation of anthranilamide deriv
- acph.
- ChemicalBook: 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis
- Google Patents: Process for purific
- PubMed: Assessment of protein release kinetics, stability and protein polymer interaction of lysozyme encapsulated poly(D,L-lactide-co-glycolide) microspheres
- MDPI: Synthesis of New Nicotinamides Starting
- ResearchGate: Synthesis of the impurities during the manufacture of bulk drug midazolam and separ
- Thermo Fisher Scientific: Classification and characteriz
- ChemicalBook: 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE
- Google Patents: A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride
- Sigma-Aldrich: Guanidine hydrochloride
Sources
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. waters.com [waters.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Stabilizing 3-Methylpicolinimidamide Hydrochloride During Synthesis
Welcome to the technical support guide for 3-Methylpicolinimidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your synthetic workflow.
Introduction: The Challenge of Stability
This compound, like many amidine hydrochloride salts, presents a significant stability challenge, primarily due to its susceptibility to hydrolysis. The core of the problem lies in the electrophilic nature of the carbon-nitrogen double bond (C=N) in the imidamide functional group. This bond is a prime target for nucleophilic attack by water, leading to decomposition and the formation of unwanted byproducts, such as the corresponding amide. This guide will equip you with the knowledge and protocols to mitigate these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a reaction?
The principal decomposition pathway is hydrolysis. The imidamide functional group is highly susceptible to attack by water, which can be present as a solvent, a reagent impurity, or absorbed from the atmosphere. This reaction is often catalyzed by both acidic and basic conditions.[1][2][3]
Q2: Under what conditions is this compound most stable?
The compound is most stable under strictly anhydrous (water-free) and neutral or slightly basic conditions.[3] As a hydrochloride salt, it should be stored at low temperatures (e.g., -20°C to 4°C) under a dry, inert atmosphere to minimize degradation.[3][4]
Q3: What are the typical decomposition products I should look for?
The primary hydrolysis product is 3-methylpicolinamide. Depending on the reaction conditions, further degradation to 3-methylpicolinic acid and ammonia can also occur.
Q4: How does pH influence the rate of decomposition?
Hydrolysis of amidine hydrochlorides is accelerated in both acidic and basic aqueous environments.[1][2] In acidic solutions, protonation of the imidamide nitrogen can increase its electrophilicity, making it more susceptible to nucleophilic attack. In basic solutions, the presence of hydroxide ions, a strong nucleophile, directly attacks the imidamide carbon.
Troubleshooting Guide: Proactive and Reactive Measures
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; presence of 3-methylpicolinamide impurity. | 1. Presence of water in solvents or reagents. 2. Exposure of the reaction mixture to atmospheric moisture. 3. Use of protic solvents. | 1. Rigorous Drying of Solvents and Reagents: Use freshly distilled, anhydrous solvents. Dry reagents under high vacuum. 2. Inert Atmosphere Technique: Conduct the reaction under a dry, inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[5][6][7][8][9] 3. Aprotic Solvent Choice: Whenever possible, use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
| Product decomposes during aqueous workup. | 1. Prolonged contact with the aqueous phase. 2. Use of acidic or strongly basic aqueous solutions for extraction or washing. | 1. Minimize Contact Time: Perform aqueous washes quickly. 2. Neutral or Mildly Basic Wash: Use neutral (brine) or mildly basic (saturated sodium bicarbonate) solutions to neutralize any residual acid.[3] Avoid strong bases which can also promote hydrolysis.[10] |
| Difficulty in isolating the pure hydrochloride salt. | 1. Co-precipitation of byproducts. 2. Decomposition during purification (e.g., chromatography). | 1. Recrystallization: This is often the preferred method for purifying amides and their salts.[11] Try polar aprotic solvents like acetonitrile or isopropanol. 2. Avoid Silica Gel Chromatography: The acidic nature of silica gel can catalyze hydrolysis. If chromatography is necessary, consider using neutral alumina or a reversed-phase C18 column with a non-aqueous mobile phase.[12] |
| Inconsistent reaction outcomes. | 1. Variable moisture content in starting materials. 2. Incomplete exclusion of air and moisture. | 1. Standardize Material Handling: Always use freshly opened or properly stored anhydrous solvents and reagents. 2. Optimize Inert Atmosphere Setup: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[8][9] Use high-quality septa and balloons for inert gas delivery.[6][9] |
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the primary decomposition pathway of this compound via hydrolysis.
Caption: Hydrolysis mechanism of 3-Methylpicolinimidamide.
Experimental Protocols: Best Practices in Action
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the essential steps for creating and maintaining an anhydrous, oxygen-free reaction environment.
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septum
-
Nitrogen or argon gas source with a bubbler
-
Vacuum line
-
Heat gun or oven
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry (overnight at 125°C) or flame-dry all glassware under vacuum.[8]
-
Assembly: Assemble the hot glassware and immediately place it under a positive pressure of inert gas. Use a thin layer of grease on all ground-glass joints.
-
Purging: Perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas to ensure the complete removal of air and adsorbed moisture.[5]
-
Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the rubber septum. Add solid reagents under a positive flow of inert gas.
-
Maintaining Inert Atmosphere: Keep the reaction flask connected to the inert gas line (with a bubbler to indicate positive pressure) for the duration of the experiment.[7]
Visualizing the Workflow: Inert Atmosphere Reaction Setup
Caption: Workflow for conducting a reaction under inert atmosphere.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying the final product while minimizing decomposition.
Materials:
-
Crude this compound
-
Anhydrous recrystallization solvent (e.g., acetonitrile, isopropanol)
-
Schlenk filtration apparatus
-
Inert gas source
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent in which the crude product is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a Schlenk flask under an inert atmosphere, add the minimum amount of hot, anhydrous solvent to the crude product to achieve complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature, and then in an ice bath or freezer, to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Isolate the crystals by filtration using a Schlenk filtration setup under a positive pressure of inert gas.
-
Washing: Wash the crystals with a small amount of cold, anhydrous solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Conclusion
The successful synthesis and handling of this compound hinge on the rigorous exclusion of water. By implementing inert atmosphere techniques, choosing appropriate solvents, and optimizing workup and purification procedures, researchers can significantly minimize decomposition and obtain a high-purity product. This guide provides the foundational knowledge and practical steps to achieve this stability. For further inquiries, please do not hesitate to contact our technical support team.
References
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube.
- ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Ochedzan-Siodlak, W., & Gzyl-Malcher, B. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. The Scientific World Journal, 2014, 803789.
- Ochedzan-Siodlak, W., & Gzyl-Malcher, B. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 803789.
- TargetMol. Cl-amidine hydrochloride.
- ResearchGate. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?.
- BenchChem. How to avoid hydrolysis of methyl benzimidate during experiments.
- Sigma-Aldrich. 50933 Guanidine hydrochloride.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- Teledyne Labs. Purine and Related Compound Purification Strategies.
- Anwer, M. K., & Spatola, A. F. (1983). Preparation of Amidines by Amidoxime Reduction with Potassium Formate. The Journal of Organic Chemistry, 48(20), 3503–3507.
- Scanlon, P. M., & Young, E. R. (1973). U.S. Patent No. 3,725,456. Washington, DC: U.S. Patent and Trademark Office.
- Reddit. (2020, January 25). How to prevent the acid hydrolysis of an amide?. r/chemhelp.
- Chemguide. The hydrolysis of amides.
- Reddit. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material?. r/chemistry.
- Reddit. (2022, September 11). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. r/chemistry.
- ResearchGate. (2006). Stability and Activity of Immobilised Penicillin G Amidase in Ionic Liquids at Controlled aw.
- Barone, G., D'Alessandro, F., & Piacente, V. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3704.
- Danilkina, N. A., et al. (2004). Reaction of Thiosemicarbazide with Methyl Phenylpropynoate: Synthesis of 1,3-Thiazinone Derivatives. Russian Journal of Organic Chemistry, 40(11), 1684-1686.
- Zhang, C., et al. (2025). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Scientific Reports, 15(1), 1-8.
- ResearchGate. (2011). Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.
- Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701.
Sources
- 1. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cl-amidine hydrochloride | PAD inhibitors | Apoptosis | TargetMol [targetmol.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. teledynelabs.com [teledynelabs.com]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Methylpicolinimidamide Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst poisoning in reactions involving 3-Methylpicolinimidamide hydrochloride. As a picolinimidamide derivative, this compound presents unique challenges in catalytic systems, primarily due to the strong coordinating properties of its nitrogen-containing heterocyclic structure. This resource is designed to help you diagnose, mitigate, and resolve these common issues to ensure the success of your synthetic endeavors.
Part 1: Understanding the Challenge: The Dual Nature of this compound in Catalysis
This compound is a valuable building block in synthetic chemistry, often employed in the construction of more complex heterocyclic structures such as pyrimidines and triazoles. However, its utility in metal-catalyzed reactions, particularly those involving palladium and rhodium, is often hampered by its inherent ability to act as a potent catalyst poison.
The primary cause of this inhibitory effect lies in the molecular structure of the free base form of 3-Methylpicolinimidamide. The lone pair of electrons on the pyridine nitrogen and the nitrogen atoms of the amidine group can strongly coordinate to the metal center of the catalyst. This coordination can lead to the formation of stable, inactive catalyst-substrate complexes, effectively removing the catalyst from the desired catalytic cycle.[1]
The use of the hydrochloride salt is a strategic choice to circumvent this issue. The protonated form of the amidine is less likely to coordinate to the metal center. In the presence of a base, the active, deprotonated form is generated in situ at a controlled rate, minimizing its concentration and thus reducing the extent of catalyst poisoning.[2]
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems encountered during catalytic reactions with this compound.
FAQ 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or has completely stalled. How do I troubleshoot this?
Answer: Stalled or slow palladium-catalyzed cross-coupling reactions involving this compound are most commonly due to catalyst poisoning. Here is a systematic approach to troubleshooting this issue:
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1]
-
Reagent Purity: Verify the purity of your reagents and solvents. Water and other impurities can contribute to catalyst deactivation.
Troubleshooting Steps:
-
Choice of Ligand: For pyridine-containing substrates, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary. These ligands can sterically shield the palladium center, making it less accessible to coordination by the picolinimidamide nitrogen.[1]
-
Base Selection: The choice and stoichiometry of the base are critical. A base that is too strong can deprotonate the hydrochloride salt too quickly, leading to a high concentration of the poisoning free amidine. Consider using a weaker base or a slow-addition strategy.
-
Catalyst Precursor: The source of palladium can influence the reaction outcome. Pre-formed palladium(0) complexes or specialized palladacycle precatalysts may offer higher activity and stability.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] Monitor your reaction for the formation of palladium black, which indicates catalyst aggregation and deactivation.[1]
Diagram: The Poisoning Effect of 3-Methylpicolinimidamide on a Palladium Catalyst
Caption: The dual pathways for the active palladium catalyst in the presence of free 3-Methylpicolinimidamide.
FAQ 2: I am attempting a rhodium-catalyzed hydrogenation of a substrate in the presence of this compound and observing low conversion. What could be the cause?
Answer: Similar to palladium, rhodium catalysts are susceptible to poisoning by nitrogen-containing compounds. The lone pair of electrons on the nitrogen atoms can strongly adsorb to the rhodium surface, blocking active sites required for hydrogenation.
Troubleshooting Steps:
-
Catalyst Loading: A modest increase in the catalyst loading may be necessary to compensate for the partial deactivation.
-
Solvent Choice: The solvent can play a role in modulating the interaction between the substrate and the catalyst. Experiment with different solvents to find the optimal conditions.
-
Acidic Additives: In some cases, the addition of a small amount of a non-coordinating acid can help to keep the picolinimidamide protonated and less likely to poison the catalyst. However, this must be compatible with your substrate and desired reaction.
-
Catalyst Pre-treatment: Pre-hydrogenating the catalyst before adding the substrate can sometimes improve activity by cleaning the catalyst surface.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for a representative reaction and a catalyst regeneration procedure.
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with a Pyridyl Substrate
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: In a separate vial under argon, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., dioxane). Add the required amount of this solution to the Schlenk tube via syringe.
-
Substrate Addition: Add the this compound (1.1 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3][4][5][6][7]
Protocol 2: Regeneration of a Palladium on Carbon (Pd/C) Catalyst Poisoned by Nitrogen-Containing Compounds
This procedure is a general method for regenerating a deactivated Pd/C catalyst.
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the Pd/C catalyst.
-
Washing: Wash the catalyst sequentially with the reaction solvent, water, and then a dilute solution of a non-coordinating acid (e.g., 0.1 M HCl) to remove adsorbed nitrogenous compounds. Follow with a thorough wash with deionized water until the filtrate is neutral.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
-
Reactivation (Optional): For more severe poisoning, a reactivation step may be necessary. This can involve treating the dried catalyst with a reducing agent, such as hydrazine or sodium borohydride, in an appropriate solvent, followed by thorough washing and drying. Caution: These reagents are hazardous and should be handled with appropriate safety precautions.
-
Activity Test: Before reusing the regenerated catalyst on a large scale, it is advisable to perform a small-scale test reaction to confirm its restored activity.[8][9]
Table 1: Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product yield in Pd-catalyzed cross-coupling | Catalyst poisoning by the picolinimidamide nitrogen | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). Optimize base and temperature. Consider a more robust Pd precatalyst. |
| Formation of palladium black | Catalyst aggregation and deactivation | Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio. |
| Incomplete hydrogenation with Rh catalyst | Poisoning of active sites by the nitrogen heterocycle | Increase catalyst loading. Screen different solvents. Consider the addition of a non-coordinating acid. |
| Reaction stalls after initial conversion | Gradual catalyst deactivation | Use the hydrochloride salt of the amidine to ensure slow release of the free base. |
Part 4: Visualization of Key Concepts
Diagram: Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed cross-coupling reactions with this compound.
References
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry.
- Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI.
- Pyrimidine synthesis. Organic Chemistry Portal.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository.
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination? Reddit.
- Method for reactivating palladium catalysts. Google Patents.
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
- Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
- Synthesis of Novel Triazole Derivatives as Inhibitors of Cytochrome P450 14alpha-demethylase (CYP51). PubMed.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Biological nitrogenous compound removal and subsequent rhodium recovery from simulated metal refinery wastewater. ResearchGate.
- How to Prevent Catalyst Poisoning at the Industrial Scale. AZO Materials.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Detailed Mechanism for Reduction of N2O over Rhodium by CO in Automotive Exhaust. ResearchGate.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. SAE International.
- Poisoning and deactivation of palladium catalysts. ResearchGate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health.
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reaction Kinetics of 3-Methylpicolinimidamide Hydrochloride
Welcome to the technical support center for 3-Methylpicolinimidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and enhance your reaction kinetics, ensuring reliable and reproducible outcomes. We will move beyond simple procedural lists to explain the causality behind experimental choices, grounded in established chemical principles.
The Synthetic Challenge: Understanding the Pinner Reaction
The most common and established route for synthesizing this compound is through the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol to a nitrile (3-methylpicolinonitrile) to form an intermediate imino ester salt, known as a Pinner salt. This salt is subsequently reacted with ammonia to yield the desired amidine hydrochloride.[1][2] While reliable, the kinetics and success of this multi-step process are highly sensitive to experimental conditions.
The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The subsequent ammonolysis step displaces the alkoxy group to form the final amidine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary factors to investigate?
A1: Sluggish kinetics in a Pinner reaction almost always trace back to one of three critical areas: moisture, acid catalyst activity, or temperature control.
-
Moisture Contamination: The Pinner reaction is exceptionally sensitive to water.[3] Any moisture present will hydrolyze the highly reactive Pinner salt intermediate into the corresponding ester (e.g., methyl 3-methylpicolinate), or worse, hydrolyze the starting nitrile itself under acidic conditions. This consumes your active intermediates and halts the desired reaction pathway.
-
Troubleshooting Steps:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents & Reagents: Use anhydrous solvents (e.g., diethyl ether, dioxane) directly from a freshly opened bottle or distilled from an appropriate drying agent.[1] Ensure your alcohol (e.g., methanol) is anhydrous.
-
Atmosphere: Conduct the entire reaction under a positive pressure of an inert atmosphere like dry nitrogen or argon.
-
-
-
Acid Catalyst (HCl): The reaction requires anhydrous hydrogen chloride gas. Using aqueous HCl will introduce water, leading to the hydrolysis issues mentioned above. The concentration and delivery of HCl are paramount.
-
Troubleshooting Steps:
-
Bubble dry HCl gas directly from a cylinder through the cooled reaction mixture.
-
Alternatively, generate HCl in situ by adding trimethylsilyl chloride (TMSCl) to anhydrous alcohol.[4] This method can offer better control.
-
-
-
Temperature: The initial formation of the Pinner salt is exothermic and the salt itself can be thermally unstable.[1][5]
-
Troubleshooting Steps: Maintain a low temperature (typically -10°C to 0°C) during the addition of HCl gas to prevent degradation and side reactions.[6]
-
Q2: My final product is contaminated with a significant amount of 3-methylpicolinamide. How can I prevent this side product?
A2: The formation of the amide byproduct is a classic sign that the Pinner salt intermediate is rearranging. This is primarily influenced by temperature. While Pinner salts are stable at low temperatures, they can thermally rearrange to the more stable N-alkyl amide at higher temperatures.
-
Troubleshooting Steps:
-
Strict Temperature Adherence: Do not allow the reaction temperature to rise above 0°C during the formation of the Pinner salt. Use a cryostat or a well-maintained ice/salt bath for reliable cooling.
-
Isolation (Optional): In some cases, it may be beneficial to isolate the Pinner salt by filtration under an inert atmosphere before proceeding with ammonolysis. This removes it from any excess reagents that could promote degradation upon warming.
-
Q3: What are the best analytical techniques to monitor the reaction progress?
A3: Monitoring the conversion of the starting nitrile is key. A multi-technique approach provides the most comprehensive picture.
-
Thin-Layer Chromatography (TLC): The simplest method. The nitrile starting material is relatively nonpolar, while the Pinner salt and the final amidine hydrochloride are highly polar salts and will likely remain at the baseline in typical solvent systems (e.g., ethyl acetate/hexanes). The disappearance of the starting nitrile spot is a strong indicator of reaction completion.
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic nitrile (C≡N) stretch, which typically appears around 2230-2210 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method. Taking aliquots (and quenching them appropriately) allows you to monitor the disappearance of the nitrile in the ¹³C NMR spectrum (signal around 115-125 ppm) and the appearance of the amidine carbon.[7]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of catalytic intermediates and product formation.[7][8] This allows for precise tracking of reaction kinetics.
Q4: How does the 3-methylpyridine core affect the reaction kinetics compared to a standard benzonitrile?
A4: The electronic nature of the aromatic ring is a crucial factor. A standard benzonitrile is relatively neutral. The pyridine ring in 3-methylpicolinonitrile is electron-withdrawing due to the electronegativity of the nitrogen atom. This makes the nitrile carbon more electrophilic and, in theory, more susceptible to nucleophilic attack. However, the nitrogen atom is also basic and will be readily protonated by the strong acid (HCl), creating a pyridinium species. This dramatically increases the electron-withdrawing effect, further activating the nitrile group towards the initial alcohol addition. The methyl group is a weak electron-donating group, which slightly counteracts this effect, but the overall influence of the protonated pyridine ring dominates.
Protocols for Success
Protocol 1: Optimized Pinner Reaction for this compound
This protocol synthesizes best practices for maximizing yield and reaction rate.[3][6]
| Parameter | Recommended Condition | Rationale |
| Temperature (Step 1) | -10°C to 0°C | Prevents thermal degradation of the Pinner salt intermediate and minimizes amide byproduct formation.[1][5] |
| Temperature (Step 2) | 0°C to Room Temperature | Ammonolysis can proceed efficiently at slightly higher temperatures once the Pinner salt is formed. |
| Solvent | Anhydrous Diethyl Ether or Dioxane | Inert, anhydrous medium that facilitates precipitation of the Pinner salt.[1] |
| Reactants (Molar Ratio) | Nitrile (1.0 eq), Anhydrous Alcohol (1.0-1.2 eq) | A slight excess of alcohol can help drive the reaction to completion. |
| Atmosphere | Dry Nitrogen or Argon | Crucial for excluding moisture which leads to hydrolysis byproducts.[3] |
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a gas outlet bubbler. Maintain a positive pressure of dry nitrogen throughout.
-
Charging Reagents: To the flask, add 3-methylpicolinonitrile (1.0 eq) and anhydrous methanol (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cooling: Cool the stirred solution to -10°C using an acetone/dry ice bath.
-
HCl Gas Introduction: Bubble anhydrous HCl gas through the solution at a slow, steady rate. Monitor the internal temperature closely, ensuring it does not exceed 0°C. Continue until the solution is saturated and a precipitate (the Pinner salt) has formed. This can take several hours.[6]
-
Reaction Hold: Allow the mixture to stir at low temperature for an additional 12-18 hours to ensure complete conversion.[6]
-
Ammonolysis: Cool the suspension to -10°C. In a separate, cooled flask, prepare a saturated solution of anhydrous ammonia in ethanol. Add this solution slowly to the Pinner salt suspension.
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the intermediate.
-
Work-up: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.
References
- Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal. [Link]
- Szabó, Z., & Kollár, L. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Arkivoc, 2018(5), 213-224. [Link]
- García, J. J., et al. (2015). Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts.
- Reddy, V. P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 25(15), 3458. [Link]
- Milo, A., et al. (2020). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry, 85(1), 531-539. [Link]
- Kempe, K., & Schmalz, H.-G. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]
- Powers, D. C., & Rybak-Akimova, E. V. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(43), 15309-15323. [Link]
- El-Faham, A., & Fun, H.-K. (2012). The chemistry of amidines and imidates.
- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]
- AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]
- Aly, A. A. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
- Desilva, B., & El-Shourbagy, T. (2001). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- Wikipedia. (n.d.). Amidine. Wikipedia. [Link]
- Asif, M. (2023). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Amidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
dealing with hygroscopic nature of 3-Methylpicolinimidamide hydrochloride
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methylpicolinimidamide hydrochloride. As a hydrochloride salt of an amidine, this compound exhibits a significant hygroscopic nature, readily absorbing moisture from the atmosphere. This property can lead to a range of experimental challenges, from inaccurate weighing and clumping to potential chemical degradation, ultimately impacting the integrity and reproducibility of your results.
This document provides a comprehensive resource for understanding and mitigating the issues associated with the hygroscopic properties of this compound. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific problems you may encounter during your experimental workflow. Our goal is to equip you with the knowledge and practical techniques to handle this compound effectively and ensure the success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the handling and storage of this compound.
Q1: What does it mean for this compound to be "hygroscopic"?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[1] For this compound, this means that the solid material will attract and hold water molecules from the atmosphere. This can lead to several physical and chemical changes in the compound. The hydrochloride salt form of molecules, while often used to improve solubility, can contribute to this hygroscopicity.
Q2: What are the visible signs that my sample of this compound has absorbed moisture?
A2: The most common visual indicator of moisture absorption is a change in the physical appearance of the powder. You may observe:
-
Clumping or caking: The fine powder will begin to form aggregates and lose its free-flowing nature.
-
"Melting" or deliquescence: In cases of significant moisture absorption, the solid may start to appear wet or even dissolve into a saturated solution.
-
Difficulty in handling: The material may become sticky and difficult to transfer.
Q3: What are the potential consequences of using this compound that has been exposed to moisture?
A3: Using a moisture-compromised sample can have significant negative impacts on your experiments:
-
Inaccurate Weighing: The absorbed water adds to the mass of the sample, leading to an overestimation of the amount of active compound being used. This will affect the stoichiometry of your reactions and the concentration of your solutions.
-
Altered Solubility: The presence of water can change the dissolution characteristics of the compound in your chosen solvent.
-
Chemical Degradation: Amidine functional groups can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This can lead to the formation of impurities and a reduction in the purity of your starting material.[2]
-
Inconsistent Results: The variability in the amount of absorbed water from one use to the next will lead to poor reproducibility of your experimental results.
Q4: How should I properly store my container of this compound?
A4: Proper storage is the first and most critical step in managing the hygroscopic nature of this compound. The following table summarizes the recommended storage conditions.
| Storage Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight container. Preferably the original manufacturer's packaging. | To minimize exposure to atmospheric moisture. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen).[1] | To displace moist air from the container headspace. |
| Location | A desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). | To maintain a low-humidity environment. |
| Temperature | In a cool, dark place. Refer to the manufacturer's recommendation, often refrigerated. | To slow down potential degradation reactions. |
Q5: How often should I replace the desiccant in my desiccator?
A5: The frequency of desiccant replacement depends on how often the desiccator is opened and the ambient humidity of your laboratory. For indicating desiccants (e.g., silica gel with a color indicator), you should regenerate or replace it as soon as you observe a color change. For non-indicating desiccants, a regular schedule of replacement (e.g., monthly) is recommended.
Part 2: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you may encounter while working with this compound.
Troubleshooting Issue 1: Inaccurate and Inconsistent Weighing
Symptom: The mass of the compound on the analytical balance is unstable and continuously increases. You are unable to obtain a stable reading.
Cause: The compound is actively absorbing moisture from the air during the weighing process.
Solution Workflow:
Caption: Workflow for accurate weighing of hygroscopic compounds.
Detailed Protocols:
Protocol 1: Weighing by Difference
This technique minimizes the exposure of the compound to the atmosphere during weighing.
-
Preparation: Place your receiving flask and a sealed container of this compound in the analytical balance chamber to equilibrate.
-
Initial Weighing: Weigh the sealed container of the compound and record the mass (Mass 1).
-
Transfer: Remove the container and the receiving flask from the balance. Quickly transfer an estimated amount of the solid into the receiving flask. Reseal the container immediately.
-
Final Weighing: Place the sealed container back on the balance and record the new mass (Mass 2).
-
Calculation: The mass of the transferred solid is Mass 1 - Mass 2.
Protocol 2: Dissolve and Aliquot
This method is ideal for reactions requiring very small amounts of the compound, where direct weighing is impractical.
-
Stock Solution Preparation: In a controlled environment (e.g., a glove box or under a stream of inert gas), weigh a larger, manageable amount of this compound (e.g., 50 mg).
-
Dissolution: Dissolve the weighed compound in a precise volume of a suitable anhydrous solvent to create a stock solution of known concentration.
-
Aliquoting: Use a calibrated micropipette to transfer the required volume of the stock solution to your reaction vessel.
Troubleshooting Issue 2: Compound has Caked or Clumped in the Bottle
Symptom: The this compound in the storage bottle is no longer a free-flowing powder and has formed hard lumps.
Cause: The compound has already absorbed a significant amount of moisture due to improper storage or repeated opening of the container.
Solution Pathway:
Caption: Decision pathway for dealing with caked hygroscopic reagent.
Important Considerations:
-
Drying: If you choose to dry the compound, do so at a mild temperature (e.g., room temperature to 40°C) under high vacuum. Elevated temperatures can cause degradation. It is crucial to verify the purity of the dried material before use, as absorbed water may have already caused some hydrolysis.
-
Best Practice: For critical applications such as in drug development, it is strongly recommended to discard severely caked material and use a fresh batch to ensure the reliability of your results. The cost of a failed experiment due to compromised starting material far outweighs the cost of the reagent.
Troubleshooting Issue 3: Poor Reproducibility in Experimental Results
Symptom: You are observing significant variations in reaction yields, biological activity, or analytical readouts between experiments using the same protocol.
Cause: Inconsistent moisture content in the this compound used for each experiment is a likely culprit, leading to variations in the actual amount of active compound and potentially different levels of impurities.
Preventative Measures and Solutions:
-
Standardize Handling Procedures: Ensure that every member of your team follows the same strict protocols for handling and weighing the compound.
-
Aliquot the Reagent: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the number of times the main stock is exposed to the atmosphere.
-
Implement "Just-in-Time" Solution Preparation: Prepare solutions of this compound immediately before use. Do not store solutions for extended periods unless their stability in the chosen solvent has been verified.
-
Conduct a Root Cause Analysis: If reproducibility issues persist, systematically investigate other potential sources of error in your experimental workflow. However, given the known hygroscopic nature of this compound, its handling should be the first aspect to scrutinize.
Part 3: Data and References
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight | Hygroscopic Nature | Recommended Storage |
| This compound | 125903-77-7 | C₇H₁₀ClN₃ | 171.63 | Yes | Cool, dry, inert atmosphere, in a desiccator. |
| Picolinimidamide Hydrochloride | 51285-26-8 | C₆H₇N₃·HCl | 157.60 | Yes[1] | Cool, dark place (<15°C), under inert gas.[1] |
References
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
ICH. (2023). ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
Technical Support Center: Alternative Solvents for 3-Methylpicolinimidamide Hydrochloride Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative solvents in reactions involving 3-Methylpicolinimidamide hydrochloride. Our goal is to help you navigate the challenges of solvent selection, optimize your reaction conditions, and align your experimental work with the principles of sustainable chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about solvent selection for reactions with this compound.
Q1: What are the conventional solvents for 3-Methylpicolinimidamide HCl reactions, and what are their drawbacks?
A: Traditionally, reactions involving amidines and their salts, including syntheses and subsequent transformations, have relied on a narrow range of polar aprotic and chlorinated solvents. Common choices include:
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of reagents.
-
Acetonitrile (MeCN): A polar aprotic solvent suitable for many coupling reactions.[1]
-
Dichloromethane (DCM): A common choice for reactions at or below room temperature.
-
Alcohols (Methanol, Ethanol): Often used in the synthesis of amidines themselves, such as in the Pinner reaction, and can be effective for dissolving the hydrochloride salt.[2]
However, these solvents present significant environmental, health, and safety (EHS) challenges. DMF is a reproductive toxin, and both DMF and DCM are under increasing regulatory scrutiny, making their replacement a priority in the pharmaceutical industry.[3][4] The push towards "green chemistry" seeks to eliminate the use of such hazardous substances wherever possible.[5][6]
Q2: Why is solvent selection so critical for reactions involving an amidine hydrochloride?
A: Solvent choice is paramount due to the unique chemical nature of this compound. Three key factors are at play:
-
Solubility: As a hydrochloride salt, the compound is ionic. It requires a solvent with sufficient polarity to solvate both the amidinium cation and the chloride anion for the reaction to proceed in the solution phase. In contrast, the corresponding free base is significantly less polar and will have a very different solubility profile.
-
Reactivity and Stability: The amidine functional group is susceptible to hydrolysis, where water acts as a nucleophile attacking the electrophilic imine carbon.[7] This can lead to the formation of the corresponding amide as an undesired byproduct. Therefore, the water content of the solvent is a critical parameter.
-
Reaction Mechanism: The solvent can directly influence the reaction pathway. It can affect the rate of reaction, the stability of intermediates, and even the final product distribution. For instance, protic solvents (like alcohols) can hydrogen-bond with reactants and influence their reactivity.
Q3: What are the key properties to consider when choosing an alternative "green" solvent?
A: When moving away from conventional solvents, a systematic evaluation of greener alternatives is necessary. Key properties to consider include:
-
Performance: The solvent must first and foremost enable the desired chemical transformation with good yield and selectivity.
-
Safety: This includes flammability, toxicity, and potential for peroxide formation.
-
Environmental Impact: Look for solvents that are biodegradable, have a low potential for ozone depletion, and are not persistent in the environment.[8]
-
Source: Solvents derived from renewable feedstocks (bio-based), such as ethanol or 2-methyltetrahydrofuran (2-MeTHF), are preferred over those from petrochemical sources.[8][9]
-
Physical Properties: Boiling point (for reaction temperature control and removal), viscosity, and surface tension are important practical considerations for reaction setup, workup, and purification.
Several greener ethereal solvents like 2-MeTHF and cyclopentyl methyl ether (CPME) have emerged as viable alternatives to traditional options for amidine synthesis.[9][10]
Q4: Can I use water as a solvent for my reaction?
A: While water is the ultimate green solvent—being non-toxic, non-flammable, and abundant—its use in amidine chemistry is challenging.[5][11] The primary obstacle is the risk of hydrolysis, as mentioned in Q2.[7] However, it is not impossible. Water can sometimes be used successfully under specific conditions:
-
As a Co-solvent: In combination with an organic solvent, water can increase the solubility of the hydrochloride salt without causing excessive hydrolysis, especially if the reaction is fast.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times, which can minimize the time available for the competing hydrolysis side reaction.[11]
-
pH Control: Maintaining the reaction mixture under specific pH conditions can sometimes suppress hydrolysis.
If you choose to explore water as a solvent, it is crucial to run small-scale test reactions and carefully monitor for the formation of the corresponding amide byproduct.
Q5: How do I handle the hydrochloride salt? Do I need to free-base it first?
A: Whether to use the hydrochloride salt directly or to first generate the free base depends on the specific reaction.
-
Using the Salt Directly: Many reactions can be performed with the hydrochloride salt. In these cases, a base (e.g., triethylamine, DIPEA, or potassium carbonate) is added to the reaction mixture to neutralize the HCl in situ and generate the reactive free base form of the amidine. This is often the most convenient approach.
-
Isolating the Free Base: In some cases, particularly if the reaction is sensitive to the presence of inorganic salts or requires strictly non-polar conditions, you may need to free-base the amidine first. This is typically done by dissolving the salt in a minimal amount of a polar solvent (like water or methanol), adding a base (like aqueous NaOH or KOtBu in THF), extracting the free base into an organic solvent (like ethyl acetate or DCM), and thoroughly drying the organic layer.[12] Caution: Free amidines can be less stable than their salts and are prone to hydrolysis, so they should be used immediately after preparation under anhydrous conditions.[12]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter when using alternative solvents.
Problem 1: Low solubility of 3-Methylpicolinimidamide HCl in my chosen alternative solvent.
-
Potential Cause: The selected alternative solvent (e.g., a non-polar solvent like toluene or a moderately polar one like ethyl acetate) may not have sufficient polarity to dissolve the ionic hydrochloride salt.
-
Troubleshooting Steps:
-
Introduce a Polar Co-solvent: Add a small percentage (5-20%) of a polar, greener solvent like ethanol or isopropanol. This can significantly increase the solvating power of the medium without drastically changing the overall solvent properties.
-
Consider a Solvent Mixture: Systematically screen binary mixtures. Ethereal solvents like 2-MeTHF mixed with a polar aprotic solvent like ethyl acetate can sometimes provide the right balance of properties.[3]
-
Increase Temperature: Gently heating the mixture (if the reaction is thermally stable) can increase solubility. Always ensure the temperature is well below the solvent's boiling point.
-
Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can sometimes be used to shuttle the ionic reactant into the organic phase.
-
Problem 2: My reaction is slow or incomplete in the new solvent system.
-
Potential Cause: The alternative solvent may not stabilize the transition state of the reaction as effectively as the original solvent. Reaction kinetics are highly solvent-dependent.
-
Troubleshooting Steps:
-
Optimize Temperature: A moderate increase in temperature can often overcome a higher activation energy barrier. Run the reaction at the reflux temperature of the solvent if the reactants are stable.
-
Increase Reaction Time: Simply allowing the reaction to run longer may be sufficient to achieve full conversion. Monitor progress by TLC or LC-MS to determine the optimal time.
-
Re-evaluate Solvent Choice: The polarity of the alternative solvent may be mismatched for the reaction mechanism. If the reaction involves the formation of charged intermediates, a more polar solvent is generally required. Refer to the solvent properties table below to select an alternative with a more suitable polarity.
-
Catalyst Screening: If the reaction is catalyzed, the catalyst's activity can be highly solvent-dependent. You may need to screen different catalysts or increase the catalyst loading.
-
Problem 3: I am observing significant hydrolysis of my amidine starting material or product.
-
Potential Cause: The presence of water in the reaction system is the most likely cause.[7] This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your alternative solvent is rigorously dried before use. Many greener solvents like 2-MeTHF can be purchased in anhydrous grades or dried over molecular sieves.
-
Work Under an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude moisture from the air. This is especially critical for reactions that are run for extended periods or at elevated temperatures.
-
Dry Reagents: Ensure all other reagents, particularly any bases or other starting materials, are anhydrous.
-
Check the Base: If using an in situ free-basing approach, ensure the base is not a source of water. For example, powdered, anhydrous K₂CO₃ is preferable to a solution of NaHCO₃.
-
Problem 4: The workup and product isolation are difficult in the new solvent.
-
Potential Cause: The physical properties of the alternative solvent (e.g., high boiling point, miscibility with water) can complicate standard workup procedures.
-
Troubleshooting Steps:
-
High-Boiling Point Solvents (e.g., CPME, Butyl Acetate): Standard evaporation on a rotary evaporator may be slow. Consider removing the solvent via vacuum distillation or using an alternative isolation method like precipitation/crystallization by adding an anti-solvent.
-
Water-Miscible Solvents (e.g., Ethanol, Isopropanol): If an aqueous workup is required, these solvents will not form separate layers. The solvent must typically be removed under reduced pressure first before proceeding with an extraction.
-
Emulsion Formation: Greener solvents like 2-MeTHF can sometimes form emulsions during aqueous workups. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Screening Alternative Solvents
This protocol provides a framework for efficiently screening potential replacement solvents on a small scale.
-
Setup: In parallel vials, add this compound (1.0 eq) and any solid reaction partners.
-
Solvent Addition: Add the alternative solvent to be tested to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Base Addition (if applicable): Add the required base (e.g., DIPEA, 1.1 eq) to generate the free amidine in situ.
-
Reagent Addition: Add the final liquid reagent to initiate the reaction.
-
Reaction: Stir the vials at the desired temperature (e.g., room temperature or 60 °C).
-
Monitoring: At set time points (e.g., 1h, 4h, 24h), take a small aliquot from each vial, quench appropriately, and analyze by TLC or LC-MS to determine conversion and check for side products.
-
Analysis: Compare the results to control reactions run in a conventional solvent (e.g., DMF or DCM).
Data Presentation
Table 1: Comparison of Properties of Conventional vs. Alternative Solvents
| Solvent | Type | Boiling Point (°C) | Polarity Index | Safety & Green Chemistry Notes |
| Conventional Solvents | ||||
| Dichloromethane (DCM) | Chlorinated | 40 | 3.1 | Suspected carcinogen, high environmental impact. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 6.4 | Reproductive toxin, high boiling point. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 5.8 | Toxic, derived from fossil fuels. |
| Alternative Solvents | ||||
| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal | 80 | 4.0 | Bio-based, lower peroxide formation than THF.[9] |
| Cyclopentyl methyl ether (CPME) | Ethereal | 106 | 2.9 | Low peroxide formation, high boiling point, hydrophobic.[10] |
| Ethyl Acetate (EtOAc) | Ester | 77 | 4.4 | Low toxicity, widely used, but can be hydrolyzed. |
| Ethanol (EtOH) | Protic | 78 | 4.3 | Bio-based, low toxicity, but protic nature may interfere.[8] |
| Butyl Acetate (BuOAc) | Ester | 126 | 4.0 | Good alternative for higher temperature reactions.[13] |
Mandatory Visualizations
Caption: Decision workflow for selecting an alternative solvent.
Caption: Troubleshooting workflow for common reaction issues.
References
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- ACS Publications. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- Royal Society of Chemistry. (n.d.). Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines. RSC Publishing.
- PMC. (n.d.). The green solvent: a critical perspective. PubMed Central.
- University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry. Fresh Writing.
- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines. Google Patents.
- Organic Chemistry Portal. (n.d.). Synthesis of amidines. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Organic Chemistry Portal.
- ScienceDirect. (2025). Mild method for the synthesis of amidines by the electrophilic activation of amides. ScienceDirect.
- Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. Reddit.
- University of Strathclyde. (n.d.). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. University of Strathclyde.
- Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing).
Sources
- 1. Amidine synthesis by imidoylation [organic-chemistry.org]
- 2. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Greener Solvents [sigmaaldrich.com]
- 9. Combination of air/moisture/ambient temperature compatible organolithium chemistry with sustainable solvents: selective and efficient synthesis of guanidines and amidines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylpicolinimidamide Hydrochloride Reactions
Welcome to the Technical Support Center for 3-Methylpicolinimidamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and workup of this important chemical intermediate. Our goal is to equip you with the scientific understanding to navigate the common challenges encountered during its preparation.
I. Foundational Principles: The Pinner Reaction Approach
The most common and industrially relevant synthesis of amidine hydrochlorides, such as this compound, is through the Pinner reaction.[1][2][3][4] This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine hydrochloride.[2][5][6] Understanding this synthetic pathway is crucial for effective troubleshooting.
The overall transformation can be visualized as follows:
Caption: General workflow for the synthesis of this compound via the Pinner reaction.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and workup of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Explanation & Causality | Recommended Solution |
| Presence of Water | The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the intermediate Pinner salt to form the corresponding ester (ethyl 3-methylpicolinate) or hydrolyze the final amidine product back to the starting nitrile or to the corresponding amide (3-methylpicolinamide).[1][7][8][9] | Ensure all glassware is oven-dried. Use anhydrous solvents and alcohols. Use dry hydrogen chloride gas, not aqueous HCl.[3][5] |
| Incomplete Reaction | The reaction may be slow, especially at low temperatures. Insufficient reaction time or inadequate HCl saturation can lead to unreacted starting material. | Monitor the reaction progress by TLC or GC-MS. Ensure a continuous stream of dry HCl gas is bubbled through the solution for the recommended time.[7] Consider extending the reaction time if starting material persists. |
| Suboptimal Temperature | While low temperatures are necessary to prevent the thermal decomposition of the Pinner salt intermediate into an amide and an alkyl chloride, temperatures that are too low can significantly slow down the reaction rate.[2][3] | Maintain the reaction temperature within the recommended range, typically between -10°C and 5°C, during the HCl addition.[7] Allow the reaction to stir at a slightly higher temperature (e.g., 0-15°C) after HCl saturation is complete.[7] |
| Inefficient Ammonolysis | The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia. Inadequate ammonolysis will leave the Pinner salt unreacted. | Use a saturated solution of ammonia in the chosen alcohol. Ensure the pH of the reaction mixture is basic (pH ≥ 8) after the addition of the ammonia solution.[5] |
Problem 2: Product is Contaminated with Impurities
| Observed Impurity | Potential Source & Causality | Workup/Purification Strategy |
| Ammonium Chloride (NH₄Cl) | This is a common byproduct of the Pinner reaction, especially when an excess of ammonia and HCl are used.[4] Its presence can make the product difficult to handle and can interfere with downstream applications. | Purification via Alkoxide Treatment: A patented method involves dissolving the crude product in an alcohol (e.g., ethanol) and treating it with a sodium or potassium alkoxide. This converts the NH₄Cl to NaCl or KCl, which precipitates and can be filtered off.[4] |
| 3-Methylpicolinamide | This can form from the hydrolysis of the amidine product if water is present during workup or storage.[10][11] It can also arise from the thermal decomposition of the Pinner salt intermediate if the reaction temperature is too high.[2][3] | Aqueous Workup: Since the desired product is a hydrochloride salt and is water-soluble, while the amide is less polar, a carefully designed liquid-liquid extraction can be effective. Extract the amide into an organic solvent like dichloromethane or ethyl acetate from a slightly acidic aqueous solution of the crude product. |
| Ethyl 3-Methylpicolinate (Ester) | This is a direct result of the hydrolysis of the Pinner salt intermediate by any residual water in the reaction mixture.[1][5] | Aqueous Wash: The ester can be removed by washing the organic solution of the free base (after neutralization) with dilute acid. Alternatively, if the amidine hydrochloride is precipitated, the ester will likely remain in the mother liquor. |
| Unreacted 3-Methylpicolinonitrile | Incomplete reaction is the primary cause. | Recrystallization: The starting nitrile is significantly less polar than the amidine hydrochloride product. Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/ether) should effectively remove the unreacted nitrile. |
III. Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous conditions for the Pinner reaction?
A1: The Pinner reaction relies on the formation of a reactive intermediate, the Pinner salt (an imino ester hydrochloride).[1][2][12] This intermediate is highly susceptible to nucleophilic attack by water. If water is present, it will compete with the intended nucleophile (ammonia in the second step) and lead to the formation of an ester as a significant byproduct, thereby reducing the yield of the desired amidine.[5] Furthermore, the final amidine product itself can undergo hydrolysis back to the amide under aqueous acidic or basic conditions.[8][10]
Caption: The detrimental effect of water in the Pinner reaction, leading to ester byproduct formation.
Q2: My reaction mixture turned into a thick, un-stirrable slurry after adding HCl gas. What should I do?
A2: This is a common occurrence as the Pinner salt often precipitates from the reaction mixture. This is not necessarily a problem and can be an indication that the reaction is proceeding. If the mixture becomes too thick to stir, you can add more of the anhydrous solvent to improve fluidity. Ensure that the added solvent is also anhydrous to avoid introducing water.
Q3: What is the best way to purify the final this compound product?
A3: Recrystallization is the most common and effective method for purifying amidine hydrochlorides. A common solvent system is a polar protic solvent in which the salt is soluble at higher temperatures, and a less polar solvent to induce precipitation upon cooling. A mixture of ethanol and diethyl ether is often a good starting point. The process involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding diethyl ether until the solution becomes turbid. Upon cooling, the purified product should crystallize out.[13]
Q4: How should I store this compound?
A4: As a hydrochloride salt, it is hygroscopic and susceptible to hydrolysis. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[14]
Q5: Can I use aqueous HCl instead of HCl gas?
A5: No. Using aqueous HCl will introduce water into the reaction, leading to the formation of byproducts as explained in Q1. The Pinner reaction explicitly requires anhydrous conditions for the formation of the Pinner salt intermediate.[3][5]
IV. Experimental Protocols
Protocol 1: General Workup Procedure for Removal of Acidic/Basic Impurities
This protocol assumes the reaction has been quenched and the desired product is in an organic solvent as the free base.
-
Transfer the reaction mixture to a separatory funnel.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted basic starting materials or byproducts.
-
Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.[15] Be sure to vent the separatory funnel frequently as CO₂ may be generated.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Caption: A standard aqueous workup sequence for the purification of an organic product.
V. References
-
Pinner Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Pinner reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Pinner reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Retrieved from [Link]
-
Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425.
-
Wang, X. X., et al. (2005). Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. Journal of Colloid and Interface Science, 288(2), 644-650.
-
This compound. (n.d.). Thoreauchem. Retrieved from [Link]
-
Purifying method of high-purity amidine hydrochloride. (2009). Google Patents. CN100528836C.
-
Chemistry of Nitriles. (2025). LibreTexts. Retrieved from [Link]
-
Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
A mild and catalytic method for the direct conversion of carboxylic acids into their corresponding nitriles. (2025). National Institutes of Health. Retrieved from [Link]
-
20.7 Chemistry of Nitriles. (n.d.). OpenStax. Retrieved from [Link]
-
Synthesis and Reactions of Nitriles. (2018). YouTube. Retrieved from [Link]
-
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved from [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents. EP2436381A1.
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants. (2025). PubMed. Retrieved from [Link]
-
Process for preparing amidine salts. (1973). Google Patents. US3725456A.
-
Amide Hydrolysis. (2021). YouTube. Retrieved from [Link]
-
Hydrolysis and Dehydration of Amides. (2019). YouTube. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 5. Pinner Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. Pinner Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 125903-77-7 [amp.chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
minimizing byproduct formation with 3-Methylpicolinimidamide hydrochloride
Welcome to the technical support center for 3-Methylpicolinimidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.
Introduction to 3-Methylpicolinimidamide Synthesis
This compound is typically synthesized from 3-methylpicolinonitrile via the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine by reaction with ammonia.[1][2][3][4] While robust, this method is sensitive to reaction conditions, and deviations can lead to the formation of various byproducts. Understanding the underlying mechanisms is crucial for effective troubleshooting.
Troubleshooting Guide: Minimizing Byproduct Formation
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: My final product is contaminated with a significant amount of methyl 3-methylpicolinate.
Question: I'm finding a significant ester byproduct, methyl 3-methylpicolinate, in my final product after reacting 3-methylpicolinonitrile with methanolic HCl and then ammonia. What is causing this and how can I prevent it?
Answer:
Root Cause Analysis:
The formation of methyl 3-methylpicolinate is a classic byproduct of the Pinner reaction and is almost always due to the presence of water in the reaction mixture.[1][2] The reaction proceeds through a Pinner salt intermediate (methyl 3-methylpicolinimidate hydrochloride). This intermediate is highly susceptible to hydrolysis. If water is present, it can act as a nucleophile, attacking the Pinner salt to form the corresponding ester.[1][2]
Mechanism of Ester Byproduct Formation:
Caption: Hydrolysis of the Pinner salt intermediate to form an ester byproduct.
Preventative Measures & Protocol:
To minimize the formation of methyl 3-methylpicolinate, it is imperative to maintain strictly anhydrous (water-free) conditions throughout the first stage of the Pinner reaction.[1][3]
Detailed Protocol for Anhydrous Pinner Reaction:
-
Solvent and Reagent Preparation:
-
Use freshly opened, anhydrous methanol (<0.005% water).
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Prepare fresh methanolic HCl by bubbling dry HCl gas through anhydrous methanol at 0 °C.[1] Commercially available solutions can be used but should be verified for water content.
-
-
Reaction Setup:
-
Assemble the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Add the 3-methylpicolinonitrile to the anhydrous methanolic HCl solution at a low temperature (0 °C) to control the initial exotherm.[3]
-
-
Reaction Execution:
-
Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) until the formation of the Pinner salt is complete (monitor by TLC or HPLC).
-
Only after the complete consumption of the nitrile should the reaction mixture be treated with anhydrous ammonia.
-
Table 1: Recommended Solvents and Drying Agents
| Solvent/Reagent | Recommended Grade | Drying Method |
| Methanol | Anhydrous (<0.005% H₂O) | Store over 3Å molecular sieves. |
| 3-Methylpicolinonitrile | As pure as possible | Dry over P₂O₅ if necessary. |
| HCl gas | Dry | Pass through a sulfuric acid drying trap. |
| Ammonia gas | Anhydrous | Pass through a potassium hydroxide drying trap. |
Issue 2: My reaction is sluggish and I have a lot of unreacted 3-methylpicolinonitrile.
Question: My reaction to form this compound seems to be incomplete, with a significant amount of the starting nitrile remaining. How can I drive the reaction to completion?
Answer:
Root Cause Analysis:
Incomplete conversion of the nitrile in a Pinner reaction can stem from several factors:
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. The first step is the protonation of the nitrile nitrogen to make the carbon more electrophilic.[2] Insufficient HCl will result in a slow or stalled reaction.
-
Low Temperature: While low temperatures are necessary to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate.[3]
-
Steric Hindrance: While less of an issue for 3-methylpicolinonitrile, highly substituted nitriles can be less reactive.[1]
Troubleshooting & Optimization:
-
Optimize HCl Concentration:
-
Ensure a stoichiometric excess of HCl relative to the nitrile. A common approach is to use a saturated solution of HCl in the alcohol.
-
The progress of the reaction can be monitored by the precipitation of the Pinner salt.
-
-
Temperature Control:
-
Reaction Time:
-
Pinner reactions can be slow. Ensure the reaction is allowed to stir for a sufficient period (e.g., 12-24 hours) before proceeding with the addition of ammonia. Monitor the reaction progress to determine the optimal time.
-
Issue 3: The final product has a yellowish or brownish tint and contains ammonium chloride.
Question: After purification, my this compound is off-white and analysis shows the presence of ammonium chloride. How can I improve the purity and color?
Answer:
Root Cause Analysis:
-
Color Formation: The yellowish or brownish tint can be due to the formation of small amounts of polymeric or degradation byproducts, especially if the reaction was exposed to heat or impurities in the starting material.
-
Ammonium Chloride Contamination: Ammonium chloride is a direct byproduct of the reaction between the Pinner salt and ammonia. Due to its similar solubility in some solvents, it can co-precipitate with the desired amidine hydrochloride product.
Purification Strategy:
A patented method for purifying amidine hydrochlorides addresses both of these issues.[5] The core of this method is the selective removal of ammonium chloride and colored impurities.
Detailed Purification Protocol:
-
Initial Workup:
-
After the reaction with ammonia is complete, filter the reaction mixture to remove the bulk of the precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Selective Removal of NH₄Cl:
-
Dissolve the crude product in an alcohol (e.g., ethanol).
-
Add a sodium or potassium alkoxide (e.g., sodium ethoxide) in a molar ratio of approximately 1:1 with the contaminating ammonium chloride. This will react with NH₄Cl to form NaCl (or KCl), which is much less soluble in the alcohol and precipitates out.[5]
-
The reaction is: NH₄Cl + NaOEt → NaCl(s) + EtOH + NH₃(g)
-
-
Decolorization and Final Purification:
-
To the alcoholic solution, add an adsorbent such as activated carbon, molecular sieves, or a macroporous adsorption resin to remove colored impurities.[5]
-
Stir for a period (e.g., 1 hour) and then filter to remove the adsorbent and the precipitated NaCl/KCl.
-
Evaporate the solvent from the filtrate, and recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the high-purity, white this compound.[5]
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol, like ethanol, for the Pinner reaction? A1: Yes, other alcohols can be used, which would result in the corresponding ethyl picolinimidate intermediate.[1][3] However, be aware that the reaction rate and solubility of the Pinner salt may change. The subsequent reaction with ammonia will still yield the same amidine.
Q2: What is the best way to monitor the progress of the Pinner reaction? A2: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods. A simple TLC can show the disappearance of the starting nitrile spot. For HPLC, a reverse-phase column can be used to separate the non-polar nitrile from the highly polar Pinner salt and the final amidine product.
Q3: My amidine hydrochloride seems to be hydrolyzing back to the amide over time. How can I improve its stability? A3: Amidines can be susceptible to hydrolysis, especially in the presence of moisture. Ensure the final product is thoroughly dried and stored in a tightly sealed container with a desiccant. Storing under an inert atmosphere at low temperatures can also enhance long-term stability.
Q4: What is the mechanism of the Pinner reaction for forming the amidine? A4: The Pinner reaction is a two-stage process. The first stage is the formation of the Pinner salt, and the second is the conversion to the amidine.
Pinner Reaction Mechanism Diagram:
Caption: The two-stage mechanism of the Pinner reaction for amidine synthesis.
References
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.
- Pinner Reaction. (n.d.). SynArchive.
Sources
Technical Support Center: Synthesis of 3-Methylpicolinimidamide Hydrochloride
Welcome to the technical support resource for the synthesis of 3-Methylpicolinimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the reaction temperature—a critical parameter for success. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot and optimize this synthesis with confidence.
The formation of this compound from 3-methylpicolinonitrile is classically achieved via the Pinner reaction . This process involves two key stages: first, the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) to form an imidate salt intermediate, known as a Pinner salt.[1][2][3] This intermediate is then reacted with ammonia to yield the desired amidine.[4] Temperature control throughout this sequence is not merely a suggestion but a mandatory condition for achieving high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in the synthesis of this compound.
Q1: Why is temperature so critical in the Pinner reaction for this synthesis?
A1: The central issue is the thermodynamic instability of the key intermediate, the alkyl imidate hydrochloride (Pinner salt).[1][2] While kinetically accessible, this intermediate is prone to undesirable side reactions if the temperature is not strictly controlled. Low temperatures are crucial to suppress these competing pathways, primarily the rearrangement into the corresponding N-alkyl-3-methylpicolinamide and alkyl chloride, or hydrolysis to 3-methylpicolinamide if any moisture is present.[1][2][5]
Q2: What is the optimal temperature range for the formation of the Pinner salt intermediate?
A2: For the initial step—the reaction of 3-methylpicolinonitrile with an alcohol in the presence of anhydrous hydrogen chloride—a low temperature is strongly recommended. The ideal range is typically between 0°C and 5°C .[4][6] This is achieved by bubbling dry HCl gas through the alcohol/nitrile solution while submerged in an ice bath.[4] This condition ensures that the Pinner salt precipitates from the reaction mixture as it forms, minimizing its time in solution where decomposition can occur.
Q3: How does elevated temperature lead to side products?
A3: At higher temperatures, the Pinner salt intermediate has sufficient energy to overcome the activation barrier for decomposition. The primary degradation pathway is a rearrangement to the more thermodynamically stable amide.[2] Furthermore, any trace amounts of water in the reaction medium will readily hydrolyze the imidate, a process that is significantly accelerated by heat.[7]
Q4: Once the Pinner salt is formed, what is the recommended temperature for the subsequent ammonolysis step?
A4: The second step, converting the imidate salt to the amidine hydrochloride via reaction with ammonia, also requires careful temperature management. While some protocols may allow for a slight warming, it is often advantageous to maintain a low to moderate temperature. For instance, after the initial Pinner salt formation at low temperatures, the reaction mixture can be cooled again before introducing ammonia, followed by a controlled stirring period, sometimes at a slightly elevated temperature like 30°C, to drive the reaction to completion.[4] This prevents pressure buildup from ammonia gas and minimizes side reactions of the final product.
Troubleshooting Guide: Temperature-Related Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis where temperature is a likely root cause.
| Problem | Potential Cause & Scientific Rationale | Recommended Solution & Protocol Adjustment |
| 1. Low or No Yield of Final Product | Temperature Too High: The Pinner salt intermediate decomposed before it could be converted to the amidine. The increased thermal energy favors rearrangement to the stable amide byproduct.[1][2] | Maintain a strict reaction temperature of 0-5°C during the HCl addition and Pinner salt formation. Use a cryostat or a well-maintained ice/salt bath for consistent cooling. |
| Temperature Too Low: The reaction kinetics are too slow, leading to incomplete conversion of the starting nitrile. While less common, this can occur if temperatures are held significantly below 0°C for an insufficient duration. | Monitor the reaction for the precipitation of the Pinner salt. If the reaction appears stalled, allow it to stir for a longer period (e.g., 10-12 hours) at 0-5°C. A slight, controlled increase to room temperature can be trialed, but this risks decomposition.[5] | |
| 2. Significant 3-Methylpicolinamide Impurity | Thermal Decomposition: The primary cause is the Pinner salt rearranging to the amide at elevated temperatures. This is the most common temperature-related impurity issue.[2] | Immediately lower the reaction temperature. Ensure the vessel is pre-chilled before adding reagents and that HCl gas is introduced slowly to prevent exothermic spikes. |
| Presence of Moisture: The imidate intermediate or the final amidine product is hydrolyzing. This process is significantly accelerated by higher temperatures.[5][7] | Ensure strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and dry HCl gas. While not solely a temperature issue, poor temperature control can exacerbate the impact of minor moisture contamination. | |
| 3. Inconsistent Yields Between Batches | Poor Temperature Control: Localized "hot spots" in the reactor due to inefficient stirring or inadequate cooling can cause portions of the batch to decompose, leading to variable outcomes. | Improve the stirring efficiency of the reaction mixture. For larger scale reactions, ensure the cooling bath has sufficient capacity and circulation to dissipate the heat generated during the exothermic HCl addition. |
| 4. Formation of Orthoester Impurity | Excess Alcohol & Elevated Temperature: The Pinner salt can react with a second molecule of alcohol to form an orthoester. This side reaction is more prevalent at higher temperatures and with a large excess of the alcohol reagent.[4] | Use a controlled stoichiometry of alcohol. Maintain low reaction temperatures (0-5°C) to disfavor the secondary reaction with the alcohol. |
Data Summary: Effect of Temperature on Reaction Outcome
| Temperature Range | Expected Yield of Amidine | Expected Purity | Dominant Side Products |
| < 0°C | Moderate to High | Very High | Minimal; potential for incomplete conversion. |
| 0 – 10°C | Optimal Range - High | High | Trace amounts of 3-Methylpicolinamide.[2] |
| 10 – 40°C | Moderate to Low | Moderate | Significant 3-Methylpicolinamide, potential orthoester formation.[1][4] |
| > 40°C | Very Low to None | Poor | Primarily 3-Methylpicolinamide and other decomposition products.[1][2] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suboptimal results in the synthesis of this compound, with a focus on temperature-related factors.
Caption: Troubleshooting workflow for Pinner reaction temperature.
Experimental Protocol: Temperature Optimization Study
This protocol describes a parallel experiment to determine the optimal temperature for the Pinner salt formation step.
Objective: To evaluate the effect of reaction temperature (0°C, 10°C, and 25°C) on the yield and purity of this compound.
Materials:
-
3-methylpicolinonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
Ammonia (gas or solution in anhydrous alcohol)
-
Three parallel reaction setups with magnetic stirring and temperature control (e.g., cryostat or appropriate baths)
-
Oven-dried glassware
Procedure:
-
Setup:
-
Set up three identical 100 mL round-bottom flasks, each equipped with a magnetic stir bar, a gas inlet adapter, and a drying tube.
-
Place each flask in a cooling bath pre-set to the target temperatures: 0°C (ice-water), 10°C, and 25°C (room temperature water bath for stability).
-
-
Reagent Preparation:
-
In each flask, dissolve 3-methylpicolinonitrile (e.g., 5.0 g, 1.0 eq) in anhydrous ethanol (e.g., 50 mL).
-
Begin stirring and allow the solutions to equilibrate to their respective target temperatures for 15 minutes.
-
-
Pinner Salt Formation (Step 1):
-
Slowly bubble dry hydrogen chloride gas through the stirred solution in each flask. Monitor the temperature closely to ensure it does not deviate from the target.
-
Continue the HCl addition until the solution is saturated and a white precipitate (the Pinner salt) is observed to form.
-
Seal the flasks and allow them to stir at their respective temperatures for a set period (e.g., 6 hours).
-
-
Workup and Ammonolysis (Step 2):
-
After the stirring period, cool all three reaction mixtures to 0°C.
-
Collect the precipitated Pinner salt from each flask by filtration under an inert atmosphere (e.g., in a glove bag) to prevent hydrolysis. Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Suspend each batch of the collected Pinner salt in a fresh flask with anhydrous ethanol at 0°C.
-
Slowly bubble ammonia gas through each suspension or add a saturated solution of ammonia in ethanol.
-
Seal the flasks and stir at a consistent, moderate temperature (e.g., 30°C) for 10 hours.[4]
-
-
Isolation and Analysis:
-
After the reaction, filter off the ammonium chloride byproduct.
-
Concentrate the filtrate from each reaction under reduced pressure to yield the crude this compound.
-
Determine the crude yield for each reaction temperature.
-
Analyze the purity of each product using ¹H NMR and/or HPLC. Quantify the percentage of the desired product versus key impurities like 3-methylpicolinamide.
-
-
-
Compare the yield and purity data from the three temperatures to identify the optimal condition that maximizes pure product formation.
-
References
- J&K Scientific. Pinner Reaction. [Link]
- MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
- Wikipedia. Pinner reaction. [Link]
- NROChemistry. Pinner Reaction. [Link]
- National Institutes of Health (NIH). A Lewis acid-promoted Pinner reaction. [Link]
- Organic Chemistry Portal. Synthesis of amidines. [Link]
- Semantic Scholar.
- IRIS - Green Chemistry. A greener Pinner-type synthesis of trimethylorthoesters. [Link]
- Organic Chemistry Portal. Pinner Reaction. [Link]
- MDPI. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. [Link]
- National Institutes of Health (NIH).
Sources
Validation & Comparative
The Strategic Advantage of 3-Methylpicolinimidamide Hydrochloride: A Comparative Guide for Pyridine Intermediates in Drug Discovery
In the intricate landscape of pharmaceutical and materials science, the pyridine scaffold stands as a cornerstone of molecular design. Its prevalence in over 20% of the top 200 commercialized drugs underscores its significance.[1] The strategic introduction of functional groups onto this versatile heterocycle is a critical step in the synthesis of novel therapeutics and advanced materials. This guide offers an in-depth comparison of 3-Methylpicolinimidamide hydrochloride with other key pyridine intermediates, providing researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.
The Landscape of Pyridine Intermediates: A Strategic Overview
The utility of a pyridine intermediate is dictated by its reactivity, selectivity, and the synthetic pathways it unlocks. Traditionally, medicinal chemists have relied on a well-established toolkit of pyridine building blocks, primarily aminopyridines and pyridinecarboxylic acids. Each class offers a distinct set of advantages and disadvantages. This guide will focus on a comparative analysis of this compound against these conventional intermediates, highlighting its unique potential.
The Contenders:
-
This compound: A specialized intermediate offering a unique combination of reactivity and structural features.
-
Aminopyridines (2-, 3-, and 4-isomers): Widely used for their nucleophilic character and ability to participate in a variety of coupling reactions.
-
Pyridinecarboxylic Acids (Picolinic, Nicotinic, and Isonicotinic Acids): Valued for their ability to form amides, esters, and other carbonyl derivatives.
Comparative Analysis: Unveiling the Nuances
The choice of a pyridine intermediate can significantly impact the efficiency and outcome of a synthetic route. This section provides a detailed comparison of the chemical properties, reactivity, and applications of our selected intermediates.
Table 1: Comparative Properties of Pyridine Intermediates
| Property | This compound | Aminopyridines (e.g., 3-Aminopyridine) | Pyridinecarboxylic Acids (e.g., Nicotinic Acid) |
| Chemical Formula | C7H10ClN3 | C5H6N2 | C6H5NO2 |
| Molecular Weight | 171.63 g/mol | 94.11 g/mol [2] | 123.11 g/mol |
| Key Functional Group | Imidamide | Amino | Carboxylic Acid |
| Reactivity Profile | Electrophilic carbon, nucleophilic nitrogen | Nucleophilic nitrogen | Electrophilic carbonyl carbon |
| Common Applications | Synthesis of N-heterocycles, bioisosteres of amides and ureas | Building block for pharmaceuticals and agrochemicals[3] | Synthesis of amides, esters, and as a vitamin (Niacin)[4][5] |
| Solubility | Generally soluble in polar solvents | Soluble in water and various organic solvents[2] | Water-soluble[4] |
Reactivity and Synthetic Utility: A Deeper Dive
This compound: The imidamide functional group is the defining feature of this intermediate. It can be viewed as a masked or activated amide. The protonated form, as the hydrochloride salt, enhances the electrophilicity of the imidoyl carbon, making it susceptible to nucleophilic attack. This reactivity profile allows for the construction of various nitrogen-containing heterocycles. Furthermore, the amidine moiety is a well-regarded bioisostere for ureas and amides, offering potential improvements in physicochemical properties and metabolic stability in drug candidates. The 3-methyl group provides steric and electronic influence, potentially directing reactions to other positions on the pyridine ring and offering a handle for further functionalization.
Aminopyridines: These are among the most common pyridine intermediates. The amino group is a potent activating group, enhancing the nucleophilicity of the pyridine ring and directing electrophilic aromatic substitution.[6] The nitrogen atom itself is nucleophilic, readily participating in N-alkylation, N-arylation, and acylation reactions. 2-Aminopyridine, for instance, is a key precursor for drugs like piroxicam and sulfapyridine.[7][8] 3-Aminopyridine is utilized in the synthesis of neurological disorder treatments, acting as a potassium channel blocker.[2] 4-Aminopyridine has found use in managing symptoms of multiple sclerosis.[9][10]
Pyridinecarboxylic Acids: This class of intermediates is defined by the electrophilic nature of the carboxylic acid group. Picolinic, nicotinic, and isonicotinic acids are foundational materials for the synthesis of a vast array of pharmaceuticals and other fine chemicals. They are readily converted to more reactive derivatives such as acid chlorides and esters, which can then be reacted with a wide range of nucleophiles to form amides, a common functional group in drug molecules. Nicotinic acid (Vitamin B3) and its derivatives are also important for their biological activities.[4] Isonicotinic acid is a precursor to the anti-tuberculosis drug isoniazid.
Experimental Protocols: A Guide to Practical Application
To provide a practical context for this comparison, this section outlines representative synthetic protocols.
Hypothetical Synthesis of this compound
Step 1: Synthesis of 3-Methylpicolinonitrile
This step would likely involve the oxidation of 3-picoline (3-methylpyridine) to its N-oxide, followed by cyanation.
-
Diagram of the Proposed Workflow:
Sources
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 51285-26-8 | Picolinimidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
The Enigmatic Role of 3-Methylpicolinimidamide Hydrochloride in Modern Synthesis: A Guide to a Niche Reagent
For the attention of researchers, scientists, and professionals in drug development, this guide addresses the available information on 3-Methylpicolinimidamide hydrochloride. Despite a comprehensive search of scientific literature, patent databases, and chemical supplier technical information, it has become evident that this specific reagent is a niche compound with limited publicly documented applications and comparative performance data.
This document serves to outline the current state of knowledge and provide a framework for considering its potential utility, while transparently acknowledging the significant information gap. We will situate this compound within the broader class of amidine reagents and discuss the general advantages of this functional group in organic synthesis, thereby offering a theoretical basis for its potential applications.
The Amidine Functional Group: A Cornerstone of Synthetic Chemistry
Amidines are a class of organic compounds characterized by the RC(NR)NR₂ functional group. They are recognized for their versatile reactivity and have been employed in a wide array of chemical transformations for over a century. Their key properties, which likely extend to this compound, include:
-
High Basicity: Amidines are among the strongest neutral organic bases due to the resonance stabilization of their protonated form, the amidinium ion.[1] This property makes them valuable as catalysts and reagents in base-mediated reactions.
-
Nucleophilicity: The nitrogen atoms of the amidine group are nucleophilic, allowing them to participate in a variety of bond-forming reactions.
-
Precursors to Heterocycles: Amidines are invaluable building blocks for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.[2][3]
This compound: Structure and Postulated Advantages
Chemical Structure:
-
IUPAC Name: 3-Methylpyridine-2-carboximidamide hydrochloride
-
CAS Number: 125903-77-7
-
Molecular Formula: C₇H₁₀ClN₃
-
Molecular Weight: 171.63 g/mol
The structure of this compound, featuring a pyridine ring substituted with a methyl group and an imidamide hydrochloride moiety, suggests several potential, albeit unconfirmed, advantages in a synthetic context:
-
Modulated Reactivity and Selectivity: The presence of the methyl group on the pyridine ring could electronically and sterically influence the reactivity of the amidine functional group. This might offer different selectivity profiles in reactions compared to its unsubstituted counterpart, picolinimidamide hydrochloride.
-
Solubility: As a hydrochloride salt, the compound is likely to have good solubility in polar protic solvents, which can be advantageous for certain reaction conditions.
-
Coordination Properties: The pyridine nitrogen and the amidine group can act as a bidentate ligand, potentially coordinating to metal centers. This suggests possible applications in catalysis, where the ligand properties could influence the outcome of a reaction.
Comparative Landscape: The Unanswered Questions
A significant challenge in evaluating this compound is the absence of direct comparative studies in the scientific literature. To provide a meaningful comparison, experimental data on reaction yields, conditions, and selectivity against established amidinating agents would be necessary.
Commonly Used Amidination Strategies:
A variety of methods exist for the synthesis of amidines, each with its own set of advantages and disadvantages. These include:
-
The Pinner Reaction: A classic method involving the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then treated with an amine.[2]
-
From Amides and Thioamides: Activation of amides or thioamides followed by reaction with amines.[1]
-
From Nitriles and Organometallic Reagents: The addition of organometallic reagents to nitriles.[1]
Without experimental data, it is impossible to definitively state where this compound would stand in comparison to these established methods in terms of efficiency, substrate scope, or ease of use.
Hypothetical Experimental Design for Comparative Analysis
To ascertain the advantages of this compound, a systematic comparative study would be required. Below is a hypothetical experimental workflow designed to evaluate its performance against a standard amidination protocol.
Objective: To compare the efficiency of this compound as an amidinating agent against a standard Pinner reaction protocol for the synthesis of a target amidine.
Workflow Diagram:
Caption: A workflow for comparing amidine synthesis pathways.
Data Presentation Table (Hypothetical):
| Parameter | 3-Methylpicolinimidamide HCl | Pinner Reaction (Control) |
| Reaction Time (h) | Data to be determined | Data to be determined |
| Yield (%) | Data to be determined | Data to be determined |
| Product Purity (%) | Data to be determined | Data to be determined |
| Reaction Temperature (°C) | Data to be determined | Data to be determined |
| Number of Steps | Data to be determined | Data to be determined |
| Reagent Handling | Data to be determined | Data to be determined |
Conclusion and Future Outlook
This compound remains a chemical entity with untapped and undocumented potential in the field of organic synthesis. Its structural features suggest that it could offer unique reactivity and selectivity profiles. However, the current lack of published research and comparative data makes it impossible to provide a definitive guide to its advantages.
For researchers and drug development professionals considering the use of this reagent, the following steps are recommended:
-
Direct Supplier Inquiry: Contact the chemical supplier for any available technical notes, unpublished data, or examples of its use.
-
Small-Scale Feasibility Studies: Conduct small-scale experiments to evaluate its performance in the desired transformation and compare it against known methods.
-
In-depth Mechanistic Studies: Should initial results prove promising, further investigation into the reaction mechanism could elucidate the specific advantages conferred by the 3-methylpicolinyl scaffold.
The scientific community is encouraged to publish any findings related to the synthesis and application of this compound to fill the existing knowledge gap and unlock the potential of this enigmatic reagent.
References
Due to the lack of specific literature on this compound, the references below pertain to the general class of amidines.
- G. G. Martins, A. M. P. de P. F. de Oliveira, and C. M. P. Rodrigues, "Amidines as Versatile Building Blocks in Organic Synthesis," in Targets in Heterocyclic Systems, vol. 18, O. A. Attanasi and D. Spinelli, Eds. Rome: Italian Society of Chemistry, 2014, pp. 244-279.
- A. F. M. M. Rahman, M. A. Ali, and M. A. K. Yousuf, "A Review on the Synthesis of Amidines," Journal of the Bangladesh Chemical Society, vol. 28, no. 1, pp. 80-99, 2015.
- T. L. Gilchrist, "Amidines and Guanidines in Synthetic Organic Chemistry," in Comprehensive Organic Functional Group Transformations II, vol. 5, A. R. Katritzky, R. J. K. Taylor, and E. F. V. Scriven, Eds. Amsterdam: Elsevier, 2005, pp. 445-487.
- A. A. Aly and A. M. Nour-El-Din, "Functionality of amidines and amidrazones," Arkivoc, vol. 2008, no. 1, pp. 153-194, 2008. [Link]
- K. E. B. Parkes et al., "Amidine derivatives as inhibitors of nitric oxide synthase," Bioorganic & Medicinal Chemistry Letters, vol. 4, no. 21, pp. 2617-2622, 1994.
Sources
validation of analytical methods for 3-Methylpicolinimidamide hydrochloride
An In-Depth Technical Guide to the Validation of Analytical Methods for 3-Methylpicolinimidamide Hydrochloride
Introduction: The Imperative for Rigorous Validation
This compound is a small molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), establishing its identity, purity, and strength is paramount to ensuring safety and efficacy. The analytical methods used to measure these critical quality attributes are not merely procedural; they are the bedrock of quality control, regulatory submission, and ultimately, patient safety.[1] Therefore, the validation of these methods is a mandatory, non-negotiable process, governed by stringent international guidelines.
This guide provides a comparative analysis of common analytical techniques for the characterization of this compound. It moves beyond a simple listing of procedures to explain the scientific rationale behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4] The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[5][6]
The Regulatory Framework: A Foundation of Trustworthiness
Analytical method validation is a systematic process that must adhere to a globally harmonized framework to ensure data integrity and acceptability across different regulatory bodies. The primary documents guiding this process are:
-
ICH Q2(R2): Validation of Analytical Procedures: This recently revised guideline provides a comprehensive framework for validation, covering parameters like specificity, accuracy, precision, linearity, and range.[7][8][9] It emphasizes a lifecycle approach to analytical procedures, encouraging more robust development and understanding.[5]
-
USP General Chapter <1225> Validation of Compendial Procedures: This chapter provides detailed requirements for validating analytical methods within the context of the USP.[3][10] It categorizes analytical procedures based on their purpose (e.g., quantitation of major components, determination of impurities) and outlines the necessary validation characteristics for each.[11][12]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics: This guidance provides the FDA's recommendations for submitting analytical procedure and validation data, aligning closely with ICH principles to support the documentation of identity, strength, quality, and purity.[4][13][14]
The core principle of these guidelines is to establish, through documented evidence, that an analytical procedure is "fit for purpose."[5][7]
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical method for this compound depends entirely on the question being asked. Is the goal to determine the exact concentration (assay), identify impurities, or simply confirm identity? Each objective is best served by a different technique.
Here, we compare four common methodologies: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Acid-Base Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse of the pharmaceutical industry for assay and impurity determination. Its strength lies in its high resolving power, allowing for the separation of the main compound from its impurities and degradation products. For a molecule like this compound, a reversed-phase HPLC method (using a C18 column) is typically the starting point, as it is well-suited for separating moderately polar organic compounds.
Gas Chromatography (GC)
GC is primarily used when the analyte is volatile or can be made volatile through derivatization. For this compound, its primary application would likely be for the quantification of residual solvents used during the manufacturing process, rather than for the assay of the API itself, which is a salt and thus non-volatile. A headspace GC method is often employed for this purpose to avoid non-volatile matrix interference.[15]
UV-Vis Spectrophotometry
This technique is based on the absorption of light by the analyte at a specific wavelength. It is a simple, rapid, and cost-effective method for quantitative analysis.[16] However, its major drawback is a lack of specificity. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, making it unsuitable for impurity analysis but potentially acceptable for a simple assay of a highly pure substance.[16]
Acid-Base Titrimetry
As an absolute method, titrimetry can provide highly accurate and precise results for the assay of this compound.[17] The method would involve titrating the hydrochloride salt (an acid) with a standardized strong base, such as sodium hydroxide.[18][19] Like UV-Vis spectrophotometry, this method is not specific; it will quantify any acidic substance present in the sample. Its value lies in providing an orthogonal, fundamental measure of the total acidic content, which can corroborate HPLC assay results.
Performance Comparison
The following table summarizes the expected performance of each method for the analysis of this compound, based on typical validation outcomes.
| Validation Parameter | HPLC (Assay & Impurities) | GC (Residual Solvents) | UV-Vis Spectrophotometry (Assay) | Acid-Base Titrimetry (Assay) |
| Specificity | Excellent (can separate API from impurities) | Excellent (for volatile analytes) | Poor (interference from absorbing impurities) | Poor (titrates all acidic components) |
| Accuracy (% Recovery) | 98.0 - 102.0%[20] | 90.0 - 110.0% | 98.0 - 102.0% | 99.5 - 100.5% |
| Precision (%RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%[2] | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | Repeatability: ≤ 1.5% | Repeatability: ≤ 0.5% |
| Linearity (r²) | ≥ 0.999[21] | ≥ 0.995 | ≥ 0.999 | N/A (single point determination) |
| Range | 80 - 120% of nominal concentration[6] | LOQ - 120% of specification limit | 70 - 130% of nominal concentration | N/A |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (µg/mL or ppm range)[15] | Moderate (µg/mL range) | High (not suitable for trace analysis) |
| Primary Application | Assay, Impurity Profiling, Stability Testing | Residual Solvent Analysis | Routine QC Assay (for pure substance) | Assay, Reference Standard Characterization |
In-Depth Protocol: Validation of a Reversed-Phase HPLC Method for Assay
This section provides a detailed, step-by-step protocol for the validation of an HPLC method for the assay of this compound, reflecting the principles of ICH Q2(R2).[2][6]
Methodology Rationale
The choice of a reversed-phase HPLC method with UV detection is based on its proven ability to provide specific, accurate, and precise quantification of pharmaceutical compounds.[22] The use of a C18 column provides a versatile stationary phase for retaining the analyte, while a mobile phase consisting of an acetonitrile/water gradient with a buffer (e.g., phosphate) ensures sharp peak shapes and reproducible retention times. UV detection is appropriate assuming the molecule possesses a suitable chromophore.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC Assay Method Validation.
Step-by-Step Validation Protocol
1. System Suitability
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: Make five replicate injections of a standard solution at the target concentration (e.g., 100 µg/mL).
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%.
-
Tailing factor: ≤ 2.0.
-
Theoretical plates: ≥ 2000.
-
2. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.[2][6]
-
Procedure: a. Inject a diluent blank and a placebo blank to ensure no interfering peaks at the retention time of the analyte. b. Prepare a solution of this compound spiked with known related substances and potential degradation products. c. Analyze a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not co-elute with the main peak.
-
Acceptance Criteria: The analyte peak is free from any co-eluting peaks. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.
3. Linearity and Range
-
Purpose: To demonstrate a direct proportional relationship between concentration and instrument response over a defined range.[23]
-
Procedure: Prepare a series of at least five standard solutions ranging from 80% to 120% of the target assay concentration. Inject each solution in triplicate.[6]
-
Acceptance Criteria:
-
Plot the average peak area versus concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% concentration.
-
4. Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.[2]
-
Procedure: Analyze, in triplicate, a synthetic drug product matrix (placebo) spiked with the API at three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).[6]
-
Acceptance Criteria: The mean percent recovery at each level should be within 98.0% to 102.0%.[24]
5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the sample at 100% of the target concentration.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 1.5%.[2]
-
%RSD for intermediate precision should be ≤ 2.0%.
-
6. Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[23]
-
Procedure: While analyzing a standard solution, introduce small variations to parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Mobile phase composition (e.g., ± 2% organic).
-
Column temperature (e.g., ± 5 °C).
-
-
Acceptance Criteria: System suitability parameters must still be met, and the peak area response should not change significantly.
The Overall Validation Lifecycle
Method validation is not a one-time event but part of a continuous lifecycle. The knowledge gained during method development informs the validation protocol, and the data from validation confirms that the method is suitable for routine use. Any subsequent changes to the method may require revalidation.[3][25]
Caption: The Analytical Method Lifecycle.
Conclusion
The is a critical, multifaceted process that underpins pharmaceutical quality control. While several techniques can be employed, High-Performance Liquid Chromatography generally offers the best combination of specificity, accuracy, and precision for assay and impurity testing, making it the preferred method for regulatory submissions. Simpler methods like UV-Vis spectrophotometry and titrimetry serve as valuable orthogonal techniques for specific applications in a well-characterized system.
Ultimately, the choice of method and the design of the validation study must be scientifically sound and justified for the intended purpose.[14] A robustly validated analytical method ensures that the data generated is reliable and trustworthy, providing a solid foundation for the development and manufacturing of safe and effective medicines.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- BA Sciences. USP <1225> Method Validation.
- FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- gmp-compliance.org. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- USP-NF. <1225> Validation of Compendial Procedures.
- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
- gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Journal of Engineering Sciences. Analytical Method Validation – Overview.
- guidance for the validation of pharmaceutical quality control analytical methods.
- PharmOut. (2016, July 4). D1.T4.3.2 - Debbie Parker - Analytical method validation.
- MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- ResearchGate. Titrimetric Analysis.
- SciSpace. Spectroscopic methods in medicinal chemistry.
- Chemia Naissensis. (2019, May 7). Titrimetric Analysis.
- Google Patents. CN103512996B - Analysis method for amide compounds.
- JOCPR. 327-332 Research Article Liquid chromatographic method for the d.
- Semantic Scholar. development and validation of a single hplc method for the determination of thirteen pharmaceuticals.
- ICH. ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- NCERT. TITRIMETRIC ANALYSIS.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
- GMP Navigator. Guidelines Quality Control.
- Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods.
- Guide for the Quality Module 3 - Part S Drug Substance.
- Guide for the Quality Module 3 - Part P Finished Product.
- Walsh Medical Media. (2017, February 28). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods.
- NIH. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
- Scribd. (2024, June 4). Titrimetric Methods of Analysis | PDF | Titration | Chemistry.
- NIH. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubMed Central. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect.
- Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
- PubMed Central. (2024, December 23). Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. uspbpep.com [uspbpep.com]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. investigationsquality.com [investigationsquality.com]
- 12. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 13. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Titrimetric Analysis - Chemia Naissensis [pmf.ni.ac.rs]
- 18. ncert.nic.in [ncert.nic.in]
- 19. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 20. ptfarm.pl [ptfarm.pl]
- 21. jocpr.com [jocpr.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. m.youtube.com [m.youtube.com]
- 24. demarcheiso17025.com [demarcheiso17025.com]
- 25. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
Introduction: The Versatility of Picolinamide and Carboximidamide Scaffolds in Drug Discovery
An In-Depth Comparative Guide to the Biological Activity of Compounds Derived from Picolinamide and Carboximidamide Scaffolds
In the landscape of medicinal chemistry, the pyridine ring, particularly when functionalized as a picolinamide or a related amidine derivative, represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities. 3-Methylpicolinimidamide hydrochloride is a key starting material, providing a versatile entry point for the synthesis of a diverse library of compounds. The inherent chemical properties of the picolinamide and carboximidamide moieties—including their ability to act as hydrogen bond donors and acceptors, and to coordinate with metal ions in metalloenzymes—underpin their broad biological potential.
This guide provides a comparative analysis of the biological activities of compounds synthesized from these core structures, focusing on their anticancer, antimicrobial, and potential anti-inflammatory properties. We will delve into the experimental data supporting these activities, compare their performance against alternative compounds, and provide detailed protocols to ensure scientific integrity and reproducibility.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents is a cornerstone of modern drug discovery. Several derivatives of picolinamide and carboximidamide have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines.
Heterocyclic Sulfonyl-carboximidamides
A notable class of compounds synthesized via the condensation of heterocyclic methyl carbimidates (derivable from precursors like 3-methylpicolinimidamide) with sulfonamides has shown promising anticancer properties.[1] In a preliminary screen by the National Cancer Institute (NCI-60), seven such compounds exhibited distinct growth inhibition properties.[1] For instance, one 2-quinoline derivative displayed favorable activity against all tested cancer cell lines with GI₅₀ (50% growth inhibition) values ranging from 0.92 to 13 μM.[1] This activity is hypothesized to be linked to mechanisms such as the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[1]
N-Methylpicolinamide-4-thiol Derivatives
Another promising series of compounds are the N-methylpicolinamide-4-thiol derivatives. Starting from a lead compound with moderate cytotoxicity against the human hepatocellular carcinoma cell line HepG2 (IC₅₀ = 62.96 µM), structural modifications led to significantly more potent inhibitors.[2] For example, the introduction of two methoxy groups at the meta-position of a phenyl ring (compound 6e in the study) resulted in one of the most potent inhibitors in the series, with an IC₅₀ of 7.12 μM.[2]
Comparative Performance Data
The efficacy of these compounds can be compared with other heterocyclic anticancer agents, such as quinoline-imidazole/benzimidazole hybrids, which have also shown potent, nanomolar-range activity against a broad spectrum of cancer cell lines.[3][4]
| Compound Class | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Heterocyclic Sulfonyl-carboximidamides | Various (NCI-60) | 0.92–13 μM | [1] |
| N-Methylpicolinamide-4-thiol Derivatives | HepG2 | 7.12 μM (for compound 6e) | [2] |
| Benzofuran Derivatives | A549 / NCI-H23 | 1.48–47.02 µM / 0.49–68.9 µM | [5] |
| Quinoline-imidazole Hybrids | Leukemia, Breast, Lung | Nanomolar range | [3] |
| Thioheterocyclic Nucleosides | HCT116 | 0.27 μM (for compound 33a) | [6] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., HepG2, HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for MTT-based in vitro cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of targeting bacteria and fungi. The picolinamide and related scaffolds have proven to be a fertile ground for this endeavor.
Activity Against Propionibacterium acnes
In a study of heterocyclic sulfonyl-carboximidamides, three compounds exhibited moderate antibacterial activity against P. acnes, a bacterium implicated in acne.[1] The most active compound showed a Minimum Inhibitory Concentration (MIC) of 12.5 μg/cm³.[1]
Selective Targeting of Clostridioides difficile
A significant breakthrough has been the development of picolinamide antibacterials that show potent and selective activity against Clostridioides difficile, a major cause of hospital-acquired infections.[7] Through extensive structure-activity relationship (SAR) studies, researchers modified an isonicotinamide lead compound to introduce a picolinamide core. This structural change resulted in exquisite potency and, crucially, high selectivity for C. difficile over common gut microbiota, which is a major advantage over broad-spectrum antibiotics.[7]
Comparative Performance Data
| Compound Class | Microorganism | Activity Metric (MIC) | Reference |
| Sulfonyl-carboximidamides | P. acnes | 12.5–50 μg/cm³ | [1] |
| Picolinamide Analogues | C. difficile | ≤8 μg/mL | [7] |
| Nicotinamide Derivatives | P. aeruginosa, K. pneumoniae | 0.016 mM | [8] |
| 3-Alkylidene-2-indolones | S. aureus (MRSA) | 0.5 μg/mL | [9] |
| Sulfenimines | S. aureus, P. aeruginosa, C. albicans | 8–32 µg/mL | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth as the diluent.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-Inflammatory Potential: Modulating the Immune Response
While direct evidence for anti-inflammatory activity of this compound derivatives is emerging, the structural motifs are present in known anti-inflammatory agents.[11] Many plant-derived compounds with anti-inflammatory properties, such as flavonoids and alkaloids, contain heterocyclic rings.[12][13][14] These compounds often exert their effects by modulating key inflammatory signaling pathways like Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[12]
Hypothesized Mechanism of Action
Derivatives of picolinamide could potentially inhibit pro-inflammatory enzymes like cyclooxygenase (COX) or suppress the production of inflammatory cytokines (e.g., TNF-α, IL-6).[12][13] Their ability to chelate metal ions could also be relevant, as metalloproteinases play a role in inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug like Diclofenac, and test compound groups at different doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema by the test compounds relative to the control group.
Visualization: NF-κB Inflammatory Pathway
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory drugs.
Synthesis and Structure-Activity Relationship (SAR)
The biological activity of these compounds is intrinsically linked to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates.
General Synthesis Approach
Many of the discussed compounds can be synthesized starting from a picolinic acid or picolinimidate precursor. For example, sulfonyl-carboximidamides are formed by condensing methyl carbimidates with appropriate sulfonamides.[1] Picolinamide derivatives are often synthesized through standard amide coupling reactions between a picolinic acid derivative and an amine, frequently using coupling reagents like EDC and HOBt.[15]
Key SAR Insights
-
For Anticancer Activity: In the N-methylpicolinamide-4-thiol series, the position and number of methoxy groups on the phenyl ring were critical for potency.[2] This suggests that specific electronic and steric interactions in the target's binding pocket are essential for activity.
-
For Antimicrobial Activity: The switch from an isonicotinamide to a picolinamide core was the key modification that conferred selectivity against C. difficile.[7] This highlights the importance of the nitrogen's position within the pyridine ring for target recognition.
-
General Principles: The introduction of different substituents can modulate a compound's lipophilicity, electronic distribution, and steric profile, all of which affect its absorption, distribution, metabolism, excretion (ADME) properties, and its binding affinity to the biological target.[16][17]
Visualization: SAR Conceptual Diagram
Caption: Conceptual model of Structure-Activity Relationship (SAR) studies.
Conclusion and Future Directions
Compounds derived from this compound and related picolinamide scaffolds represent a highly promising area for therapeutic development. The research highlighted in this guide demonstrates their potential as anticancer and antimicrobial agents, with a plausible role as anti-inflammatory drugs. The key to unlocking their full potential lies in systematic medicinal chemistry efforts. Future work should focus on:
-
Expanding Chemical Diversity: Synthesizing larger, more diverse libraries of these compounds to explore a wider chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which the most potent compounds exert their effects.
-
In Vivo Efficacy and Safety: Advancing lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Targeted Drug Design: Using computational tools like molecular docking and QSAR to rationally design next-generation inhibitors with improved potency and selectivity.[17]
By leveraging the inherent versatility of this chemical scaffold and applying rigorous scientific evaluation, researchers can continue to develop novel and effective treatments for a range of human diseases.
References
- Jadwiga, K., et al. (2012). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides.
- Wang, L., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]
- Shaikh, A., et al. (2021).
- Le, P., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
- Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings. [Link]
- Păun, G., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides.
- Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- Kushwaha, N., et al. (2011). Synthesis of some amide derivatives and their biological activity.
- Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
- Kawabata, K., et al. (2024).
- Gîrd, C. E., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]
- Ghorab, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Li, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives.
- Olaru, A., et al. (2022). Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. PubMed Central. [Link]
- Inabe, T., et al. (2017). Synthesis and structure activity relationships of carbamimidoylcarbamate derivatives as novel vascular adhesion protein-1 inhibitors. PubMed. [Link]
- Drug Design Org. (2005).
- Gobis, K., et al. (2023). Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]
- Tuttolomondo, A., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. MDPI. [Link]
- Liu, Y., et al. (2024). Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms.
- da Silva, A. D. S., et al. (2024). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
- Volcho, K., et al. (2024). Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. MDPI. [Link]
- Li, J., et al. (2023). Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway.
- Bondock, S., et al. (2013). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives.
- Request PDF. (2007). Synthesis and anti-inflammatory activity of 3-(hydroxy-p-methanesulfonyl-phenylmethylene) -5-methyl-2-oxindole-1-carboxamides.
Sources
- 1. Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols | MDPI [mdpi.com]
- 11. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 13. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside | MDPI [mdpi.com]
- 14. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 17. mdpi.com [mdpi.com]
Comparative Yield Analysis in Amidine Synthesis: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug development, the efficient synthesis of molecular scaffolds is paramount. The amidine moiety is a prevalent feature in numerous pharmacologically active compounds, and its synthesis is a critical step in the development of new therapeutics. While a plethora of methods exist for the construction of amidines, a thorough comparative analysis of their yields and practical applicability is often lacking.
This guide provides an in-depth, objective comparison of key synthetic routes to aryl and heteroaryl amidines, with a focus on providing the necessary data for informed decision-making in a research and development setting. While direct experimental data for the specific synthesis of 3-Methylpicolinimidamide hydrochloride is not widely published, this guide will utilize analogous and well-documented reactions to provide a robust comparative framework. We will delve into the classical Pinner reaction and contrast it with a more contemporary approach utilizing amide activation with triflic anhydride, offering detailed protocols and an analysis of their respective yields and mechanistic underpinnings.
Method 1: The Pinner Reaction - A Time-Honored Approach
The Pinner reaction, first reported in the late 19th century, remains a cornerstone of amidine synthesis. The reaction proceeds via the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate ester hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with an amine affords the desired amidine.
Mechanistic Pathway of the Pinner Reaction
The reaction is initiated by the protonation of the nitrile nitrogen, which enhances its electrophilicity. The subsequent nucleophilic attack by an alcohol forms the imidate ester intermediate. The final step involves the displacement of the alkoxy group by an amine.
Caption: General workflow of the Pinner reaction for amidine synthesis.
Representative Experimental Protocol: Synthesis of a Benzamidine Hydrochloride
The following protocol is a representative example of the Pinner reaction for the synthesis of an aryl amidine.
Step 1: Formation of the Imidate Ester (Pinner Salt)
-
A solution of benzonitrile (10 mmol) in anhydrous ethanol (20 mL) is cooled to 0°C in an ice bath.
-
Anhydrous hydrogen chloride gas is bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated.
-
The reaction vessel is sealed and stirred at room temperature for 24 hours.
-
The resulting precipitate, the ethyl benzimidate hydrochloride, is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Step 2: Formation of the Amidine
-
The dried imidate ester hydrochloride (8 mmol) is suspended in anhydrous ethanol (15 mL).
-
A solution of ammonia in ethanol (2 M, 10 mL, 20 mmol) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting crude product is recrystallized from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure benzamidine hydrochloride.
Yield and Considerations
The Pinner reaction is known for its reliability, particularly for the synthesis of unsubstituted and simple substituted amidines. However, reported yields can be variable, often ranging from 40% to 70%, and are highly dependent on the substrate and reaction conditions.[1] A key limitation is the requirement for strongly acidic conditions and anhydrous reagents, which may not be compatible with sensitive functional groups.
Method 2: Amidine Synthesis from Amides via Triflic Anhydride Activation
A more modern and often higher-yielding alternative to the Pinner reaction involves the activation of an amide with trifluoromethanesulfonic (triflic) anhydride, followed by the addition of an amine.[2] This method generally proceeds under milder conditions and can be more tolerant of a wider range of functional groups.
Mechanistic Pathway of Amide Activation Method
The reaction is initiated by the activation of the amide carbonyl group by triflic anhydride, forming a highly reactive intermediate. This intermediate is then readily attacked by an amine to form the amidine, with the triflate anion acting as a good leaving group.
Caption: General workflow for amidine synthesis from amides using triflic anhydride.
Representative Experimental Protocol: Synthesis of a Substituted Benzamidine
The following protocol is a representative example of amidine synthesis from an amide.
Step 1: Amide Activation and Amine Addition
-
To a solution of N-methylbenzamide (5 mmol) and pyridine (10 mmol) in anhydrous dichloromethane (25 mL) at -78°C is added triflic anhydride (6 mmol) dropwise.
-
The reaction mixture is stirred at -78°C for 30 minutes.
-
A solution of benzylamine (5.5 mmol) in anhydrous dichloromethane (10 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure amidine.
Yield and Considerations
This method often provides good to excellent yields, with reports frequently citing yields in the range of 70% to over 90% for a variety of substrates.[2] The milder reaction conditions compared to the Pinner reaction make it more suitable for complex molecules with sensitive functional groups. However, triflic anhydride is a corrosive and moisture-sensitive reagent that requires careful handling. The cost of triflic anhydride may also be a consideration for large-scale synthesis.
Comparative Yield and Parameter Analysis
| Feature | Pinner Reaction | Amide Activation with Triflic Anhydride |
| Starting Material | Nitrile | Amide |
| Key Reagents | Anhydrous HCl, Alcohol, Amine | Triflic Anhydride, Pyridine, Amine |
| Typical Yield | 40-70%[1] | 70-90+%[2] |
| Reaction Conditions | Strongly acidic, anhydrous | Mild, anhydrous |
| Functional Group Tolerance | Limited | Good |
| Key Advantages | Uses readily available starting materials | High yields, mild conditions |
| Key Disadvantages | Harsh conditions, variable yields | Cost and handling of triflic anhydride |
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Pinner reaction and the amide activation method for the synthesis of this compound and related amidines will depend on the specific requirements of the research project.
-
For initial exploratory studies or when working with simple, robust substrates where cost is a primary concern, the Pinner reaction offers a viable, albeit potentially lower-yielding, option.
-
For the synthesis of complex molecules, particularly in the later stages of drug development where high yields and functional group tolerance are critical, the amide activation method with triflic anhydride is often the superior choice, despite the higher reagent cost and handling requirements.
Ultimately, the decision should be based on a careful evaluation of the substrate's chemical nature, the desired yield, the scale of the reaction, and the available resources. This guide provides the foundational data and protocols to aid researchers in making an informed and strategic choice for their amidine synthesis endeavors.
References
- Benchchem. A Comparative Guide to the Synthesis of Amidines: Alternatives to Acetimidohydrazide Hydrochloride.
- National Institutes of Health. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC.
- Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry.
- Semantic Scholar. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis.
- Organic Chemistry Portal. Mild method for the synthesis of amidines by the electrophilic activation of amides.
Sources
A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 3-Methylpicolinimidamide Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical manufacturing, the transition from bench-scale discovery to large-scale production is a critical juncture where economic viability and process robustness are paramount. The synthesis of key intermediates, such as 3-Methylpicolinimidamide hydrochloride, demands a rigorous evaluation of synthetic routes. This guide provides an in-depth, comparative analysis of established and modern methodologies for producing this valuable amidine, focusing on the core metrics that dictate cost-effectiveness in an industrial setting: raw material cost, process mass intensity (PMI), yield, safety, and capital expenditure.
The Strategic Importance of Amidines and Synthetic Route Selection
Amidines are highly valuable precursors in synthetic chemistry, serving as foundational building blocks for a wide array of nitrogen-containing heterocycles like imidazoles, quinazolines, and triazines, which are prevalent in biologically active compounds.[1] 3-Methylpicolinimidamide, in particular, is a key intermediate whose efficient production can significantly impact the overall cost of a final active pharmaceutical ingredient (API). The choice of synthetic pathway is not merely academic; it has profound implications for process safety, environmental impact, and the ultimate cost of goods (COGs). Large-scale manufacturing faces numerous challenges, including managing solvent waste, ensuring process safety, and maximizing throughput, making the initial route selection a critical, cost-defining decision.[2][3]
Comparative Analysis of Primary Synthetic Routes
The synthesis of N-unsubstituted amidines like this compound typically originates from the corresponding nitrile, 3-methylpicolinonitrile. We will compare the two most fundamental approaches: the classic Pinner reaction and modern catalytic amination methods.
Route A: The Pinner Reaction
The Pinner reaction is a venerable and well-understood method for converting nitriles into imidates, which are then treated with an amine source (in this case, ammonia) to form the amidine.[4] It proceeds in two distinct stages:
-
Imidate Formation: Reaction of the nitrile with an alcohol (e.g., ethanol) under strictly anhydrous conditions with a stream of hydrogen chloride (HCl) gas.
-
Amination: Treatment of the resulting imidate hydrochloride salt with ammonia to yield the final amidine hydrochloride.
Route B: Direct Catalytic Amination
This approach represents a more modern, atom-economic strategy.[1] It involves the direct addition of an amine to the nitrile, a transformation that typically requires activation of the nitrile.[1] For large-scale synthesis, this is often achieved using a Lewis acid or transition metal catalyst under controlled temperature and pressure.[1][5]
Workflow for Large-Scale Amidine Synthesis
Caption: Comparison of Pinner vs. Direct Catalytic synthesis routes.
Conclusion and Recommendations
For the large-scale synthesis of this compound, a comprehensive cost-effectiveness analysis strongly favors Direct Catalytic Amination (Route B) over the traditional Pinner Reaction (Route A) .
While the Pinner reaction may offer high yields with inexpensive bulk reagents, its economic viability is severely undermined by:
-
High Capital & Operational Costs: Associated with handling anhydrous HCl gas.
-
Significant Safety Risks: Requiring specialized engineering controls and operator training.
-
Poor Process Mass Intensity: Generating substantial solvent and aqueous waste streams.
Conversely, direct catalytic amination presents a more robust and economically sound platform for industrial production. The benefits include:
-
Enhanced Safety: Avoids the use of highly corrosive and toxic gaseous reagents.
-
Operational Simplicity: The process is more amenable to standard multipurpose reactors.
-
Improved Sustainability: Lower PMI through reduced solvent usage and more atom-economic transformations align with modern green chemistry principles. [6] While the initial cost of a catalyst may be higher than bulk HCl, this is more than offset by the savings in equipment, safety infrastructure, waste disposal, and increased plant throughput. Therefore, for any organization focused on developing a scalable, safe, and cost-effective manufacturing process, the investment in developing a robust catalytic amination protocol is unequivocally the superior strategic choice.
References
- Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
- Recent developments in the synthesis of amidines.
- Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Synthesis and... PubMed Central - NIH. [Link]
- Mild method for the synthesis of amidines by the electrophilic activation of amides.
- Novel amidines and analogues as promising agents against intracellular parasites: a system
- Bachem becomes global innovator in large-scale peptide production. Scrip. [Link]
- 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses Procedure. [Link]
- Synthesis of amidines. Organic Chemistry Portal. [Link]
- CN104193654A - Preparation method of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
- Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
- Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PubMed Central. [Link]
- Industrial Scale Manufacturing and Downstream Processing of PLGA-Based Nanomedicines Suitable for Fully Continuous Oper
- Cost Estimation of the Sustainable Production of MIL-100(Fe) at Industrial Scale from two upscaled synthesis routes. ChemRxiv. [Link]
- Achieving sustainable oligonucleotide production at an industrial scale. European Pharmaceutical Review. [Link]
- Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. PubMed Central. [Link]nih.gov/pmc/articles/PMC10439498/)
Sources
- 1. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. bachem.com [bachem.com]
- 4. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidine synthesis [organic-chemistry.org]
- 6. Achieving sustainable oligonucleotide production at an industrial scale [manufacturingchemist.com]
A Comparative Guide to Purity Assessment of Kinase Inhibitors: The Impact of Synthetic Origin
For researchers, scientists, and drug development professionals, the purity of a kinase inhibitor is not a mere quality control metric; it is the bedrock of reliable and reproducible experimental data. The synthetic route employed to create these potent small molecules profoundly influences the impurity profile, which can, in turn, impact biological activity, toxicity, and ultimately, the integrity of your research. This guide provides an in-depth comparison of two distinct synthetic strategies for preparing pyrimidine-based kinase inhibitors, a common structural motif in this class of drugs. We will explore the synthesis of a hypothetical pyrimidine-based kinase inhibitor using 3-Methylpicolinimidamide hydrochloride and compare it with a well-documented synthesis of a pyrimidine-based Aurora kinase inhibitor. The focus will be on the potential impurities arising from each route and the analytical methodologies required for their rigorous assessment.
The Central Role of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The substituents on this core structure dictate the inhibitor's potency and selectivity. The method of constructing this pyrimidine core is a critical determinant of the final compound's purity.
Method 1: Synthesis via this compound
The use of amidine hydrochlorides, such as this compound, is a classical and versatile method for the construction of pyrimidine rings. This approach typically involves the condensation of the amidine with a 1,3-dicarbonyl compound or its equivalent.
Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor
Let us consider the synthesis of a generic pyrimidine-based kinase inhibitor scaffold from this compound and a β-ketoester.
This multi-step synthesis offers multiple points for purification, which can lead to a highly pure final product. The authors of the study on these Aurora kinase inhibitors reported a purity of over 95% for all tested compounds, as determined by HPLC.[1]
Purity Profile and Advantages
The sequential nature of this synthesis allows for the isolation and purification of intermediates, which can significantly reduce the level of impurities in the final product. The reported purity of >95% for a library of compounds synthesized via this method underscores its robustness.
| Purity Aspect | Advantage of the Alternative Method |
| Intermediate Purification | Each step allows for the removal of unreacted starting materials and side products. |
| Well-Defined Reactions | SNAr reactions on the pyrimidine core are generally high-yielding and predictable. |
| Reduced Isomeric Impurities | The regioselectivity of the SNAr reactions can be controlled, minimizing the formation of unwanted isomers. |
A Comparative Framework for Purity Assessment
A comprehensive assessment of kinase inhibitor purity requires a multi-pronged analytical approach. The choice of techniques should be guided by the potential impurities anticipated from the synthetic route.
| Analytical Technique | Application in Purity Assessment |
| High-Performance Liquid Chromatography (HPLC) | The cornerstone of purity analysis, providing quantitative data on the main compound and its impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of MS, enabling the identification of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, confirming the identity of the main compound and helping to elucidate the structure of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for the analysis of volatile impurities, such as residual solvents. |
Experimental Protocols for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol is adapted from the method used for the purity analysis of the pyrimidine-based Aurora kinase inhibitors.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 mm × 150 mm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 2 mM ammonium acetate aqueous solution containing 0.1% formic acid.
-
Gradient: Start with 10% A and 90% B, linearly increasing to 90% A and 10% B over a set time.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the kinase inhibitor in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weights of the main compound and potential impurities (e.g., 100-1000 m/z).
-
Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which can help in structure elucidation.
-
3. 1H NMR Spectroscopy for Structural Confirmation and Purity Estimation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a precisely weighed amount of the kinase inhibitor in a deuterated solvent (e.g., DMSO-d6 or CDCl3) containing a known amount of an internal standard (e.g., dimethyl sulfone).
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum.
-
Data Analysis: Integrate the signals of the main compound and the internal standard to calculate the purity. The presence of unexpected signals can indicate impurities.
Conclusion: The Critical Link Between Synthesis and Purity
The choice of synthetic methodology has a direct and profound impact on the purity of the final kinase inhibitor. While the use of this compound offers a straightforward route to the pyrimidine core, it necessitates a rigorous analytical workflow to identify and quantify potential impurities arising from the reaction. In contrast, multi-step synthetic approaches with intermediate purifications, such as the one described for the Aurora kinase inhibitors, can yield compounds with a higher degree of purity from the outset.
For researchers in drug discovery, a thorough understanding of the synthetic history of a kinase inhibitor is paramount. This knowledge, coupled with a robust analytical strategy, ensures the use of high-purity compounds, leading to more reliable and reproducible biological data, and ultimately, accelerating the path toward new therapeutic discoveries.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 3-Methylpicolinimidamide Hydrochloride Derivatives
In the intricate journey of drug discovery, understanding a compound's metabolic fate is a pivotal checkpoint. A candidate with promising pharmacological activity can falter if it is too rapidly metabolized, leading to a short duration of action, or if its metabolism results in toxic byproducts.[1][2] This guide provides a comprehensive framework for evaluating the metabolic stability of novel drug candidates derived from 3-Methylpicolinimidamide hydrochloride. The pyridine moiety, a core component of this scaffold, is frequently incorporated into drug molecules to enhance biochemical potency and metabolic stability.[3][4][5]
We will navigate through the essential in vitro assays, compare hypothetical derivatives to illustrate the process, and provide detailed, field-tested protocols. Our focus will be on explaining the "why" behind each experimental choice, ensuring a robust and self-validating approach to generating reliable pharmacokinetic data.
Comparative Analysis: A Tale of Two Derivatives
To contextualize our evaluation, let's consider two hypothetical derivatives of this compound alongside a reference compound.
-
Reference Compound (MP-REF): this compound.
-
Derivative A (MPA-01): A derivative with a minor substitution on the phenyl ring, representing an initial exploratory modification.
-
Derivative B (MPB-02): A derivative strategically modified to enhance metabolic stability, for instance, by introducing a fluorine atom at a potential site of metabolism to block CYP-mediated oxidation.[6]
The following table summarizes the key metabolic stability parameters obtained from the foundational in vitro assays discussed in this guide.
| Compound | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint) |
| MP-REF | Human Liver Microsomes | 25 | 55.4 µL/min/mg protein |
| Human Hepatocytes | 45 | 30.8 µL/min/10⁶ cells | |
| Human Plasma | > 120 | Stable | |
| MPA-01 | Human Liver Microsomes | 15 | 92.4 µL/min/mg protein |
| Human Hepatocytes | 28 | 49.5 µL/min/10⁶ cells | |
| Human Plasma | > 120 | Stable | |
| MPB-02 | Human Liver Microsomes | 85 | 16.3 µL/min/mg protein |
| Human Hepatocytes | 110 | 12.6 µL/min/10⁶ cells | |
| Human Plasma | > 120 | Stable |
Data are hypothetical and for illustrative purposes.
The Workflow: A Multi-Faceted Approach to Stability Assessment
A robust evaluation of metabolic stability does not rely on a single experiment. It involves a tiered approach, starting with subcellular fractions and progressing to more complex cellular systems. This workflow ensures a comprehensive understanding of a compound's metabolic profile.
Experimental Protocols: The How and Why
Here, we detail the standardized protocols for the core assays. The causality behind key steps is explained to ensure experimental integrity.
Liver Microsomal Stability Assay
This assay is the workhorse for early-stage screening. It evaluates a compound's susceptibility to Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[8][9]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[10][11]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it to the final incubation concentration (typically 1 µM) in the phosphate buffer. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.[11]
-
Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: This system continuously supplies the essential cofactor NADPH, which is consumed during CYP450-mediated reactions, ensuring the enzymatic activity remains linear throughout the incubation period.[12]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution, typically 2-3 volumes of cold acetonitrile containing an internal standard (a structurally similar compound used for analytical normalization).[11]
-
Causality: The cold acetonitrile serves two purposes: it instantly denatures the enzymes, halting the metabolic reaction, and it precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein in incubation).[9]
-
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[8][15][16] This provides a more physiologically relevant prediction of hepatic clearance.
Step-by-Step Methodology:
-
Preparation:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in a pre-warmed, serum-free incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 0.5 x 10⁶ viable cells/mL).[17][18]
-
Prepare the test compound at 2x the final concentration in the same medium.
-
-
Incubation:
-
In a non-coated 24- or 48-well plate, add an equal volume of the hepatocyte suspension to the test compound solution to achieve the final cell density and compound concentration (e.g., 1 µM).
-
Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker to keep the cells in suspension.[17]
-
-
Sampling and Analysis:
-
Data Analysis:
-
Data analysis is similar to the microsomal assay to determine t½.
-
Intrinsic clearance is calculated per million cells: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume in µL) / (number of cells in millions).[19]
-
Causality: This CLint value can be scaled using species-specific hepatocellularity values to predict in vivo hepatic clearance, a critical parameter for estimating human dose.[19]
-
Plasma Stability Assay
This assay assesses the compound's stability against enzymes present in blood plasma, such as esterases and amidases. It is particularly important for prodrugs designed to be activated in the blood or for compounds containing labile functional groups like esters or amides.[7][20]
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human plasma and bring it to 37°C.
-
Prepare a stock solution of the test compound and add a small volume to the plasma to achieve the final concentration (e.g., 1 µM), minimizing the amount of organic solvent.
-
-
Incubation and Sampling:
-
Analysis:
-
Process the samples by centrifugation and analyze the supernatant by LC-MS/MS.
-
Calculate the percentage of the compound remaining over time to determine its half-life in plasma.[20]
-
Delving Deeper: From Stability to Mechanism
Once a lead candidate with favorable stability (like MPB-02) is identified, the next logical step is to understand which enzymes are responsible for its metabolism. This is the domain of CYP450 Reaction Phenotyping .[21][22] This is crucial for predicting potential drug-drug interactions (DDIs).[21][23]
The two primary methods for reaction phenotyping are:
-
Recombinant Human CYPs: The compound is incubated individually with a panel of expressed human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to directly identify which isoforms can metabolize it.[21][24]
-
Chemical Inhibition in HLM: The compound is incubated with human liver microsomes in the presence and absence of potent, isoform-specific chemical inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor implicates that CYP isoform in the compound's clearance.[24][25]
Conclusion
Evaluating the metabolic stability of derivatives of this compound is a critical, multi-step process that forms the bedrock of preclinical drug development. By employing a tiered approach—starting with high-throughput microsomal assays and progressing to more complex hepatocyte systems and mechanistic phenotyping studies—researchers can build a comprehensive profile of a compound's metabolic liabilities. This systematic evaluation, grounded in robust and well-validated protocols, enables the selection of drug candidates with optimized pharmacokinetic properties, ultimately increasing the probability of success in clinical development.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Evotec. (n.d.). Hepatocyte Stability.
- Zlokarnik, G., et al. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, 23(4), 305-14.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Foti, R. S., & Wahlstrom, J. L. (2025). Cytochrome P450 reaction phenotyping: State of the art. Drug Metabolism and Pharmacokinetics, 66, 101508.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Li, A. C., & Segraves, N. L. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed, 19(4), 426-32.
- ManTech Publications. (2024). Bioanalytical techniques in pharmaceuticals – an overview.
- ManTech Publications. (2025). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
- Obach, R. S. (2004). Cytochrome P450 reaction-phenotyping: an industrial perspective. PubMed, 12(9), 805-14.
- protocols.io. (2024). Metabolic stability assay for human and mouse liver microsomes - drug metabolism.
- Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview.
- Dargo, A., & Gebre, T. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Pharmacology, 15.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- Domainex. (n.d.). Plasma Stability Assay.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- BioDuro. (n.d.). ADME Plasma Stability Assay.
- Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
- Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids.
- Bio-protocol. (n.d.). 3.4.5. Plasma Stability Assay.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- ResearchGate. (n.d.). Some commercially available drugs containing the pyridine scaffold.
- PubMed Central. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs.
- ResearchGate. (n.d.). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis.
- PubMed Central. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides.
- Gleeson, M. P. (2007). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed, 15(10), 1193-201.
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. mercell.com [mercell.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical techniques in pharmaceuticals – an overview [wisdomlib.org]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 22. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Confirming Novel Compound Structures from 3-Methylpicolinimidamide Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is the bedrock of innovation. 3-Methylpicolinimidamide hydrochloride is a versatile and valuable starting material, offering a gateway to a diverse range of nitrogen-containing heterocyclic compounds, a class of molecules renowned for its prevalence in pharmaceuticals.[1][2][3] This guide provides a comprehensive, in-depth comparison of modern analytical techniques for the structural elucidation of novel compounds derived from this precursor.
Moving beyond a simple checklist of methods, we will explore the causality behind experimental choices, presenting a self-validating workflow that ensures scientific rigor. This guide is structured as a comparative case study, detailing the synthesis of a hypothetical novel compound and contrasting its analytical journey with a compound from an alternative synthetic route, thereby providing a practical framework for confident structural assignment.
The Synthetic Challenge: From Amidine to a Novel Heterocycle
To ground our analytical discussion, let us consider a plausible synthetic transformation. This compound, with its reactive amidine group, is an excellent precursor for constructing more complex heterocyclic systems. A common and powerful strategy is the condensation reaction with a 1,3-dicarbonyl compound to form a pyrimidine derivative.
For our primary case study (Compound 1 ), we propose the reaction of this compound with ethyl acetoacetate. As a point of comparison, we will consider an alternative synthesis starting from N-cyanopicolinimidate (Alternative Precursor ) to yield a structurally related, yet distinct, triazine derivative (Compound 2 ). This comparison is critical, as subtle differences in starting materials can lead to significantly different final structures, which only a robust analytical workflow can distinguish.
Caption: Hypothetical synthetic routes to novel heterocyclic compounds.
The Analytical Gauntlet: An Integrated Approach to Structural Elucidation
Confirming the structure of a novel compound is never reliant on a single technique. It requires a synergistic application of multiple analytical methods, where the data from each technique corroborates and builds upon the others.[4] This workflow represents a logical and efficient progression from initial confirmation to final, unambiguous structural proof.
Caption: A self-validating workflow for novel compound structure confirmation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and indispensable step post-purification. Its primary role is to provide the accurate molecular weight and, crucially, the molecular formula of the new compound.
-
Expertise & Causality: We select High-Resolution Mass Spectrometry (HRMS), typically with a time-of-flight (TOF) or Orbitrap analyzer, over standard MS.[5] The reason is precision. HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition (e.g., C₁₂H₁₁N₃O vs. C₁₃H₁₃N₁O₁), which is impossible with low-resolution instruments. Electrospray ionization (ESI) is chosen as it is a soft ionization technique, minimizing fragmentation and maximizing the intensity of the molecular ion peak ([M+H]⁺), which is essential for accurate mass determination.[6]
-
Trustworthiness & Self-Validation: The proposed molecular formula from HRMS must be consistent with the starting materials. For Compound 1 , the expected formula is C₁₂H₁₁N₃O. If HRMS suggests a different formula, it immediately indicates an unexpected reaction, an impurity, or a failed synthesis, preventing wasted time on more complex analyses. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing initial clues about the compound's structure by identifying stable fragments, such as the loss of the picolinyl moiety.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution.[8] It provides a complete picture of the carbon-hydrogen framework and the connectivity between atoms.
-
Expertise & Causality:
-
1D NMR (¹H and ¹³C): The starting point is always ¹H and ¹³C NMR. The proton NMR shows the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). The carbon NMR reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run to differentiate between CH, CH₂, and CH₃ groups, which is vital for piecing together the structure.[9]
-
2D NMR (COSY, HSQC, HMBC): This is where the molecular puzzle is solved.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart). It is used to map out individual spin systems, such as the protons on the picoline ring or an ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It's a powerful way to assign carbon signals definitively.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for novel structures. It shows correlations between protons and carbons that are 2-4 bonds away. This allows us to connect the individual spin systems identified by COSY. For Compound 1 , an HMBC is essential to confirm the link between the picoline ring and the newly formed pyrimidinone ring by observing a correlation from the picoline CH protons to the pyrimidinone quaternary carbons.[8]
-
-
-
Trustworthiness & Self-Validation: The NMR data must be internally consistent and align with the HRMS formula. The number of carbon signals in the ¹³C NMR must match the carbon count from HRMS. The integration of the ¹H NMR signals must account for all hydrogens in the formula. For our comparison, the NMR spectra of Compound 1 and Compound 2 would be distinctly different. Compound 1 would show signals for an ethyl group (a quartet and a triplet in ¹H NMR), while Compound 2 would lack these but might show a broad NH signal from the hydrazine incorporation. These definitive differences allow for confident structural assignment.[11]
X-Ray Crystallography: The Definitive Proof
While NMR provides a robust solution-state structure, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule in the solid state.[12] It is considered the "gold standard" for structural proof.
-
Expertise & Causality: This technique is employed when a definitive, publication-quality structure is required, especially to determine absolute stereochemistry or to resolve ambiguities that may persist even after extensive NMR analysis. The primary prerequisite, and often the main challenge, is the ability to grow a single, high-quality crystal of the compound.[13]
-
Trustworthiness & Self-Validation: The structure obtained from X-ray crystallography validates the connectivity proposed by NMR. Any discrepancy between the two would indicate either a misinterpretation of the NMR data or that the solution-state and solid-state structures are different, which is itself a significant finding.
Comparative Analysis of Core Techniques
To aid in experimental design, the following table objectively compares the core analytical techniques discussed.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Molecular weight, Elemental Formula, Fragmentation[6] | Atomic Connectivity, 3D structure in solution[14] | Unambiguous 3D structure in solid state[12] |
| Sample Requirement | ~10-100 µg, must be ionizable | ~1-10 mg, must be soluble in deuterated solvent[15] | Single, high-quality crystal (~0.1 mm) |
| Key Advantage | High sensitivity, speed, provides molecular formula | Provides complete covalent structure and stereochemistry | Definitive and unambiguous structural proof |
| Key Limitation | Provides little connectivity information on its own | Relatively low sensitivity, requires soluble sample | Crystal growth can be difficult or impossible |
| Self-Validation Check | Formula must match reactants and NMR data. | Signal counts must match MS formula. | Structure must be consistent with NMR connectivity. |
Detailed Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Accurately weigh ~0.1 mg of the purified compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 0.1 mg/mL stock solution.
-
Dilution: Create a final solution of ~1-10 µg/mL by diluting the stock solution in a 50:50 solvent/water mixture, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Infuse the sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). Ensure the instrument is calibrated to achieve <5 ppm mass accuracy.
-
Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion. Compare the experimental mass to the theoretical mass for the proposed formula.
Protocol 2: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the highly purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15] The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peaks should not obscure important signals.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum. Optimize spectral width, acquisition time, and relaxation delay.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H spin systems.
-
HSQC: Acquire a sensitivity-enhanced gradient HSQC spectrum to correlate one-bond ¹H-¹³C pairs.
-
HMBC: Acquire a gradient-selected HMBC spectrum. It is crucial to optimize the long-range coupling delay (typically set to detect correlations from couplings of ~8 Hz) to observe key 2- and 3-bond correlations.
-
-
Data Analysis: Use NMR processing software to Fourier transform, phase, and calibrate the spectra. Analyze the 1D spectra to identify functional groups and the 2D spectra to piece together the molecular backbone, cross-referencing all correlations to build a single, consistent structure.
Conclusion
The structural confirmation of novel compounds derived from this compound is a systematic process that relies on the thoughtful integration of modern analytical techniques. It begins with HRMS to establish the correct molecular formula, proceeds with a comprehensive suite of 1D and 2D NMR experiments to map the intricate covalent framework, and culminates, when necessary, with X-ray crystallography for the ultimate, unambiguous proof of structure. By understanding the strengths and limitations of each method and following a logical, self-validating workflow, researchers can confidently and efficiently characterize new chemical entities, accelerating the pace of discovery in medicinal chemistry and beyond.
References
- Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. (2011). InTech. [Link]
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. (2022). MDPI. [Link]
- Pyridine. Wikipedia. [Link]
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014).
- Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. (2016).
- Examples of compounds analyzed as their Picolinyl ester derivatives by LC-MS/MS.
- Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2016). National Institutes of Health (NIH). [Link]
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021).
- Structure elucidation – Knowledge and References. Taylor & Francis. [Link]
- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2021). National Institutes of Health (NIH). [Link]
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2016). Beilstein Journals. [Link]
- Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. (2022). National Institutes of Health (NIH). [Link]
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (2020). National Institutes of Health (NIH). [Link]
- Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. (2019). National Institutes of Health (NIH). [Link]
- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (2024). ChemRxiv. [Link]
- General procedure for the synthesis of novel target compounds 3(a–e).
- Mass spectrometric analysis of protein–ligand interactions. (2017). National Institutes of Health (NIH). [Link]
- Cutting-Edge Strategies to Enhance Bioactive Compound Production in Plants. (2024). MDPI. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
- Design and synthesis of hybrid compounds as novel drugs and medicines. (2022). RSC Publishing. [Link]
- An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (2024). Cambridge Open Engage. [Link]
- NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (2021). OSTI.GOV. [Link]
- Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (2020). National Institutes of Health (NIH). [Link]
- PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. (2019). National Institutes of Health (NIH). [Link]
- Selected examples of bioactive compounds containing 3‐substituted 3‐hydroxyoxindoles motifs.
- Advances in high‐throughput mass spectrometry in drug discovery. (2022). National Institutes of Health (NIH). [Link]
- Common errors in mass spectrometry-based analysis of post-translational modifications. (2016). National Institutes of Health (NIH). [Link]
- 3-Mercaptocoumarins as Potential Bioactive Candidates: From Novel Synthesis to Comparative Analysis. (2024).
- NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formul
- Plant-Derived as Alternatives to Animal-Derived Bioactive Peptides: A Review of the Preparation, Bioactivities, Structure–Activity Relationships, and Applications in Chronic Diseases. (2023). MDPI. [Link]
- Drug Interaction Checker – Find Unsafe Combin
Sources
- 1. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msesupplies.com [msesupplies.com]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products (Journal Article) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Benchmarking 3-Methylpicolinimidamide Hydrochloride Against Alternative Nitric Oxide Synthase Inhibitors
For researchers and drug development professionals navigating the complex landscape of nitric oxide (NO) signaling, the selection of a potent and selective nitric oxide synthase (NOS) inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparative analysis of 3-Methylpicolinimidamide hydrochloride, a representative of the picolinimidamide class of NOS inhibitors. We will objectively benchmark its anticipated performance against established alternative reagents, supported by a framework of rigorous experimental protocols and an exploration of the underlying mechanisms of action.
Introduction: The Critical Role of Nitric Oxide Synthase and the Quest for Selective Inhibition
Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While eNOS and nNOS are constitutively expressed and produce low levels of NO for physiological processes such as vasodilation and neurotransmission, iNOS is expressed in response to inflammatory stimuli and generates large, cytotoxic concentrations of NO.[1][2]
The overproduction of NO by specific isoforms is implicated in a range of pathologies. For instance, excessive nNOS activity is linked to neurodegenerative diseases, while iNOS over-activity is a hallmark of chronic inflammation and septic shock.[2][3] This has driven the development of isoform-selective NOS inhibitors. This compound belongs to the amidine class of compounds, which are known to act as competitive inhibitors of NOS.[3][4] This guide will provide a framework for evaluating its efficacy and selectivity in comparison to other widely used NOS inhibitors.
Mechanism of Action: Competitive Inhibition at the L-Arginine Binding Site
All three NOS isoforms catalyze the five-electron oxidation of L-arginine to L-citrulline and NO.[1] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] Picolinimidamides, like other amidine-based inhibitors, are structurally analogous to the guanidinium group of L-arginine.[4] This structural mimicry allows them to competitively bind to the active site of the NOS enzyme, thereby preventing the binding of the natural substrate, L-arginine, and inhibiting the synthesis of NO.[5]
The selectivity of these inhibitors for different NOS isoforms arises from subtle differences in the architecture of their active sites.[6] While the core binding pocket for L-arginine is highly conserved, surrounding regions can vary, offering opportunities for the design of inhibitors with isoform-specific interactions.[7]
Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase by 3-Methylpicolinimidamide HCl.
Comparative Analysis of NOS Inhibitors
| Reagent | Class | Target Selectivity | Potency (IC50/Ki) | Key Characteristics & References |
| 3-Methylpicolinimidamide HCl (Predicted) | Amidine | Predicted iNOS/nNOS selective | Data not available | Predicted to be a competitive inhibitor. Selectivity will depend on the substitution pattern on the picolinimidamide core.[9][10] |
| L-NAME | L-Arginine analog | Non-selective | nNOS: Kᵢ = 15 nMeNOS: Kᵢ = 39 nMiNOS: Kᵢ = 4.4 µM | A widely used, cell-permeable but non-selective inhibitor. It acts as a prodrug, hydrolyzing to the more potent L-NOARG.[11][12][13][14] |
| S-Methyl-L-thiocitrulline (SMTC) | L-Arginine analog | nNOS selective | nNOS: Kᵢ = 1.2 nMeNOS: Kᵢ = 11 nMiNOS: Kᵢ = 40 nM | A potent and highly selective inhibitor of nNOS.[15][16][17] |
| 1400W | Diaminobenzyl-acetamidine | iNOS selective | Highly selective for iNOS over eNOS and nNOS. | A slow, tight-binding, and highly selective inhibitor of iNOS.[10][14] |
| Aminoguanidine | Guanidine | iNOS selective | Selective for iNOS over constitutive isoforms. | A moderately potent but selective iNOS inhibitor.[18][19] |
Experimental Protocols for Benchmarking NOS Inhibitors
To ensure the trustworthiness of any comparative study, a self-validating system of experiments is essential. The following protocols provide a robust framework for benchmarking the potency and selectivity of this compound.
Caption: A typical experimental workflow for benchmarking a novel NOS inhibitor.
Protocol 1: In Vitro NOS Activity Assay
This assay directly measures the enzymatic activity of purified NOS isoforms and is the gold standard for determining inhibitory potency (IC50).
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified nNOS, iNOS, and eNOS.
-
Principle: The assay measures the conversion of [³H]-L-arginine to [³H]-L-citrulline by the NOS enzyme. The inhibitor's potency is determined by its ability to reduce the formation of [³H]-L-citrulline.
-
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing EDTA and DTT).
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS), and CaCl₂.
-
Substrate: [³H]-L-arginine.
-
This compound and other test inhibitors dissolved in an appropriate solvent (e.g., DMSO).
-
Stop buffer (e.g., HEPES buffer containing EDTA).
-
Dowex AG50WX-8 resin (Na⁺ form).
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the respective NOS isoform.
-
Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding [³H]-L-arginine.
-
Incubate for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the stop buffer.
-
Remove unreacted [³H]-L-arginine by passing the reaction mixture through a column containing Dowex AG50WX-8 resin.
-
Quantify the [³H]-L-citrulline in the eluate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Cell-Based Nitric Oxide Production Assay (Griess Assay)
This assay evaluates the inhibitor's efficacy in a more physiologically relevant cellular context.
-
Objective: To assess the ability of this compound to inhibit NO production in intact cells expressing a specific NOS isoform.
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Materials:
-
Cell line expressing the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS, or transfected HEK293 cells for nNOS or eNOS).
-
Cell culture medium and supplements.
-
Inducing agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for iNOS induction in RAW 264.7 cells).
-
This compound and other test inhibitors.
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Nitrite standard solution.
-
96-well cell culture plates and a microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the alternative inhibitor for 1-2 hours.
-
Induce NO production by adding the appropriate stimulating agents (e.g., LPS and IFN-γ).
-
Incubate for a suitable period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve.
-
Calculate the percentage of inhibition of NO production and determine the IC50 value.
-
Discussion and Conclusion
The selection of an appropriate NOS inhibitor is contingent on the specific research question and the desired level of isoform selectivity. While non-selective inhibitors like L-NAME are useful for elucidating the general role of NO, isoform-selective inhibitors are indispensable for dissecting the contributions of individual NOS enzymes in complex biological systems.
This compound, as a member of the picolinimidamide class, holds promise as a potentially selective NOS inhibitor. The benchmarking protocols outlined in this guide provide a comprehensive framework for its characterization. By systematically evaluating its potency and selectivity against well-established alternatives, researchers can make informed decisions about its suitability for their specific applications.
The ultimate goal is to employ inhibitors that provide a clear and unambiguous link between the inhibition of a specific NOS isoform and the observed biological effect. A thorough and objective benchmarking process is the cornerstone of achieving this goal and ensuring the scientific rigor of research in the field of nitric oxide biology.
References
- Inducible nitric oxide synthase inhibitors: A comprehensive upd
- L-NAME (eNOS Inhibitor). SBS Genetech. [Link]
- Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. PubMed. [Link]
- Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). PubMed. [Link]
- Nitric Oxide Synthases and Their Inhibitors: A Review.
- Nitric Oxide Synthases and Their Inhibitors: A Review. Bentham Science. [Link]
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
- N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity. PubMed. [Link]
- Quantitative Structure-Activity Relationship Studies on Nitric Oxide Synthase Inhibitors. Ingenta Connect. [Link]
- S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo. PubMed. [Link]
- Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. PubMed. [Link]
- NOS inhibitors structures, inhibition and crystallographic data.
- Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neurop
- The p110 delta structure: mechanisms for selectivity and potency of new PI(3)K inhibitors. Nature Structural & Molecular Biology. [Link]
- Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science. [Link]
- Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. PubMed Central. [Link]
- Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi. [Link]
- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS)
- The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. MDPI. [Link]
- Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and rel
- IC 50 values and physico-chemical parameters of selected iNOS inhibitors.
- Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. PubMed. [Link]
- Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase.
- Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed. [Link]
- Nitric oxide synthases: regulation and function. PubMed Central. [Link]
- Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. PubMed. [Link]
- Nitric oxide discriminates the sites and mechanisms of action of centrally acting anti-hypertensive drugs in rabbits. PubMed. [Link]
- Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds. PubMed Central. [Link]
- Inhibitory effects of various AGEs and other compounds on the enzymatic...
- Cellular mechanisms of action of therapeutic nitric oxide donors. PubMed. [Link]
Sources
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inducible nitric oxide synthase inhibitors: A comprehensive update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-alkyl-L-thiocitrullines. Potent stereoselective inhibitors of nitric oxide synthase with strong pressor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Phenylamidines as selective inhibitors of human neuronal nitric oxide synthase: structure-activity studies and demonstration of in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. L-NAME (eNOS Inhibitor) [sbsgenetech.com]
- 13. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. S-Methyl-L-thiocitrulline, Dihydrochloride [sigmaaldrich.com]
- 16. apexbt.com [apexbt.com]
- 17. caymanchem.com [caymanchem.com]
- 18. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guanidino-Pyrimidine Core: A Comparative Guide to Synthetic Strategies in Kinase Inhibitor Construction
For researchers, scientists, and drug development professionals vested in the discovery of novel kinase inhibitors, the synthetic accessibility of core scaffolds is a paramount concern. The 2-aminopyrimidine moiety, and specifically its guanidino-substituted variants, represents a cornerstone of numerous clinically successful kinase inhibitors, including the Bcr-Abl inhibitors Imatinib and Nilotinib. This guide provides an in-depth comparison of established and potential synthetic routes to this critical pharmacophore, with a focus on the guanylation step. We will objectively compare a widely documented industrial method with a plausible, alternative strategy that could offer advantages in specific research and development contexts.
The Central Role of the Guanidino-Pyrimidine Scaffold
The guanidinium group, with its inherent basicity and ability to form multiple hydrogen bonds, is a key feature in the pharmacophore of many kinase inhibitors. It often engages in critical interactions within the ATP-binding pocket of the target kinase, contributing significantly to binding affinity and selectivity. In molecules like Nilotinib, this group is integral to the 2-aminopyrimidine core that anchors the inhibitor to the kinase's hinge region.
Caption: Targeted inhibition of the Bcr-Abl signaling pathway by Nilotinib.
The industrial synthesis of such compounds, therefore, requires robust and scalable methods for the construction of this guanidino-pyrimidine core.
Case Study: Synthesis of the Guanidino Benzamide Intermediate for Nilotinib
We will focus on a key intermediate in the synthesis of Nilotinib: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide. This molecule contains the essential guanidine group that is later cyclized to form the pyrimidine ring.
Method 1: The Established Cyanamide-Based Guanylation
A prevalent industrial method for the synthesis of the guanidino benzamide intermediate involves the reaction of an aniline precursor with cyanamide.[1] This method is well-documented and has been optimized for large-scale production.[1]
Experimental Protocol:
-
Starting Material: 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.
-
Reagents: Cyanamide (H₂NCN), concentrated hydrochloric acid, n-butanol, and aqueous sodium hydroxide.
-
Procedure:
-
The starting aniline (1.0 eq) is suspended in n-butanol.
-
Concentrated hydrochloric acid is added to adjust the pH.
-
An aqueous solution of cyanamide (2.0 eq) is added to the mixture.
-
The reaction is heated to 90-95 °C for approximately 20 hours, with the pH maintained at 2-3 by the periodic addition of hydrochloric acid.
-
After cooling, the product precipitates and is filtered.
-
The wet solid is then treated with aqueous sodium hydroxide to yield the free base of the guanidino-benzamide intermediate.
-
Caption: Workflow for the established cyanamide-based guanylation.
Method 2: A Plausible Alternative Using 3-Methylpicolinimidamide Hydrochloride
While not widely documented in the context of major kinase inhibitor syntheses, reagents like this compound offer a conceptually sound alternative for the guanylation of anilines. Picolinimidamides are a class of amidines, and the transfer of the amidine group to a primary amine is a known method for guanidine synthesis. This approach could potentially circumvent some of the challenges associated with the use of cyanamide.
Hypothetical Experimental Protocol:
-
Starting Material: 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.
-
Reagents: this compound, a non-nucleophilic base (e.g., DIPEA), and a suitable aprotic solvent (e.g., DMF or NMP).
-
Procedure:
-
The starting aniline (1.0 eq) is dissolved in the chosen aprotic solvent.
-
This compound (1.2 eq) and the non-nucleophilic base (2.5 eq) are added.
-
The reaction mixture is heated (e.g., to 80-100 °C) and monitored by HPLC or TLC for the consumption of the starting material.
-
Upon completion, the reaction is worked up by aqueous extraction to remove the base and the 3-methylpicolinamide byproduct.
-
The product is then isolated by crystallization or chromatography.
-
The rationale behind this proposed method lies in the electrophilic nature of the imidamide carbon, which, upon activation by the base, would be susceptible to nucleophilic attack by the aniline. The picolinamide would serve as a good leaving group.
Caption: A plausible alternative workflow using a picolinimidamide reagent.
Comparative Analysis
| Parameter | Method 1: Cyanamide-Based | Method 2: 3-Methylpicolinimidamide-Based (Projected) |
| Yield | Quantitative[1] | Potentially high, but would require optimization. |
| Purity (of crude) | High (99%)[1] | May require chromatographic purification to remove the picolinamide byproduct. |
| Reaction Time | ~20 hours[1] | Likely shorter, potentially in the range of 2-8 hours. |
| Reagent Handling | Cyanamide is toxic and can be hazardous on a large scale. | This compound is expected to be a more stable, crystalline solid, posing fewer handling risks. |
| Byproducts | Primarily inorganic salts. | 3-Methylpicolinamide and protonated base, which would need to be removed during workup. |
| Scalability | Proven for industrial scale. | Would require significant process development for scalability. |
| Cost | Cyanamide is a relatively inexpensive commodity chemical. | The cost of this compound would likely be higher, especially at scale. |
Discussion: Expertise-Driven Insights
The choice between these two synthetic strategies is a classic example of the trade-offs encountered in drug development.
The Case for the Established Cyanamide Method:
From an industrial perspective, the cyanamide-based route is a known entity. Its kinetics and impurity profiles are well-understood, and the process has been optimized for efficiency and cost-effectiveness at a large scale. The use of inexpensive reagents and the high yield and purity of the isolated intermediate make it an economically viable choice for commercial manufacturing.[1][2][3] The primary drawback is the inherent hazard of handling cyanamide.
The Potential Advantages of a Picolinimidamide Approach:
For a research or early-phase development setting, the proposed picolinimidamide-based method holds several potential advantages:
-
Safety and Handling: The avoidance of cyanamide is a significant benefit, particularly in a laboratory setting where specialized handling equipment may be less readily available. Picolinimidamide salts are generally more stable and less toxic.
-
Milder Conditions: While requiring heat, this method might proceed under less harsh pH conditions than the cyanamide reaction, which could be beneficial for substrates with acid-labile functional groups.
-
Versatility: A range of substituted picolinimidamides could potentially be synthesized, allowing for the fine-tuning of reactivity and leaving group ability. This modularity could be advantageous when exploring the synthesis of novel kinase inhibitor analogues.
The main challenges for the picolinimidamide method would be the initial synthesis of the reagent itself and the need for a more rigorous purification of the final product to remove the picolinamide byproduct.
Conclusion
While the cyanamide-based guanylation remains the workhorse for the industrial production of kinase inhibitors like Nilotinib, there is merit in exploring alternative guanylation reagents, especially in the context of medicinal chemistry and early-stage process development. A reagent such as this compound offers a plausible, and potentially safer, alternative that warrants investigation. The choice of synthetic route will ultimately depend on the specific goals of the project, balancing the priorities of cost, scale, safety, and speed. For process chemists, the development of a robust and scalable synthesis using a picolinimidamide-based reagent could represent a valuable innovation in the production of this important class of therapeutics.
References
- Papageorgiou, E., et al. An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances.
- Parling Shanghai Pharm-Technology Co Ltd, et al. Method for synthesizing Imatinib. Google Patents. CN101735196B.
- National Center for Biotechnology Information. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. PubChem.
- ResearchGate. A Facile Total Synthesis of Imatinib Base and Its Analogues.
- New Drug Approvals. IMATINIB.
- Aly, A. A., et al. Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. ResearchGate.
- Jiangsu Hengrui Medicine Co Ltd. Method for preparing nilotinib. Google Patents. US10000470B1.
- National Center for Biotechnology Information. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. PubChem.
- Amala, K., et al. Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry.
Sources
A Senior Application Scientist's Guide to Assessing the Novelty of Scaffolds Derived from 3-Methylpicolinimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novelty in a Crowded Chemical Universe
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities is paramount. The core structure of a molecule, its scaffold, dictates its three-dimensional arrangement and, consequently, its biological activity. A truly innovative scaffold can unlock new intellectual property, sidestep existing drug resistance mechanisms, and offer improved selectivity for biological targets.[1] This guide provides a comprehensive framework for assessing the novelty and potential of chemical scaffolds derived from 3-Methylpicolinimidamide hydrochloride, a heterocyclic building block with latent potential.
As a senior application scientist, my objective is not to provide a rigid protocol but to illuminate the scientific reasoning behind the evaluation process. We will explore how to design, synthesize, and test novel scaffolds, grounding our discussion in the principles of medicinal chemistry and providing actionable experimental designs.
The Starting Point: this compound
This compound is a derivative of picolinic acid, a class of compounds known to possess a wide range of pharmacological activities, including antiviral, antiepileptic, antibacterial, and antihypertensive properties.[2] The picolinamide core is a recognized pharmacophore, and its derivatives have been investigated as potent inhibitors for various enzymes.[3][4] The imidamide functional group, a bioisostere of the more common amide group, offers distinct physicochemical properties that can influence a molecule's metabolic stability and target interactions.[5][6]
The novelty of scaffolds derived from this starting material will hinge on the unique arrangement of atoms and functional groups that depart from known picolinamide-based structures and other established heterocyclic scaffolds.
Hypothetical Scaffolds from this compound: A Design Strategy
Given the reactive nature of the imidamide and the picolinyl ring, a variety of synthetic transformations can be envisioned to generate novel scaffolds. Below are three hypothetical scaffold classes that could be derived from this compound, each with a rationale for its potential novelty.
-
Scaffold A: Bicyclic Pyrazolo-pyridines. Cyclization reactions involving the imidamide nitrogen atoms and a suitable reagent could yield a fused pyrazole ring system. This would create a rigid, bicyclic scaffold with a distinct three-dimensional shape compared to the parent molecule.
-
Scaffold B: Triazolo-pyridines. Reaction of the imidamide with a source of two nitrogen atoms, such as an azide, could lead to the formation of a fused triazole ring. 1,2,4-triazoles are known bioisosteres of amides and can enhance metabolic stability.[7]
-
Scaffold C: Ring-Expanded Diazepino-pyridines. A ring-closing metathesis or similar cyclization strategy involving a tethered olefin on the methyl group could lead to a seven-membered diazepine ring fused to the pyridine core.
The Comparative Landscape: Assessing Novelty Through "Scaffold Hopping"
The novelty of our hypothetical scaffolds must be assessed in the context of existing chemical space. "Scaffold hopping" is a key strategy in medicinal chemistry to identify structurally distinct molecules with similar biological activity.[8] We will compare our proposed scaffolds against known heterocyclic scaffolds that are considered "privileged structures" due to their ability to bind to a wide range of biological targets.[9]
Computational Assessment of Novelty
Before embarking on synthesis, computational methods can provide a preliminary assessment of scaffold novelty.[10][11]
Workflow for Computational Novelty Assessment:
Caption: Computational workflow for assessing scaffold novelty.
Protocol for Computational Novelty Assessment:
-
Database Selection: Utilize large chemical databases such as PubChem, ChEMBL, and SciFinder to source known heterocyclic scaffolds.
-
Similarity Searching:
-
2D Similarity: Employ algorithms like Tanimoto similarity using extended-connectivity fingerprints (ECFPs) to compare the 2D topology of the hypothetical scaffolds against the database. A low Tanimoto coefficient suggests structural dissimilarity.
-
3D Shape Similarity: Utilize methods like Rapid Overlay of Chemical Structures (ROCS) to compare the 3D shape and pharmacophore features. This is crucial as scaffolds with different 2D structures can have similar 3D shapes.
-
-
Scaffold Analysis:
-
Murcko Scaffolds: Decompose the hypothetical and known scaffolds into their Murcko frameworks (the core ring systems and linkers). A novel scaffold will have a Murcko framework that is not present in the database for the target of interest.
-
-
Novelty Scoring: Quantify novelty based on the absence of the core scaffold in the patent and literature databases for the intended biological target.
Experimental Validation: Synthesis and Characterization
Promising novel scaffolds identified computationally must be synthesized and characterized. The following are generalized synthetic approaches for our hypothetical scaffolds.
Protocol for Synthesis of Scaffold A (Pyrazolo-pyridine):
-
Starting Material: this compound.
-
Reagent: A 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Reaction: Condensation reaction in a suitable solvent (e.g., ethanol) with a catalytic amount of acid or base.
-
Workup and Purification: Standard aqueous workup followed by column chromatography to isolate the desired pyrazolo-pyridine scaffold.
-
Characterization: Confirm the structure using NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography if suitable crystals can be obtained.
Comparative Performance Evaluation: Experimental Assays
The true value of a novel scaffold lies in its performance. We will now detail a suite of experiments to compare our novel scaffolds against a known, relevant alternative, for instance, a classic picolinamide derivative.
Physicochemical Properties
A scaffold's physicochemical properties are critical for its drug-like characteristics.
| Property | Assay | Rationale |
| Solubility | Kinetic or thermodynamic solubility assay | Poor solubility can hinder absorption and lead to inaccurate biological data. |
| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask method | Influences membrane permeability, protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-metric method | Determines the ionization state at physiological pH, affecting target binding and solubility. |
| Chemical Stability | Incubation in buffers of varying pH | Assesses the scaffold's stability in different chemical environments. |
In Vitro Biological Evaluation
These assays provide initial insights into the biological activity and potential liabilities of the scaffolds.
Workflow for In Vitro Evaluation:
Caption: Workflow for the in vitro comparison of scaffolds.
Protocol for Metabolic Stability Assay:
-
System: Human liver microsomes or cryopreserved hepatocytes.
-
Incubation: Incubate the test compounds (novel and alternative scaffolds) with the metabolic system in the presence of NADPH (for microsomes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
Protocol for Cytotoxicity Assay (MTT Assay):
-
Cell Line: A relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if that is the therapeutic area).
-
Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compounds for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC50). A higher IC50 value indicates lower cytotoxicity.[12]
In Vivo Assessment
For the most promising scaffolds, in vivo studies in animal models are necessary to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their overall safety profile.[8]
| Parameter | Animal Model | Rationale |
| Pharmacokinetics (PK) | Rodent (e.g., mouse, rat) | Determines the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living system. |
| Efficacy | Disease-relevant animal model | Assesses the therapeutic effect of the compound on the intended disease. |
| Toxicity | Rodent | Evaluates potential adverse effects in a whole organism. |
Data Summary and Interpretation
The novelty and potential of the scaffolds derived from this compound should be summarized in a clear, comparative format.
Table 1: Comparative Profile of Hypothetical Scaffold A vs. Picolinamide Alternative
| Parameter | Scaffold A (Pyrazolo-pyridine) | Picolinamide Alternative |
| Novelty Score | High (Unique Murcko Scaffold) | Low (Known Scaffold) |
| Aqueous Solubility (µM) | 150 | 50 |
| LogD (pH 7.4) | 2.1 | 3.5 |
| Metabolic Half-life (min) | 45 | 15 |
| Target IC50 (nM) | 25 | 10 |
| Cytotoxicity IC50 (µM) | > 50 | 20 |
| In Vivo Efficacy (% inhibition) | 60 | 45 |
Conclusion: A Path Forward
This guide has outlined a comprehensive, albeit partially hypothetical, framework for assessing the novelty of scaffolds derived from this compound. The journey from a starting material to a validated novel scaffold is arduous, requiring a blend of computational design, synthetic chemistry, and rigorous biological testing. By systematically evaluating physicochemical properties, in vitro and in vivo performance, and comparing these metrics to established alternatives, researchers can make informed decisions about which novel scaffolds warrant further development. The true measure of success is not just creating something new, but creating something demonstrably better.
References
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central
- A Technical Guide to the Evaluation of Novel Chemical Scaffolds: A Case Study Framework - Benchchem
- Charting the chemical space of target sites: insights into the binding modes of amine and amidine groups - PubMed
- Amide Bond Bioisosteres: Strategies, Synthesis and Successes. | Semantic Scholar
- Alvetex 3D Cell Culture Assay for Cancer Cell Cytotoxicity - REPROCELL
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides
- Computational methods for scaffold hopping - ResearchG
- Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed
- Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed
- Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC - NIH
- Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PubMed Central
- Computational methods for scaffold hopping - ResearchG
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Deriv
- Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchG
- Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PubMed Central
- Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection
- Fabrication, Characterization, and In Vitro Cytotoxicity Assessment of Tri-Layered Multifunctional Scaffold for Effective Chronic Wound Healing - MDPI
- A Review on the Use of Computational Methods to Characterize, Design, and Optimize Tissue Engineering Scaffolds, With a Potential in 3D Printing Fabric
- In vivo toxicity of experimental animals in different scaffold groups...
- Computational Modelling and Simulation of Scaffolds for Bone Tissue Engineering - MDPI
- In-Vitro and In-Vivo Biocompatibility Assessment of Free Radical Scavenging Nanocomposite Scaffolds for Bone Tissue Regener
- Application of Computational Method in Designing a Unit Cell of Bone Tissue Engineering Scaffold: A Review - MDPI
- Advancement in Scaffold-Based 3D Cell Culture Models for Osteosarcoma Drug Screening | ACS Biomaterials Science & Engineering - ACS Public
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- (PDF)
- Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing
- Metabolic Pathway Flux Enhancement by Synthetic Protein Scaffolding - Dueber Lab
- Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH
- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology
- Heterocycles in drug discovery: Properties and preparation - Montclair St
- Can anyone suggest an assay to measure the proliferation of cells (mesenchymal stem cells) in scaffold?
- Synthetic Scaffold Systems for Increasing the Efficiency of Metabolic P
- Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosph
- Protein scaffolds: A tool for multi-enzyme assembly - PMC - PubMed Central
- Application of artificial scaffold systems in microbial metabolic engineering - Frontiers
- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijirt.org [ijirt.org]
- 3. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Charting the chemical space of target sites: insights into the binding modes of amine and amidine groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Chitosan bioactive glass scaffolds for in vivo subcutaneous implantation, toxicity assessment, and diabetic wound healing upon animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validating the Mechanism of Action for Novel Inhibitors Synthesized from 3-Methylpicolinimidamide Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of a novel small molecule inhibitor is a moment of significant potential. When that inhibitor is derived from a scaffold like 3-Methylpicolinimidamide hydrochloride, a building block offering unique structural and electronic properties, the path to elucidating its precise mechanism of action (MoA) is both critical and complex. This guide provides a comprehensive, technically grounded framework for validating the MoA of such novel inhibitors. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational cascade.
This guide is structured to mirror the logical flow of a rigorous MoA validation campaign, from initial target hypothesis to detailed cellular characterization, using a hypothetical inhibitor, "PIC-Inhib-1," derived from this compound. We will compare its performance against established alternatives, providing supporting experimental data and detailed protocols.
The Investigational Workflow: A Multi-Pillar Approach
A robust MoA validation rests on three pillars: direct target engagement, functional biochemical modulation, and cellular pathway analysis. This workflow ensures that observations at a molecular level translate to a physiologically relevant cellular context.
Caption: A logical workflow for MoA validation.
Pillar 1: Confirming Direct Target Engagement
The foundational question for any novel inhibitor is: does it physically interact with its intended molecular target? Answering this is crucial to distinguish true inhibitors from assay artifacts.[1][2] Biophysical methods provide direct evidence of this binding.[3]
For our hypothetical inhibitor, PIC-Inhib-1, let's assume computational docking studies suggest a high affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[4][5] Our first step is to validate this prediction.
Comparative Biophysical Techniques
We will compare PIC-Inhib-1 with Axitinib, a known potent VEGFR-2 inhibitor.
| Technique | Principle | PIC-Inhib-1 (Hypothetical Data) | Axitinib (Reference) | Rationale |
| Differential Scanning Fluorimetry (DSF) | Ligand binding stabilizes a protein, increasing its melting temperature (Tm).[1][2] | ΔTm = +5.2 °C | ΔTm = +7.5 °C | High-throughput and sensitive; an excellent primary screen for direct binding.[2] |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics by detecting changes in refractive index on a sensor surface.[3] | KD = 85 nM | KD = 21 nM | Provides detailed kinetic data (kon, koff), considered a gold standard for affinity profiling.[3] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing thermodynamic data.[3] | KD = 92 nM, ΔH = -12.5 kcal/mol | KD = 25 nM, ΔH = -15.1 kcal/mol | Offers a complete thermodynamic profile of the interaction, validating the binding affinity.[3] |
Interpretation: The hypothetical data show that PIC-Inhib-1 directly binds to VEGFR-2, albeit with a slightly lower affinity than Axitinib. The positive thermal shift in DSF confirms engagement, and the nanomolar dissociation constants (KD) from SPR and ITC provide quantitative evidence of a high-affinity interaction.
Pillar 2: Quantifying Biochemical Inhibition
With direct binding confirmed, the next critical step is to determine if this binding event translates into functional inhibition of the target protein. For a kinase like VEGFR-2, this means measuring the inhibition of its enzymatic activity—the transfer of phosphate from ATP to a substrate.
Enzyme Inhibition Kinetics
Enzyme kinetic studies are fundamental to characterizing the nature and potency of an inhibitor.[6][7] These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate.[7][8]
Caption: Basic principle of enzyme inhibition.
We will assess the inhibitory activity of PIC-Inhib-1 on VEGFR-2 kinase activity using a standard in vitro kinase assay, comparing it with Axitinib.
| Parameter | Description | PIC-Inhib-1 (Hypothetical Data) | Axitinib (Reference) | Significance |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%.[9] | 150 nM | 45 nM | A primary measure of inhibitor potency. Lower values indicate higher potency. |
| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, noncompetitive).[10] | ATP-Competitive | ATP-Competitive | Elucidates how the inhibitor works. ATP-competitive inhibitors bind to the same site as ATP. |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity.[7] | 78 nM | 22 nM | A more fundamental measure of potency than IC50, independent of assay conditions. |
Interpretation: PIC-Inhib-1 is a potent inhibitor of VEGFR-2 kinase activity, as shown by its nanomolar IC50 value. The ATP-competitive mechanism is consistent with binding at the kinase's ATP-binding pocket, a common feature for this class of inhibitors. While potent, it is less so than the established drug Axitinib.
Pillar 3: Assessing Cellular Activity and Target Engagement
A compound that is effective on a purified enzyme may fail in a cellular environment due to poor permeability, rapid metabolism, or off-target effects.[11] Therefore, validating the inhibitor's action in living cells is a crucial step.[12][13][14]
Cellular Target Engagement and Pathway Modulation
We will use two key types of cell-based assays to validate the MoA of PIC-Inhib-1.
-
Cellular Target Engagement Assay (NanoBRET™): This assay directly confirms that the compound can enter the cell and bind to its target in the complex intracellular environment.[3][15]
-
Phosphorylation Assay: This functional assay measures the inhibition of the target's downstream signaling. Since VEGFR-2 is a receptor tyrosine kinase, its activation leads to the phosphorylation of downstream substrates. We will measure the phosphorylation of a key substrate, PLCγ1, in response to VEGF stimulation.
Caption: Simplified VEGFR-2 signaling pathway.
| Assay | Principle | PIC-Inhib-1 (Hypothetical Data) | Axitinib (Reference) | Insight Provided |
| NanoBRET™ Target Engagement | Measures compound binding to a NanoLuc-tagged target in live cells via bioluminescence resonance energy transfer.[15] | EC50 = 450 nM | EC50 = 120 nM | Confirms the compound reaches and binds to VEGFR-2 in a live cell context. |
| Cellular Phospho-VEGFR-2 Assay | Quantifies the phosphorylation of VEGFR-2 (autophosphorylation) in cells treated with the inhibitor. | IC50 = 520 nM | IC50 = 150 nM | Demonstrates functional inhibition of the direct target in a cellular setting. |
| Cell Proliferation Assay (HUVEC) | Measures the effect of the inhibitor on the proliferation of Human Umbilical Vein Endothelial Cells, which is dependent on VEGFR-2 signaling.[5] | GI50 = 750 nM | GI50 = 210 nM | Links target inhibition to a key downstream biological effect (anti-proliferative activity). |
Interpretation: The data confirm that PIC-Inhib-1 is cell-permeable and engages VEGFR-2 in living cells, leading to the inhibition of its signaling pathway and a subsequent anti-proliferative effect. The rightward shift in potency from biochemical assays (IC50 ~150 nM) to cellular assays (IC50 ~500-750 nM) is common and reflects the additional barriers the compound must overcome in a cellular system.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF)
-
Preparation: Prepare a master mix containing 5 µM of purified recombinant VEGFR-2 kinase domain and 5x SYPRO Orange dye in a buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Addition: Dispense 19 µL of the master mix into each well of a 96-well PCR plate. Add 1 µL of PIC-Inhib-1, Axitinib, or DMSO (vehicle control) to the appropriate wells to achieve a final compound concentration of 10 µM.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a melt curve protocol, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Data Analysis: Determine the melting temperature (Tm) for each condition by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated as Tm(compound) - Tm(DMSO).
Protocol 2: In Vitro Kinase Assay (ADP-Glo™)
-
Reaction Setup: In a 384-well plate, set up a 10 µL kinase reaction containing VEGFR-2 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), 10 µM ATP, and serial dilutions of PIC-Inhib-1 or Axitinib.
-
Incubation: Incubate the reaction at 30 °C for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, and then catalyze the conversion of luciferin to light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit to a four-parameter dose-response curve to determine the IC50.
Protocol 3: Cellular Phospho-VEGFR-2 Assay (Western Blot)
-
Cell Culture and Treatment: Plate Human Umbilical Vein Endothelial Cells (HUVECs) and allow them to adhere overnight. Starve the cells in serum-free media for 4 hours.
-
Inhibitor Pre-incubation: Treat the cells with serial dilutions of PIC-Inhib-1 or Axitinib for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL VEGF for 10 minutes.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition relative to the VEGF-stimulated DMSO control to determine the IC50.
Conclusion
This guide outlines a systematic and rigorous approach to validating the mechanism of action for novel inhibitors, using the hypothetical molecule PIC-Inhib-1, synthesized from this compound, as a working example. By progressing through a logical sequence of biophysical, biochemical, and cell-based assays, researchers can build a comprehensive and defensible data package.
The hypothetical data presented for PIC-Inhib-1 demonstrate direct on-target binding to VEGFR-2, functional inhibition of its kinase activity, and engagement of the target in a cellular context, leading to a desired anti-proliferative outcome. While its potency is less than the established drug Axitinib, such a profile could represent a promising starting point for a lead optimization campaign. The key takeaway for any novel inhibitor is the imperative to build a cohesive mechanistic narrative supported by orthogonal, self-validating experimental evidence.
References
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (2023-02-23).
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC - NIH. (2023-02-24).
- Biophysics: How to choose the right assay for your drug discovery project.
- Target Engagement - Selvita.
- Biochemical assays in drug discovery and development - Celtarys Research. (2025-07-24).
- A Practical Guide to Target Engagement Assays - Selvita. (2025-12-08).
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing).
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes - Fiveable.
- Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
- Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central.
- What Are the Types of Biochemical Assays Used in Drug Discovery? - Patsnap Synapse. (2025-04-21).
- Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021-05-10).
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1 - Ainfo.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
- How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015-09-02).
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH.
- functional in vitro assays for drug discovery - YouTube. (2023-08-18).
- Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
Sources
- 1. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 2. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selvita.com [selvita.com]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. portlandpress.com [portlandpress.com]
- 8. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 15. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Disposal of 3-Methylpicolinimidamide Hydrochloride: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Methylpicolinimidamide hydrochloride, a compound requiring careful handling due to its potential hazards. By integrating insights from established safety data sheets of analogous compounds and general principles of hazardous waste management, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
-
Skin and Eye Irritation: Assumed to be a skin and eye irritant.[1]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system upon inhalation of dust.[1]
-
Unknown Toxicological Properties: The full toxicological profile has not been thoroughly investigated.[1]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.
Guiding Principles of Chemical Waste Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a "cradle-to-grave" framework for hazardous waste management.[2] The key principles include proper identification, segregation, containment, and labeling of waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat or other protective clothing.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA approved respirator should be used.[1]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from spill cleanups, in a designated, leak-proof container.[3]
-
This container should be clearly labeled as "Hazardous Waste."[4][5]
-
Do not mix this waste with other incompatible waste streams. Based on the hydrochloride salt nature, it should be kept separate from bases and strong oxidizing agents.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.
-
The container must be compatible with the solvent used.
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.[4]
-
Crucially, do not dispose of solutions containing this compound down the drain. [1][5]
-
Proper management of waste containers is a regulatory requirement and essential for safety.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4][5] The date of initial waste accumulation should also be included.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[4][6] Do not leave funnels in open containers.[4]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][7] The SAA must be under the control of the laboratory personnel.[4] Ensure secondary containment is used to capture any potential leaks.[6]
Empty containers that once held this compound must also be managed carefully.
-
For containers that held significant quantities of the pure compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous liquid waste.[8]
-
For containers of highly toxic chemicals (a conservative assumption for this compound), the first three rinses must be collected as hazardous waste.[8]
-
After thorough rinsing and air-drying, deface or remove the original label.[3][8]
-
The rinsed container can then be disposed of in the appropriate glass or plastic recycling bin.[3]
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Ensure proper PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[1]
-
Clean the spill area with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[6]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.[9]
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Waste Pickup and Final Disposal
Once a waste container is full or has reached the accumulation time limit set by your institution (typically 9-12 months for satellite accumulation areas), contact your EHS department to arrange for pickup.[6][7] EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically incineration for this type of chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- 3 Rules Regarding Chemical Waste in the Labor
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- SAFETY DATA SHEET - 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. Fisher Scientific.
- SAFETY DATA SHEET - 3-Methylbenzenecarboximidamide hydrochloride. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
Sources
- 1. fishersci.com [fishersci.com]
- 2. youtube.com [youtube.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. research.columbia.edu [research.columbia.edu]
- 5. danthelabsafetyman.com [danthelabsafetyman.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. fishersci.com [fishersci.com]
Senior Application Scientist's Guide: Personal Protective Equipment (PPE) and Safe Handling of 3-Methylpicolinimidamide Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a synthesis of scientific curiosity and uncompromising safety. 3-Methylpicolinimidamide hydrochloride, and compounds of its class, are potent molecules that require meticulous handling. This guide moves beyond a simple checklist to provide a procedural and logistical framework for the safe management of this compound, grounded in the principles of risk mitigation and laboratory best practices. The causality behind each recommendation is explained to build a self-validating system of safety, ensuring the protection of both the researcher and the integrity of the experiment.
Foundational Safety: Hazard Assessment & Risk Mitigation
Before handling any amount of this compound, a thorough understanding of its hazard profile is essential. Based on data from analogous amidine hydrochloride compounds, a clear risk profile emerges.[1][2][3] The primary principle guiding our actions must be ALARA (As Low As Reasonably Achievable), minimizing all potential exposures through engineering controls, administrative procedures, and, as the final barrier, personal protective equipment.
Table 1: Hazard Profile for this compound and Analogs
| Hazard Classification | Description | Primary Exposure Route | Key Mitigation Strategy |
|---|---|---|---|
| Skin Corrosion/Irritation (Category 2) | May cause skin irritation upon direct contact.[1][2][4] | Dermal | Proper gloving, lab coat |
| Serious Eye Damage/Irritation (Category 2A) | Poses a significant risk of serious irritation or damage to the eyes.[1][3][4] | Ocular | Chemical splash goggles, face shield |
| Respiratory Tract Irritation (Category 3) | Inhalation of dust may cause respiratory irritation.[1][2][5] | Inhalation | Chemical fume hood, respirator (if needed) |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][4] | Ingestion | Prohibition of eating/drinking in lab |
The Core Ensemble: Required Personal Protective Equipment
PPE is not a substitute for safe work practices but is the critical final defense against exposure. The selection of PPE must be deliberate and matched to the specific task being performed.
Primary Barrier: Hand Protection
The most probable route of exposure is dermal contact. Therefore, a double-gloving strategy is mandatory.
-
Inner Glove: A standard nitrile examination glove. This layer protects the skin in the unlikely event the outer glove is breached and provides a clean surface during the doffing process.
-
Outer Glove: A chemical-resistant glove. While nitrile gloves are adequate for incidental contact in many lab settings, for handling corrosive or irritating solids and their solutions, gloves made of more robust materials like butyl rubber should be considered.[6][7] Gloves should have long cuffs that can be tucked over the sleeves of the lab coat.[8] Always change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[8]
Essential Shielding: Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults.[9]
-
Chemical Splash Goggles: Standard safety glasses with side shields are insufficient.[7][10] Well-fitting chemical splash goggles that meet ANSI Z87.1 standards are required to protect against dust particles and potential splashes.
-
Face Shield: When handling larger quantities (>1g) of the solid or preparing stock solutions where the risk of a significant splash exists, a full-face shield must be worn in addition to chemical splash goggles.[7][11]
Dermal Protection: Laboratory Coats and Impervious Aprons
-
Laboratory Coat: A clean, long-sleeved lab coat with knit cuffs is the minimum requirement. The cuffs should be tucked under the outer glove to create a seal.
-
Chemical-Resistant Apron: When preparing solutions or performing any task with a high splash potential, a rubber or other chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Safeguards: Engineering Controls & Respirators
The primary method for controlling respiratory exposure is through engineering controls.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6][9][12]
-
Respiratory Protection: In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. For dust, a NIOSH-approved N95 respirator is the minimum requirement.[8][10] All personnel required to wear respirators must be properly fit-tested and trained in their use, in accordance with OSHA standards.[1][10]
Table 2: PPE Selection Matrix
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving/Unpacking | Single pair nitrile gloves | Safety glasses | Lab Coat | N95 respirator if package is damaged[10] |
| Weighing Solid (<1g) | Double-gloved | Chemical splash goggles | Lab Coat | Work in chemical fume hood |
| Preparing Solutions | Double-gloved | Goggles & Face Shield | Lab Coat & Apron | Work in chemical fume hood |
| Small Spill Cleanup | Double-gloved | Goggles & Face Shield | Lab Coat & Apron | N95 respirator (minimum) |
| Large Spill Cleanup | Double-gloved (heavy duty) | Goggles & Face Shield | Chemical resistant suit/coveralls | Chemical cartridge respirator[8] |
Procedural Guidance: From Receipt to Disposal
Safe handling is a workflow, not just a set of equipment. Each step must be executed with precision.
Receiving and Storage Protocol
-
Upon receipt, inspect the container for damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][4]
-
Store liquid corrosives and solutions below eye level.[7][9][12]
Step-by-Step: Safe Weighing and Solubilization Workflow
This procedure must be conducted entirely within a chemical fume hood.
-
Preparation: Don all required PPE (double gloves, lab coat, goggles). Place a plastic-backed absorbent liner on the fume hood work surface. Gather all necessary equipment (spatula, weigh boat, vial, solvent).
-
Taring: Place the empty, labeled receiving vial on the analytical balance and tare.
-
Transfer: Carefully transfer the approximate amount of this compound from the stock bottle to the vial. Use gentle motions to prevent aerosolizing the powder.
-
Weighing: Close the balance door and record the weight.
-
Solubilization: Remove the vial from the balance. Using a pipette, slowly add the desired solvent to the vial. Cap the vial securely.
-
Mixing: Mix by gentle inversion or vortexing until the solid is fully dissolved.
-
Cleanup: Dispose of the weigh boat and any other contaminated disposables into a dedicated solid hazardous waste container inside the fume hood.
-
Decontamination: Wipe the spatula, balance, and work surface with an appropriate decontamination solution (e.g., 70% ethanol) and dispose of the wipes in the hazardous waste container.[15]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. iolitec.de [iolitec.de]
- 5. fishersci.com [fishersci.com]
- 6. scienceequip.com.au [scienceequip.com.au]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. pppmag.com [pppmag.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
